molecular formula C11H16N2O3 B025213 tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 877593-11-8

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No.: B025213
CAS No.: 877593-11-8
M. Wt: 224.26 g/mol
InChI Key: KSYLRXQTEZEGQP-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (: 877593-11-8) is a high-purity pyridine-based chemical building block of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C 11 H 16 N 2 O 3 and a molecular weight of 224.26 g/mol, this compound features a reactive hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amine on the pyridine ring. This structure makes it a versatile intermediate for constructing more complex molecules, particularly in the development of pharmaceutical agents. Research Applications and Value: The primary value of this compound lies in its role as a key synthetic intermediate. The Boc protecting group can be selectively removed under mild acidic conditions to reveal a free amine, which is crucial for further functionalization, such as amide bond formation or reductive amination. Concurrently, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or utilized in esterification and etherification reactions. This bifunctionality allows researchers to diversify the molecular scaffold efficiently. Pyridine-carbamate derivatives are frequently explored in the synthesis of compounds with biological activity, including enzyme inhibitors and receptor antagonists, making this chemical a critical starting material in drug discovery campaigns. Handling and Storage: To ensure long-term stability and purity, this product should be stored under an inert atmosphere at 2-8°C. As with all research chemicals, proper safety precautions should be taken. Refer to the Safety Data Sheet (SDS) for detailed handling information. Attention: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYLRXQTEZEGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470035
Record name tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877593-11-8
Record name tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key building block in medicinal chemistry. The document details a reliable synthetic pathway, emphasizing the rationale behind procedural steps and the importance of reaction parameter control. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and quality control of the final compound, ensuring its suitability for downstream applications in drug discovery and development.

Introduction: Significance and Applications

This compound, with the CAS number 877593-11-8, is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1][2] Its structure incorporates a pyridine ring, a common scaffold in drug molecules, functionalized with a protected amine (tert-butoxycarbonyl, Boc group) and a primary alcohol. This arrangement makes it a versatile intermediate for introducing a 2-amino-3-methylalcoholpyridine moiety into larger molecules. The Boc protecting group offers stability under a range of reaction conditions and can be selectively removed under acidic conditions, a crucial feature in multi-step synthetic sequences.[3][4][5]

The strategic placement of the amino and hydroxyl functionalities allows for diverse chemical modifications, enabling the construction of libraries of compounds for screening in drug discovery programs. The pyridine nitrogen introduces a basic center, which can be critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-aminonicotinic acid. This pathway involves the selective reduction of the carboxylic acid in the presence of the amino group, followed by the protection of the amino group.

Causality behind Experimental Choices

The selection of this synthetic route is predicated on several key considerations:

  • Starting Material Availability: 2-Aminonicotinic acid is a commercially available and relatively inexpensive starting material.[6]

  • Chemoselectivity: The primary challenge is the selective reduction of the carboxylic acid without affecting the pyridine ring or the amino group. Amide functionalities are generally less reactive towards many reducing agents than carboxylic acids, making this a feasible strategy.[7]

  • Protecting Group Strategy: The Boc group is chosen for its robustness under various reaction conditions and its facile, orthogonal removal under acidic conditions, which is often compatible with other functional groups present in a complex molecule.[3][4][8]

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Aminonicotinic Acid Step1 Step 1: Selective Reduction (e.g., BH3·THF) Start->Step1 Intermediate (2-aminopyridin-3-yl)methanol Step1->Intermediate Step2 Step 2: Boc Protection ((Boc)2O, Base) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (2-aminopyridin-3-yl)methanol

This step focuses on the selective reduction of the carboxylic acid of 2-aminonicotinic acid. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are effective for this transformation as they readily reduce carboxylic acids while typically not affecting aromatic rings or amino groups under controlled conditions.[9]

Protocol:

  • To a stirred solution of 2-aminonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add BH3·THF complex (typically 2.0-3.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford (2-aminopyridin-3-yl)methanol.

Trustworthiness: The self-validating nature of this protocol lies in the careful control of temperature during the addition of the reducing agent to prevent runaway reactions and the use of TLC to ensure complete conversion before quenching.

Step 2: Synthesis of this compound

This step involves the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O).[5][8]

Protocol:

  • Dissolve (2-aminopyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

  • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield pure this compound.

Trustworthiness: The use of a slight excess of (Boc)2O and a base ensures complete conversion of the starting material. The aqueous workup effectively removes the excess base and byproducts, and the final purification by column chromatography guarantees a high purity of the final product.

Comprehensive Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound.

Spectroscopic Data Summary
Technique Parameter Expected Value/Observation
Molecular Formula -C11H16N2O3[1]
Molecular Weight -224.26 g/mol [1][2]
¹H NMR Chemical Shifts (δ)See detailed interpretation below.
¹³C NMR Chemical Shifts (δ)See detailed interpretation below.
FT-IR Wavenumber (cm⁻¹)~3400 (O-H), ~3300 (N-H), ~1700 (C=O), ~1600, 1580 (C=C, C=N)
Mass Spectrometry m/z[M+H]⁺ ≈ 225.12
Detailed Spectroscopic Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

    • A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponds to the tert-butyl group of the Boc protecting group.

    • A singlet or a broad singlet around 4.5 ppm, integrating to 2 protons, is indicative of the methylene protons (-CH₂OH).

    • The protons on the pyridine ring will appear in the aromatic region (typically between 7.0 and 8.5 ppm) with characteristic splitting patterns depending on their coupling with adjacent protons.

    • A broad singlet, often exchangeable with D₂O, will be observed for the N-H proton of the carbamate and the O-H proton of the alcohol.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

    • The quaternary carbon of the tert-butyl group will appear around 80 ppm.

    • The methyl carbons of the tert-butyl group will be found at approximately 28 ppm.

    • The carbonyl carbon of the carbamate will resonate around 155 ppm.

    • The carbon of the hydroxymethyl group (-CH₂OH) is expected around 60-65 ppm.

    • The carbons of the pyridine ring will appear in the range of 110-160 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum is used to identify the functional groups present.

    • A broad absorption band around 3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol.

    • An absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching of the carbamate.

    • A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching of the carbamate.

    • Absorptions in the 1600-1580 cm⁻¹ region are typical for the C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected parent ion in positive ion mode would be [M+H]⁺ with an m/z value of approximately 225.12.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of high-purity this compound. The provided protocols, grounded in established chemical principles, offer a clear and reproducible pathway for researchers in the pharmaceutical and chemical sciences. The detailed characterization data serves as a benchmark for quality control, ensuring the suitability of this versatile building block for the synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key heterocyclic intermediate, has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its unique structural arrangement, featuring a pyridine core functionalized with a protected amine and a primary alcohol, renders it a valuable scaffold for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering a critical knowledge base for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for optimizing reaction conditions, developing robust analytical methods, and predicting the pharmacokinetic and pharmacodynamic behavior of its derivatives.

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties govern everything from synthetic feasibility to biological activity and formulation.

Structural and Molecular Profile
  • IUPAC Name: tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate[1]

  • Synonyms: 2-(Boc-amino)pyridine-3-methanol, (3-HYDROXYMETHYLPYRIDIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER[1]

  • CAS Number: 877593-11-8[1]

  • Molecular Formula: C₁₁H₁₆N₂O₃[1]

  • Molecular Weight: 224.26 g/mol [1]

The presence of a bulky tert-butoxycarbonyl (Boc) protecting group on the amino function at the 2-position of the pyridine ring provides steric hindrance and modulates the electronic properties of the aromatic system. The hydroxymethyl group at the 3-position serves as a key handle for further synthetic transformations.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 224.26 g/mol PubChem[1]
XLogP3 (Computed) 1.4PubChem[1]
Topological Polar Surface Area 71.5 ŲPubChem[1]
Rotatable Bond Count 3PubChem[1]
Hydrogen Bond Donors 2PubChem (Computed)
Hydrogen Bond Acceptors 4PubChem (Computed)

Synthesis and Structural Elucidation: A Methodological Overview

The synthesis of this compound is a critical process for its application in drug discovery. While specific patent literature detailing a full characterization is not publicly indexed, a general and robust synthetic approach can be outlined based on established organic chemistry principles.

A Plausible Synthetic Pathway

A common strategy for the synthesis of such pyridyl carbamates involves the protection of the corresponding aminopyridine derivative.

G cluster_0 Synthetic Workflow Start 2-Amino-3-methylpyridine Step1 Boc Protection Start->Step1 Di-tert-butyl dicarbonate (Boc)₂O, Solvent (e.g., THF) Intermediate tert-Butyl (3-methylpyridin-2-yl)carbamate Step1->Intermediate Step2 Oxidation Intermediate->Step2 Oxidizing Agent (e.g., SeO₂ or NBS/light) Product This compound Step2->Product

Caption: A plausible synthetic workflow for this compound.

The initial step typically involves the protection of the amino group of a suitable precursor, such as 2-amino-3-methylpyridine, with di-tert-butyl dicarbonate ((Boc)₂O) to form the tert-butyl carbamate. This reaction is often carried out in an aprotic solvent like tetrahydrofuran (THF). The subsequent step would involve the selective oxidation of the methyl group to a hydroxymethyl group. This transformation can be achieved using various oxidizing agents.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of this compound for research and development, a series of standardized experimental protocols should be employed.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to broaden and depress the melting range.

Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2]

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the compound in the saturated supernatant is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Causality: This method allows for the determination of the equilibrium solubility, which is a true measure of the compound's intrinsic solubility in a given solvent, crucial for predicting its behavior in biological systems.

G cluster_1 Shake-Flask Solubility Workflow Start Add excess solid to solvent Step1 Equilibrate at constant temperature (24-48h agitation) Start->Step1 Step2 Phase Separation (Filtration/Centrifugation) Step1->Step2 Step3 Analyze Supernatant (HPLC/UV-Vis) Step2->Step3 End Determine Saturated Concentration Step3->End

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is vital for predicting the ionization state of a compound at different pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

Causality: The pKa corresponds to the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. This equilibrium is a fundamental determinant of a drug's ability to cross biological membranes.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules.[3]

¹H NMR Spectroscopy:

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group (a singlet around 1.5 ppm), the hydroxymethyl group (a singlet or doublet), the pyridine ring protons (in the aromatic region, typically 7-8.5 ppm), and the NH proton of the carbamate (which may be broad and its chemical shift can be solvent-dependent).

¹³C NMR Spectroscopy:

  • Expected Signals: The ¹³C NMR spectrum will provide information on the carbon framework, with characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the hydroxymethyl carbon, and the carbons of the pyridine ring and the carbamate carbonyl.

Methodology:

  • A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is placed in an NMR tube.

  • The NMR spectra (¹H, ¹³C, and potentially 2D experiments like COSY and HSQC) are acquired on a high-resolution NMR spectrometer.

Causality: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a detailed "fingerprint" of the molecule, confirming its identity and purity.

Conclusion and Future Perspectives

This compound stands as a pivotal intermediate in the synthesis of novel therapeutic agents. A comprehensive grasp of its physicochemical properties, as detailed in this guide, is not merely an academic exercise but a practical necessity for its effective utilization in drug discovery and development. While computed data provides valuable initial insights, the emphasis on experimentally determined values for properties such as melting point, solubility, and pKa cannot be overstated for ensuring the reliability and reproducibility of subsequent research. The methodologies outlined herein provide a robust framework for the characterization of this and other critical building blocks, ultimately contributing to the accelerated and successful development of new medicines.

References

Spectroscopic Characterization of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed analysis of predicted spectroscopic data based on established principles and data from structurally related analogs. It is designed to assist researchers, scientists, and drug development professionals in the acquisition, interpretation, and validation of spectroscopic data for this compound and similar molecules. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind experimental choices and providing a framework for the interpretation of the resulting data.

Introduction

This compound (CAS 877593-11-8) is a bifunctional molecule incorporating a Boc-protected amine, a pyridine ring, and a primary alcohol.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any drug development pipeline.

This guide will delve into the core spectroscopic techniques used for the structural elucidation of this molecule: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For each technique, we will provide a detailed experimental protocol, a discussion of the expected spectral features, and an in-depth interpretation of the predicted data.

Chemical Structure and Properties:

  • IUPAC Name: tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate[1]

  • Molecular Formula: C₁₁H₁₆N₂O₃[1]

  • Molecular Weight: 224.26 g/mol [1]

  • CAS Number: 877593-11-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would be acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is excellent for observing exchangeable protons like those in alcohols and N-H bonds.

Diagram of Predicted ¹H NMR Assignments:

G cluster_0 This compound cluster_1 Predicted ¹H NMR Signals C11H16N2O3 H1 δ ~8.2 ppm (dd, 1H, H6) H2 δ ~7.8 ppm (dd, 1H, H4) H3 δ ~7.1 ppm (dd, 1H, H5) H4 δ ~4.7 ppm (s, 2H, CH₂OH) H5 δ ~1.5 ppm (s, 9H, C(CH₃)₃) H6 δ ~8.0 ppm (s, 1H, NH) H7 δ ~5.0 ppm (t, 1H, OH)

Caption: Predicted ¹H NMR chemical shifts for the key protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the Predicted ¹H NMR Spectrum:

  • Pyridine Protons (H4, H5, H6): The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will form a complex splitting pattern, likely a series of doublets of doublets (dd). The proton at the 6-position (H6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

  • Hydroxymethyl Protons (CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet around δ 4.7 ppm. The exact chemical shift can be influenced by solvent and concentration.

  • tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.5 ppm. This is a characteristic signal for a Boc-protecting group.

  • NH Proton: The N-H proton of the carbamate will likely appear as a broad singlet around δ 8.0 ppm. Its chemical shift and broadness are highly dependent on the solvent and temperature.

  • OH Proton: The hydroxyl proton will also be a broad singlet, with a chemical shift that is highly variable depending on concentration, solvent, and temperature. In DMSO-d₆, it may appear as a triplet if it couples with the adjacent CH₂ group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to appear around δ 153 ppm.

  • Pyridine Carbons: The five carbons of the pyridine ring will resonate in the range of δ 110-150 ppm. The carbon bearing the carbamate group (C2) and the carbon adjacent to the nitrogen (C6) will be the most downfield.

  • Quaternary Carbon of tert-Butyl Group (C(CH₃)₃): This carbon will appear around δ 80 ppm.

  • Methyl Carbons of tert-Butyl Group (C(CH₃)₃): The three equivalent methyl carbons will give a signal at approximately δ 28 ppm.

  • Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group is expected to be in the region of δ 60-65 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Interpretation of the Predicted IR Spectrum:

  • N-H Stretch: A moderate to sharp absorption band is expected in the range of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

  • O-H Stretch: A broad absorption band will be present in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's O-H stretch, likely overlapping with the N-H stretch.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the tert-butyl and hydroxymethyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl group (C=O) of the carbamate.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations of the pyridine ring will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the alcohol is expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Workflow for Mass Spectrometry:

G cluster_0 Mass Spectrometry Workflow Sample Sample Introduction Ionization Ionization (ESI or APCI) Sample->Ionization MassAnalyzer Mass Analyzer (Quadrupole or TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Parameters:

    • Ionization Mode: Positive ion mode is generally preferred for this compound as the pyridine nitrogen can be readily protonated.

    • Mass Range: Scan from m/z 50 to 500.

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak: In positive ion ESI, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 225.12. The exact mass can be used to confirm the elemental composition.[1]

  • Adducts: It is also common to observe adducts with sodium [M+Na]⁺ at m/z 247.10 or potassium [M+K]⁺ at m/z 263.09.

  • Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) to give a fragment at m/z 169. The loss of the entire Boc group (100 Da) would result in a fragment at m/z 125.

Summary of Predicted Spectroscopic Data

Technique Predicted Data
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), CH₂OH (δ ~4.7 ppm), NH (δ ~8.0 ppm), OH (variable), C(CH₃)₃ (δ ~1.5 ppm).
¹³C NMR C=O (δ ~153 ppm), Pyridine Cs (δ 110-150 ppm), C(CH₃)₃ (δ ~80 ppm), CH₂OH (δ ~60-65 ppm), C(CH₃)₃ (δ ~28 ppm).
IR (cm⁻¹) 3200-3500 (br, O-H & N-H), ~3000 (C-H), 1700-1720 (s, C=O), 1450-1600 (C=C, C=N), 1000-1200 (C-O).
Mass Spec (m/z) [M+H]⁺ at 225.12, [M+Na]⁺ at 247.10.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predicted data with detailed experimental protocols and interpretation guidelines, researchers and drug development professionals can confidently acquire and analyze the necessary data to verify the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic molecules.

References

An In-depth Technical Guide to N-Boc Protected Aminopyridines: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-Boc protected aminopyridines, essential intermediates in modern organic synthesis and medicinal chemistry. We will explore their historical context, the rationale behind their use, detailed synthetic protocols, and their pivotal role in the development of novel therapeutics.

The Genesis of Amine Protection: The Rise of the Boc Group

The story of N-Boc protected aminopyridines is intrinsically linked to the development of the tert-butoxycarbonyl (Boc) protecting group. Introduced in 1957 by Louis A. Carpino, the Boc group revolutionized peptide synthesis by offering a robust yet easily removable shield for amine functionalities. Its stability to bases, nucleophiles, and hydrogenation, combined with its facile cleavage under mild acidic conditions, made it an indispensable tool for constructing complex molecules.

Initially, the primary application of the Boc group was in solid-phase peptide synthesis (SPPS), a technique pioneered by Robert Merrifield in the 1960s. However, its utility soon expanded beyond peptides, finding widespread use in the synthesis of alkaloids, nucleosides, and various heterocyclic compounds, including the aminopyridines that are the focus of this guide.

The Strategic Importance of N-Boc Protected Aminopyridines

Aminopyridines are a crucial class of heterocyclic compounds, with their structural motif present in numerous biologically active molecules. They are key building blocks in the synthesis of drugs targeting a wide range of conditions, from neurodegenerative disorders to infectious diseases.

However, the presence of the amino group on the pyridine ring presents a synthetic challenge. The lone pair of electrons on the exocyclic nitrogen can compete with the ring nitrogen in various reactions, leading to a mixture of products and reduced yields. Furthermore, the amino group can be susceptible to oxidation or other unwanted side reactions.

This is where the Boc protecting group becomes critical. By temporarily masking the exocyclic amino group, chemists can direct reactions to other parts of the molecule with high selectivity. The Boc group effectively deactivates the exocyclic nitrogen, preventing it from interfering with subsequent transformations.

Synthesis of N-Boc Protected Aminopyridines: A Practical Guide

The most common method for the N-Boc protection of aminopyridines involves the reaction of the aminopyridine with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aminopyridine Aminopyridine (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Aminopyridine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Tetrahedral_Intermediate Base Base (e.g., Et₃N, DMAP) Boc_Aminopyridine N-Boc Protected Aminopyridine Base->Boc_Aminopyridine Protonated_Product Protonated N-Boc Aminopyridine Tetrahedral_Intermediate->Protonated_Product Collapse & Leaving Group Departure Byproducts Byproducts (CO₂, t-BuOH, HB⁺) Tetrahedral_Intermediate->Byproducts Decomposition Protonated_Product->Boc_Aminopyridine Deprotonation

Caption: General mechanism for the N-Boc protection of aminopyridines.

Experimental Protocol: Synthesis of 4-(N-(tert-Butoxycarbonyl)amino)pyridine

This protocol provides a reliable method for the synthesis of 4-(N-(tert-Butoxycarbonyl)amino)pyridine, a versatile building block.

Materials:

  • 4-Aminopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine solution

Procedure:

  • To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³) at room temperature, slowly add 4-aminopyridine (3 mmol).

  • Allow the mixture to stir for 3 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude 4-[N-(tert-butoxycarbonyl)amino]pyridine (>95% purity) can be used in subsequent steps without further purification. For higher purity, the crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is an excellent choice due to its ability to dissolve both the polar aminopyridine and the less polar Boc₂O, facilitating a homogeneous reaction mixture.

  • Stoichiometry: Using a 1:1 molar ratio of 4-aminopyridine to Boc₂O ensures efficient conversion without the need for a large excess of the protecting agent, which can complicate purification.

  • Temperature: Running the reaction at room temperature is sufficient for a high yield and minimizes potential side reactions.

The Role of 4-Dimethylaminopyridine (DMAP)

For less reactive amines or to accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. DMAP acts as a nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the aminopyridine.

Caution: The reaction of DMAP with Boc₂O is highly exothermic and can lead to rapid gas evolution (CO₂). Therefore, DMAP should be added slowly and in a controlled manner, and the reaction should not be performed in a closed system.

Deprotection of N-Boc Protected Aminopyridines

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

General Deprotection Mechanism

The deprotection mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Aminopyridine N-Boc Protected Aminopyridine Protonated_Carbamate Protonated Carbamate Boc_Aminopyridine->Protonated_Carbamate Protonation Acid Acid (e.g., TFA, HCl) Acid->Protonated_Carbamate Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Loss of t-butyl cation Byproducts Byproducts (CO₂, Isobutylene) Protonated_Carbamate->Byproducts Formation of Isobutylene Aminopyridine Aminopyridine (R-NH₂) Carbamic_Acid->Aminopyridine Decarboxylation Carbamic_Acid->Byproducts Release of CO₂

Caption: General mechanism for the acidic deprotection of N-Boc aminopyridines.

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and widely used method for Boc deprotection.

Materials:

  • N-Boc protected aminopyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • Dissolve the N-Boc protected aminopyridine in dichloromethane.

  • Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can be varied, but a 25% TFA in DCM solution is a common starting point.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by washing the organic layer with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aminopyridine.

Causality Behind Experimental Choices:

  • Acid: TFA is a strong acid that effectively cleaves the Boc group. It is also volatile, which facilitates its removal during workup.

  • Solvent: Dichloromethane is a good solvent for both the starting material and the product, and it is relatively inert to the acidic conditions.

  • Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize the TFA and any trifluoroacetate salts, allowing for the isolation of the free amine.

Alternative Deprotection Method: HCl in Dioxane

For substrates that are sensitive to TFA, a solution of hydrogen chloride (HCl) in dioxane is an excellent alternative. A 4M solution of HCl in dioxane is commercially available and provides a convenient and efficient means of Boc deprotection. This method is often preferred for its selectivity in the presence of other acid-labile groups like tert-butyl esters.

Applications in Drug Discovery and Development

N-Boc protected aminopyridines are indispensable intermediates in the synthesis of a wide array of pharmaceutical agents. Their ability to undergo selective functionalization at various positions of the pyridine ring has enabled the development of novel drugs with improved efficacy and safety profiles.

Table 1: Examples of Drugs Synthesized Using N-Boc Protected Aminopyridines

Drug ClassExampleTherapeutic AreaRole of N-Boc Aminopyridine
Kinase InhibitorsImatinibOncologyKey intermediate for the synthesis of the pyrimidinylaminophenyl scaffold.
Antiviral AgentsAbacavirHIV/AIDSUsed in the construction of the purine nucleoside analogue.
Antifungal AgentsVoriconazoleInfectious DiseasesPrecursor for the synthesis of the triazole-containing side chain.
CNS AgentsVareniclineSmoking CessationEmployed in the synthesis of the tetracyclic core structure.

Conclusion and Future Perspectives

The discovery and development of the Boc protecting group, and its subsequent application to aminopyridines, has had a profound impact on organic synthesis and medicinal chemistry. The ability to selectively protect and deprotect the amino functionality of pyridines has unlocked a vast chemical space for the synthesis of complex and biologically active molecules.

As our understanding of disease pathways continues to grow, the demand for novel and diverse chemical scaffolds will only increase. N-Boc protected aminopyridines will undoubtedly remain a cornerstone of drug discovery and development, enabling the creation of the next generation of life-saving medicines.

An In-depth Technical Guide to (3-HYDROXYMETHYLPYRIDIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, a detailed and validated synthesis protocol, and its critical role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is curated to empower researchers with the foundational knowledge and practical insights required for the effective utilization of this versatile molecule.

Nomenclature and Structural Elucidation

Proper identification of a chemical entity is paramount for scientific rigor. (3-HYDROXYMETHYLPYRIDIN-2-YL)CARBAMIC ACID TERT-BUTYL ESTER is systematically named and recognized by several identifiers across chemical databases and literature.

The structure is characterized by a pyridine ring substituted at the 2-position with a tert-butoxycarbonyl (Boc) protected amine and at the 3-position with a hydroxymethyl group. The Boc group serves as a crucial protecting group, masking the nucleophilicity of the amine during synthetic transformations, and can be readily removed under acidic conditions.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

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Caption: Chemical structure of (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate[PubChem][1]
CAS Number 877593-11-8[PubChem][1]
Molecular Formula C₁₁H₁₆N₂O₃[PubChem][1]
Molecular Weight 224.26 g/mol [PubChem][1]
Synonyms (3-Hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester, 2-(Boc-amino)-3-(hydroxymethyl)pyridine, tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate[Sunway Pharm Ltd]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for handling, reaction monitoring, and quality control.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State SolidTypically a white to off-white powder.
Melting Point Not well-defined in literatureVaries by purity.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.Limited solubility in water.
Density Not available---

Spectroscopic Characterization:

Spectroscopic data is critical for the unambiguous identification and purity assessment of the compound. Below is a table of representative ¹H and ¹³C NMR data, based on closely related structures and spectral databases.

Table 3: Representative NMR Data (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.2d~4.5Pyridine H6
~7.6d~7.5Pyridine H4
~7.1dd~7.5, 4.5Pyridine H5
~4.7s--CH₂OH
~1.5s--C(CH₃)₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~155C=O (carbamate)
~153Pyridine C2
~147Pyridine C6
~138Pyridine C4
~130Pyridine C3
~120Pyridine C5
~81-C(CH₃)₃
~62-CH₂OH
~28-C(CH₃)₃

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Synthesis Protocol: A Validated Approach

The synthesis of (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester is most commonly achieved through the Boc protection of the corresponding amine, 2-amino-3-(hydroxymethyl)pyridine. This reaction is robust and generally high-yielding.

Reaction Mechanism: The "Why" Behind the "How"

The reaction proceeds via a nucleophilic attack of the primary amine of 2-amino-3-(hydroxymethyl)pyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a transient tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group as a leaving group. This leaving group subsequently deprotonates the newly formed carbamate to yield the final product, along with the byproducts tert-butanol and carbon dioxide. The evolution of CO₂ gas drives the reaction to completion.

dot graph "Boc_Protection_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

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Caption: Mechanism of Boc protection of 2-amino-3-(hydroxymethyl)pyridine.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials and Reagents:

  • 2-Amino-3-(hydroxymethyl)pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-(hydroxymethyl)pyridine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (or THF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Base: Add triethylamine (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. The base scavenges the acid formed during the reaction.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1-1.2 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester.

Applications in Drug Discovery and Organic Synthesis

(3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester is a valuable intermediate due to its bifunctional nature. The Boc-protected amine allows for selective reactions at other positions, while the hydroxymethyl group can be further functionalized, for instance, through oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Its primary application lies in the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. A notable example is its use as a key building block for the synthesis of various protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates a representative synthetic pathway where our title compound can be utilized in the construction of a kinase inhibitor scaffold. In this example, the hydroxymethyl group is first oxidized to an aldehyde, which then participates in a multi-component reaction to build the core of the inhibitor.

dot graph "Kinase_Inhibitor_Synthesis" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

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Caption: Representative workflow for the synthesis of a kinase inhibitor scaffold.

This strategic use of the Boc-protected aminopyridine allows for the construction of a complex molecular architecture with precise control over the regiochemistry. The 2-amino-3-substituted pyridine motif is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester and its precursors.

  • Hazard Identification: The compound may cause skin and eye irritation. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3-hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester is a strategically important building block in organic and medicinal chemistry. Its utility stems from the orthogonal reactivity of the Boc-protected amine and the hydroxymethyl group, which allows for sequential and controlled synthetic transformations. This guide has provided a comprehensive overview of its nomenclature, properties, a detailed synthesis protocol, and its application in the synthesis of high-value molecules such as kinase inhibitors. By understanding the principles and a "Senior Application Scientist," this guide aims to facilitate the successful application of this versatile intermediate in your research and development endeavors.

References

An In-depth Technical Guide to tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utility of this versatile building block. This document delves into the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of a Bifunctional Pyridine Derivative

tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate, a key organic intermediate, holds significant value in medicinal chemistry. Its structure uniquely combines a pyridine scaffold with two crucial functional groups: a Boc-protected amine and a primary alcohol. This strategic arrangement allows for selective chemical modifications, making it a valuable precursor in the synthesis of complex pharmaceutical agents.

The pyridine ring is a prevalent motif in a wide array of approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The Boc (tert-butoxycarbonyl) protecting group offers robust protection for the amino group under various reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature in multi-step syntheses. The hydroxymethyl group provides a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

The precursor to this compound, 2-amino-3-hydroxymethylpyridine, is a known intermediate in the synthesis of pharmaceuticals like the antidepressant Mirtazapine and the novel antibiotic AFN-1252, an inhibitor of FabI in Staphylococcus aureus[1]. The introduction of the Boc protecting group in tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate enhances its utility in organic synthesis by allowing for controlled, sequential reactions at other positions of the molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in synthesis and drug design.

Physicochemical Data

The key physicochemical properties of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate are summarized in the table below.

PropertyValueSource
IUPAC Name tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamatePubChem[2]
CAS Number 877593-11-8PubChem[2]
Molecular Formula C11H16N2O3PubChem[2]
Molecular Weight 224.26 g/mol PubChem[2]
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CC=N1)COPubChem[2]
Exact Mass 224.11609238 DaPubChem[2]
Appearance Expected to be a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethaneGeneral knowledge
Spectroscopic Characterization

The structural elucidation of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate is confirmed through various spectroscopic techniques. The expected data, based on the analysis of similar structures, is presented below.

TechniqueExpected Data
¹H NMR * δ (ppm): 8.2-8.0 (d, 1H, pyridine H), 7.8-7.6 (d, 1H, pyridine H), 7.1-6.9 (dd, 1H, pyridine H), 4.7-4.5 (s, 2H, -CH₂OH), 3.5-3.3 (br s, 1H, -OH), 1.5 (s, 9H, -C(CH₃)₃)
¹³C NMR * δ (ppm): 155-153 (C=O, carbamate), 150-148 (C, pyridine), 138-136 (CH, pyridine), 125-123 (C, pyridine), 118-116 (CH, pyridine), 82-80 (quaternary C, Boc), 65-63 (-CH₂OH), 28 (CH₃, Boc)
IR (cm⁻¹) * ν: 3400-3200 (O-H and N-H stretch), 2980-2930 (C-H stretch, alkyl), 1720-1700 (C=O stretch, carbamate), 1600-1580 (C=N and C=C stretch, pyridine ring), 1250 and 1160 (C-O stretch)
Mass Spec. (ESI) * m/z: 225.1234 [M+H]⁺, 247.1053 [M+Na]⁺

Synthesis Protocol: A Guided Experimental Approach

The synthesis of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate is typically achieved through the N-tert-butoxycarbonylation of 2-amino-3-hydroxymethylpyridine. The use of di-tert-butyl dicarbonate (Boc₂O) is a widely accepted and efficient method for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-3-hydroxymethylpyridine D Mixing and Stirring at Room Temperature A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Solvent (e.g., Dichloromethane) C->D E Reaction Monitoring (TLC) D->E Periodically F Solvent Evaporation E->F Upon Completion G Purification (Column Chromatography) F->G H tert-butyl N-[3-(hydroxymethyl)- 2-pyridinyl]carbamate G->H

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-3-hydroxymethylpyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxymethylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq). If the reaction is slow, a catalytic amount of triethylamine (0.1 eq) can be added.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate.

Applications in Drug Development and Medicinal Chemistry

The strategic placement of the Boc-protected amine and the hydroxymethyl group on the pyridine scaffold makes tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate a highly valuable building block in the synthesis of complex, biologically active molecules.

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. The Boc-protected amine at the 2-position allows for regioselective reactions at other sites of the pyridine ring or at the hydroxymethyl group. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions. Subsequently, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be acylated, alkylated, or used in other coupling reactions.

LogicalFlow Synthetic Utility Logical Flow cluster_path1 Pathway 1: Modification of Hydroxymethyl Group cluster_path2 Pathway 2: Deprotection and Amine Functionalization Start tert-butyl N-[3-(hydroxymethyl)- 2-pyridinyl]carbamate A Oxidation Start->A D Acidic Deprotection Start->D B Aldehyde Intermediate A->B C Further C-C Bond Formation B->C C->D Sequential Step Final Complex Drug Candidate C->Final E Primary Amine Intermediate D->E F Acylation / Alkylation E->F F->Final

Caption: Logical flow of synthetic transformations.

Potential Therapeutic Targets

Given that the core 2-amino-3-hydroxymethylpyridine structure is a key component of drugs targeting bacterial enzymes and central nervous system receptors, it is plausible that derivatives of tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate could be employed in the synthesis of novel inhibitors for a range of therapeutic targets, including:

  • Bacterial Enzymes: As building blocks for novel antibiotics.

  • Kinases: The pyridine scaffold is common in kinase inhibitors.

  • G-Protein Coupled Receptors (GPCRs): As precursors for ligands targeting various GPCRs involved in neurological disorders.

Conclusion: A Key Enabler in Modern Drug Discovery

tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate is a strategically designed molecule that offers synthetic chemists a high degree of control and flexibility. Its bifunctional nature, combined with the robust and selectively cleavable Boc protecting group, makes it an indispensable tool in the multi-step synthesis of complex pharmaceutical compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, underscoring its importance as a key enabler in the ongoing quest for novel therapeutics.

References

Introduction: The Strategic Value of 2-(Boc-amino)pyridine-3-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 2-(Boc-amino)pyridine-3-methanol

In the landscape of modern drug discovery and organic synthesis, the strategic deployment of bifunctional building blocks is paramount. 2-(tert-butoxycarbonylamino)pyridine-3-methanol, hereafter referred to as 1 , is a heterocyclic intermediate of significant value. It incorporates three key structural features: a pyridine core, a common motif in pharmaceuticals[1]; a Boc-protected amine, which allows for controlled, sequential reactions; and a primary alcohol, a versatile handle for synthetic elaboration.

This guide provides an in-depth analysis of the stability and reactivity of compound 1 , offering field-proven insights for researchers, medicinal chemists, and process development scientists. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Molecular Properties and Structural Overview

Compound 1 is a white to off-white solid. Its structure combines the nucleophilicity of the parent amine, masked by the sterically bulky and electronically withdrawing Boc group, with the reactivity of a primary benzylic-like alcohol. The pyridine ring itself is electron-deficient, influencing the reactivity of its substituents.

PropertyValueSource
Molecular Formula C11H16N2O3Inferred
Molecular Weight 224.26 g/mol Inferred
Appearance White to off-white solid[2]
Solubility Soluble in various organic solvents (e.g., DCM, THF, MeOH)[2]
Parent Amine CAS 23612-57-9 ((2-aminopyridin-3-yl)methanol)[3]

Stability Profile: A Tale of Two Functional Groups

The overall stability of 1 is dictated by the lability of the Boc protecting group and the robustness of the pyridine-methanol scaffold.

Chemical Stability
  • Acid Lability : The tert-butoxycarbonyl (Boc) group is the most chemically sensitive feature of the molecule. It is readily cleaved under acidic conditions to release the free amine, carbon dioxide, and isobutylene.[4][] This cleavage is the cornerstone of its utility as a protecting group. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or ethyl acetate are standard reagents for rapid deprotection at room temperature.[4][6] Milder acidic conditions or Lewis acids can also be employed for substrates sensitive to strong acids.[7][8]

  • Base and Nucleophile Stability : The Boc group is exceptionally stable under basic and nucleophilic conditions, a key feature that allows for orthogonal protection strategies.[][7] This stability permits synthetic transformations at the C3-methanol position, such as base-mediated etherifications or esterifications, without premature deprotection of the C2-amine.

  • Oxidative Stability : The primary alcohol at the C3 position is susceptible to oxidation. Common oxidants (e.g., PCC, PDC, Dess-Martin periodinane, Swern oxidation) will convert the alcohol to the corresponding aldehyde, 2-(Boc-amino)pyridine-3-carbaldehyde. Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) can lead to the carboxylic acid. The pyridine ring itself is generally resistant to oxidation, although formation of the N-oxide is possible under specific conditions (e.g., with m-CPBA), which would significantly alter the ring's electronic properties.

Thermal Stability

While generally stable at ambient temperatures, N-Boc protected amines can undergo thermal deprotection at elevated temperatures (e.g., >180 °C), particularly under continuous flow conditions.[9][10] This is a less common but viable deprotection strategy that avoids acidic reagents entirely. For standard laboratory practice and storage, maintaining compound 1 at refrigerated temperatures (0-8 °C) is recommended to ensure long-term integrity.[11]

G cluster_stability Stability Profile of 2-(Boc-amino)pyridine-3-methanol Mol Compound 1 Acid Strong Acid (TFA, HCl) Mol->Acid Unstable Base Base / Nucleophiles (NaOH, NaH, R-Li) Mol->Base Stable Oxidant Oxidizing Agents (PCC, DMP) Mol->Oxidant Reactive Heat High Temperature (>180 °C) Mol->Heat Conditionally Unstable Deprotection Amine Deprotection Acid->Deprotection Stable Stable Base->Stable Oxidation Alcohol Oxidation Oxidant->Oxidation ThermalDeprotection Thermal Deprotection Heat->ThermalDeprotection

Caption: Key stability and degradation pathways for Compound 1 .

Reactivity and Synthetic Transformations

The utility of compound 1 lies in the selective manipulation of its functional groups. The following sections detail the primary modes of reactivity.

Reactions at the Boc-Protected Amino Group: Deprotection

The primary reaction involving the C2-substituent is the removal of the Boc group to unmask the free 2-aminopyridine.

Core Causality : The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process is rapid and generally high-yielding.

Protocol: Acid-Mediated Boc Deprotection with TFA

  • Dissolution : Dissolve 2-(Boc-amino)pyridine-3-methanol (1 ) (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

    • Rationale: DCM is an excellent solvent for the substrate and is inert to the acidic conditions. Anhydrous conditions prevent potential side reactions.

  • Cooling : Cool the solution to 0 °C using an ice bath.

    • Rationale: While the reaction is often performed at room temperature, initial cooling helps to control any potential exotherm, especially on a larger scale.

  • Reagent Addition : Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

    • Rationale: A significant excess of TFA ensures the reaction goes to completion quickly. The reaction is typically complete within 30 minutes to 2 hours.[6]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Workup : Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting residue is the trifluoroacetate salt of (2-aminopyridin-3-yl)methanol.

  • Neutralization & Extraction : Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid and free the amine. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

    • Rationale: This step is crucial to convert the amine salt back to the neutral, free amine form, making it suitable for subsequent reactions or purification by standard silica gel chromatography.

Reactions at the Hydroxymethyl Group

The C3-hydroxymethyl group is a versatile handle for chain extension, functional group interconversion, and linkage to other molecular fragments. The stability of the Boc group to most of the conditions below is a critical advantage.

G cluster_reactivity Reactivity at the C3-Hydroxymethyl Position Start Compound 1 (R-CH₂OH) Oxidation Oxidation (PCC, DMP, etc.) Start->Oxidation Esterification Esterification (Ac₂O, R'COCl) Start->Esterification Etherification Etherification (NaH, R'-X) Start->Etherification Tosyl Intermediate (R-CH₂OTs) Start->Tosyl Tosylation (TsCl, Py) Aldehyde Aldehyde (R-CHO) Oxidation->Aldehyde Ester Ester (R-CH₂OCOR') Esterification->Ester Ether Ether (R-CH₂OR') Etherification->Ether Substitution Nucleophilic Substitution Product Substituted Product (R-CH₂Nu) Substitution->Product Tosyl->Substitution Nu⁻

Caption: Key synthetic transformations of the hydroxymethyl group.

a) Oxidation to Aldehyde

  • Causality : Mild oxidizing agents selectively convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

  • Protocol (Dess-Martin Periodinane) :

    • Suspend Dess-Martin periodinane (1.5 eq) in anhydrous DCM.

    • Add a solution of compound 1 (1.0 eq) in DCM.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated NaHCO₃ solution containing an excess of sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously for 15 minutes, then extract with DCM.

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

b) Esterification

  • Causality : The alcohol acts as a nucleophile, attacking an activated carboxyl group (e.g., an acid chloride or anhydride) in the presence of a base to trap the liberated acid.

  • Protocol (Acylation with Acetyl Chloride) :

    • Dissolve compound 1 (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or pyridine in anhydrous DCM at 0 °C.

    • Add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench with water and extract with DCM.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, concentrate, and purify as needed.

c) Etherification (Williamson Synthesis)

  • Causality : The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

  • Protocol (O-methylation) :

    • Dissolve compound 1 (1.0 eq) in an anhydrous polar aprotic solvent like THF or DMF at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Stir for 30 minutes at 0 °C, then add methyl iodide (MeI, 1.5 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by slow addition of water at 0 °C.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion

2-(Boc-amino)pyridine-3-methanol (1 ) is a robust and versatile synthetic intermediate whose value is derived from the predictable and differential reactivity of its functional groups. The foundational stability of the Boc group to basic, nucleophilic, and mild oxidative conditions allows for extensive manipulation of the C3-hydroxymethyl substituent. Conversely, the deliberate and clean cleavage of the Boc group under acidic conditions provides reliable access to the 2-amino-3-hydroxymethylpyridine core. This guide provides the strategic framework and validated protocols necessary for scientists to confidently incorporate this powerful building block into their synthetic programs.

References

A Technical Guide to tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate: Sourcing, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 877593-11-8), a pivotal building block for researchers and professionals in drug development and organic synthesis. This document details its commercial availability, outlines critical quality control parameters, and explores its strategic application as a protected bifunctional intermediate. We will delve into its physicochemical properties, spectroscopic signature, and provide field-proven insights into its handling and synthetic utility, establishing a comprehensive resource for its effective integration into research and development workflows.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the intricate landscape of medicinal chemistry, success often hinges on the strategic use of molecular building blocks that offer both versatility and reactivity control. This compound is a prime example of such a molecule. Its structure is deceptively simple, yet it masterfully combines three key features on a pyridine scaffold:

  • A Nucleophilic Primary Alcohol: The hydroxymethyl group (-CH₂OH) at the 3-position serves as a versatile handle for introducing a wide array of functionalities through esterification, etherification, or oxidation.

  • A Protected Amine: The amine at the 2-position is shielded by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of modern organic synthesis, prized for its robustness under various reaction conditions (e.g., basic, hydrogenolytic) while being readily removable under mild acidic conditions. This orthogonality is crucial for sequential, multi-step syntheses.[1]

  • A Pyridine Core: The pyridine ring itself is a common motif in pharmaceuticals, capable of engaging in hydrogen bonding and π-stacking interactions, often serving as a key pharmacophore.

This unique combination makes the compound an invaluable intermediate for constructing complex molecules, particularly in the synthesis of novel pharmaceutical agents and chemical probes.

Commercial Availability and Supplier Vetting

The reliable sourcing of starting materials is the foundation of any successful research campaign. This compound is readily available from a range of specialized chemical suppliers. However, purity, batch consistency, and documentation are paramount.

Table 1: Commercial Supplier Overview

SupplierPurity/SpecificationAvailable QuantitiesCAS Number
BLDpharm>98% (Typical)1g, 5g, 10g, Bulk877593-11-8[2]
Sunway Pharm Ltd97%1g, Bulk Inquiry877593-11-8[3]
Chu肽生物科技>98%1g877593-11-8[4]

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always conduct their own due diligence.

Workflow for Material Qualification

Sourcing is more than just purchasing; it's a process of qualification. The following workflow ensures that the procured material meets the stringent requirements for reproducible research.

G cluster_sourcing Phase 1: Sourcing & Procurement cluster_qc Phase 2: In-House Quality Control cluster_decision Phase 3: Decision s1 Identify Suppliers (e.g., BLDpharm, Sunway) s2 Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) s1->s2 s3 Procure Sample/Initial Batch s2->s3 qc1 Structural Verification (¹H NMR, ¹³C NMR, LC-MS) s3->qc1 Analytical Testing qc2 Purity Assessment (HPLC/UPLC) qc1->qc2 qc3 Physical Properties Check (Appearance, Melting Point) qc2->qc3 d1 Material Meets Specs? qc3->d1 d2 Accept & Release to Inventory d1->d2  Yes d3 Reject & Contact Supplier d1->d3  No

Caption: Workflow for sourcing and qualifying chemical intermediates.

Physicochemical Properties and Characterization

A thorough understanding of the compound's properties is essential for its effective use.

Table 2: Key Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamatePubChem[5]
CAS Number 877593-11-8PubChem[5]
Molecular Formula C₁₁H₁₆N₂O₃PubChem[5]
Molecular Weight 224.26 g/mol PubChem[5]
Appearance Off-white to white solidGeneral Observation[6]
Storage Sealed in dry, Room TemperatureSunway Pharm Ltd[3]
Spectroscopic Profile: A Self-Validating System

The Certificate of Analysis should be corroborated with in-house analytical data. The expected spectroscopic data serves as a fingerprint for the molecule's identity and purity.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is the most powerful tool for routine structural confirmation. Key expected signals include:

    • A singlet integrating to 9 protons around δ 1.5 ppm, characteristic of the tert-butyl group.

    • A singlet or doublet for the two methylene protons (-CH₂OH) typically between δ 4.5-4.8 ppm.

    • A signal for the hydroxyl proton (-OH), which can be broad and its chemical shift variable depending on solvent and concentration.

    • Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

    • A broad singlet for the carbamate N-H proton.

  • ¹³C NMR (Carbon NMR): The carbon spectrum should show 11 distinct signals (or fewer if there is signal overlap), confirming the carbon skeleton. Key resonances include the carbamate carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the methylene carbon (~60-65 ppm), and the aromatic carbons of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 225.12, confirming the molecular weight.

Synthetic Utility and Application Protocols

The primary utility of this reagent lies in its ability to act as a masked 2-amino-3-hydroxymethylpyridine, allowing for selective reactions at other sites before revealing the amine functionality.

G cluster_path1 Pathway A: Amine Deprotection cluster_path2 Pathway B: Alcohol Modification start tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate p1_step1 Acidic Condition (e.g., TFA in DCM) start->p1_step1 Exposes Amine p2_step1 Esterification / Etherification (e.g., Ac₂O, NaH/RX) start->p2_step1 Modifies Alcohol p1_prod (2-aminopyridin-3-yl)methanol p1_step1->p1_prod p2_prod Modified Intermediate (Amine still protected) p2_step1->p2_prod p2_prod->p1_step1 Sequential Deprotection

Caption: Synthetic pathways enabled by the subject compound.

Protocol 1: Boc-Group Deprotection

This protocol describes the standard procedure for removing the Boc protecting group to liberate the free amine, which is then ready for subsequent coupling reactions (e.g., amide bond formation, reductive amination).

Objective: To generate (2-aminopyridin-3-yl)methanol from the title compound.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 5-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions and ensures controlled deprotection.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once complete, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM or ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Trustworthiness Check: This step is critical to quench the acid and prevent salt formation of the desired product, which would hinder extraction.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting (2-aminopyridin-3-yl)methanol can be purified by column chromatography or recrystallization if necessary.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage is at room temperature.

  • Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Operations should be carried out in a chemical fume hood to avoid inhalation of any dust.[6][7]

  • Stability: The compound is stable under recommended storage conditions.[6] Avoid contact with strong oxidizing agents and incompatible products.[6]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the efficient synthesis of complex molecular architectures. Its commercial availability, coupled with a well-defined chemical profile, makes it a reliable asset for drug discovery and development. By implementing rigorous qualification workflows and understanding its synthetic applications, researchers can fully leverage the potential of this versatile building block to accelerate their scientific objectives.

References

An In-depth Technical Guide on the Safety and Handling of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information on its properties, safe handling, and application.

Introduction and Significance

This compound is a bifunctional molecule featuring a pyridine ring, a protected amine (Boc-carbamate), and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group is notable for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, providing a strategic advantage in multistep synthetic pathways.[1] The pyridine core is a common scaffold in many biologically active compounds, and the hydroxymethyl group offers a versatile handle for further chemical modification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₃PubChem[2]
Molecular Weight 224.26 g/mol PubChem[2]
IUPAC Name tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamatePubChem[2]
CAS Number 877593-11-8PubChem[2]
Appearance Typically an off-white to white solidN/A
Storage Sealed in a dry environment at room temperatureSunway Pharm Ltd[3]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented, the hazards can be inferred from related structures and general principles of chemical safety. A structurally related compound, for instance, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Therefore, it is prudent to handle this compound with a high degree of caution.

GHS Hazard Statements (Inferred)
  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust is generated, a NIOSH-approved respirator may be necessary.

The workflow for handling this chemical should always prioritize minimizing exposure.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Consult SDS Don_PPE Don PPE: - Goggles - Gloves - Lab Coat Select_PPE->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Handle Weigh and Handle Compound with Care Work_in_Hood->Weigh_Handle Avoid_Inhalation Avoid Dust Inhalation Weigh_Handle->Avoid_Inhalation Clean_Area Clean Work Area Avoid_Inhalation->Clean_Area Dispose_Waste Dispose of Waste (Consult Local Regulations) Clean_Area->Dispose_Waste Doff_PPE Doff and Dispose/Clean PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: Personal Protective Equipment Workflow.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling
  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Use only in a well-ventilated area, such as a chemical fume hood.[5]

  • Minimize dust generation and accumulation.[6]

Storage
  • Store in a tightly-closed container.[5]

  • Keep in a cool, dry, and well-ventilated place.[5]

  • Store away from incompatible substances such as strong oxidizing agents.

Experimental Protocols

The utility of this compound is best illustrated through its application in synthetic organic chemistry. A common transformation is the oxidation of the primary alcohol to an aldehyde, a versatile functional group for subsequent reactions.

Oxidation of the Hydroxymethyl Group

This protocol describes a standard procedure for the oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Trustworthiness Note: This step neutralizes acidic byproducts and reduces excess DMP.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude aldehyde by column chromatography on silica gel.

Oxidation_Workflow Start Dissolve Substrate in Anhydrous DCM Add_DMP Add Dess-Martin Periodinane (1.2 eq) Start->Add_DMP Monitor_TLC Monitor by TLC Add_DMP->Monitor_TLC Monitor_TLC->Monitor_TLC Incomplete Quench Quench with NaHCO3 / Na2S2O3 Monitor_TLC->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry (MgSO4) and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Isolated Aldehyde Product Purify->End

Figure 2: Workflow for Dess-Martin Oxidation.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Generally, waste containing this compound should be collected in a designated, labeled container for hazardous chemical waste.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and development. While it presents manageable hazards, a thorough understanding of its properties and strict adherence to safety protocols are paramount. By following the guidelines outlined in this document, researchers can handle this compound safely and effectively, enabling its full potential in advancing chemical synthesis.

References

Methodological & Application

Synthesis of Potent Kinase Inhibitors from tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Versatile Pyridine Building Block in Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The 2-aminopyridine scaffold is a privileged structure in this domain, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Among the myriad of building blocks available to researchers, tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a particularly valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors, most notably those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its transformation into potent picolinamide-based kinase inhibitors. The strategic placement of a Boc-protected amine and a primary alcohol on the pyridine ring allows for a stepwise and controlled elaboration of the molecular scaffold, a critical aspect in the construction of complex drug candidates. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the 2-amino group under a variety of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic handle for late-stage diversification of the inhibitor library.[5]

This guide will detail a representative synthetic pathway, from the initial oxidation of the hydroxymethyl group to the final elaboration of the 2-amino substituent, culminating in the synthesis of highly active VEGFR-2 inhibitors.

Synthetic Strategy Overview

The overall synthetic approach to picolinamide-based kinase inhibitors from this compound can be dissected into a few key transformations. The following diagram illustrates a common synthetic workflow:

G A This compound B Oxidation A->B Step 1 C 2-((tert-Butoxycarbonyl)amino)picolinic acid B->C D Amide Coupling C->D Step 2 E Boc-Protected Picolinamide Intermediate D->E F Boc Deprotection E->F Step 3 G 2-Aminopicolinamide Intermediate F->G H Functionalization (e.g., Urea Formation) G->H Step 4 I Final Kinase Inhibitor H->I

Caption: A general synthetic workflow for the preparation of kinase inhibitors.

This modular approach allows for the synthesis of a diverse library of inhibitors by varying the coupling partners in the amide formation and the functionalization steps.

Experimental Protocols

PART 1: Synthesis of the Picolinamide Core

Protocol 1: Oxidation of this compound to 2-((tert-Butoxycarbonyl)amino)picolinic acid

This initial step transforms the primary alcohol into a carboxylic acid, setting the stage for subsequent amide coupling reactions. A variety of oxidizing agents can be employed for this transformation.

Method A: Potassium Permanganate Oxidation

  • Reagents and Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • tert-Butanol

    • Water

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water at room temperature.

    • Add a solution of sodium hydroxide (1.0 M) to the reaction mixture.

    • Slowly add potassium permanganate (3.0 eq) in portions, maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the addition of a saturated solution of sodium sulfite.

    • Filter the mixture through a pad of Celite® and wash the filter cake with water.

    • Acidify the filtrate to pH 3-4 with 2 M HCl.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-((tert-butoxycarbonyl)amino)picolinic acid.

Protocol 2: Amide Coupling to Synthesize the Boc-Protected Picolinamide Intermediate

The newly synthesized picolinic acid is then coupled with a desired aniline derivative. A variety of coupling reagents can be utilized for this transformation.

  • Reagents and Materials:

    • 2-((tert-Butoxycarbonyl)amino)picolinic acid

    • Substituted aniline (e.g., 4-chloroaniline)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a solution of 2-((tert-butoxycarbonyl)amino)picolinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted aniline (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12-18 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected picolinamide intermediate.

PART 2: Final Elaboration to Active Kinase Inhibitors

Protocol 3: Boc Deprotection

The removal of the Boc protecting group unveils the 2-amino functionality for the final diversification step.

  • Reagents and Materials:

    • Boc-protected picolinamide intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected picolinamide intermediate in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting 2-aminopicolinamide intermediate is often used in the next step without further purification.

Protocol 4: Urea Formation

The final step involves the reaction of the 2-aminopicolinamide with an isocyanate to form the corresponding urea, a common pharmacophore in kinase inhibitors.[3]

  • Reagents and Materials:

    • 2-Aminopicolinamide intermediate

    • Substituted isocyanate (e.g., 4-fluorophenyl isocyanate)

    • Anhydrous pyridine

  • Procedure:

    • Dissolve the 2-aminopicolinamide intermediate in anhydrous pyridine.

    • Add the substituted isocyanate (1.1 eq) dropwise to the solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the final kinase inhibitor.

Data Presentation

The following table summarizes the typical yields and characterization data for the synthesis of a representative VEGFR-2 inhibitor.

StepProductYield (%)¹H NMR (δ, ppm)MS (m/z)
12-((tert-Butoxycarbonyl)amino)picolinic acid85-95Consistent with structure[M+H]⁺
2tert-Butyl (3-((4-chlorophenyl)carbamoyl)pyridin-2-yl)carbamate70-85Consistent with structure[M+H]⁺
32-Amino-N-(4-chlorophenyl)picolinamide>95 (crude)Consistent with structure[M+H]⁺
41-(3-((4-Chlorophenyl)carbamoyl)pyridin-2-yl)-3-(4-fluorophenyl)urea65-80Consistent with structure[M+H]⁺

Structure-Activity Relationship (SAR) Insights

The picolinamide scaffold offers multiple points for diversification, allowing for a systematic exploration of the structure-activity relationship.

SAR cluster_0 Picolinamide Core cluster_1 Diversification Points A Pyridine Ring (H-bonding with hinge region) B Amide Linker (H-bonding) A->B D R2 (Substituent on 2-amino group) - Often a urea or other H-bonding group - Interacts with DFG motif A->D C R1 (Aniline Moiety) - Hydrophobic interactions - Can be varied to improve potency and selectivity B->C

Caption: Key pharmacophoric features of picolinamide-based kinase inhibitors.

  • The Pyridine Nitrogen and Amide NH: These groups are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[4]

  • The Anilino Moiety (R1): This group typically occupies a hydrophobic pocket. Substituents on the aniline ring can significantly impact potency and selectivity. For instance, halogen substitutions are often well-tolerated.

  • The 2-Amino Substituent (R2): This position allows for the introduction of various functionalities. Urea and thiourea moieties are commonly employed to form additional hydrogen bonds with the DFG (Asp-Phe-Gly) motif in the kinase domain.[3]

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of picolinamide-based kinase inhibitors. Its pre-installed protected amine and versatile hydroxymethyl group allow for a modular and efficient synthetic approach to a wide range of potent and selective inhibitors. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop novel kinase-targeted therapies.

References

Experimental protocol for Suzuki coupling with tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Biaryl Pyridines via Suzuki-Miyaura Coupling

Topic: Experimental Protocol for Suzuki Coupling with tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Biaryl Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for the construction of biaryl and heterobiaryl scaffolds. Substituted 2-aminopyridine moieties, such as the one present in this compound, are privileged structures in medicinal chemistry. Their incorporation into biaryl systems can significantly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by heteroaryl substrates, and offer a robust, step-by-step guide from reaction setup to product purification.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[1][3][4] The cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[4][5] The rate of this step is often influenced by the electron density of the halide and the steric and electronic properties of the phosphine ligand.

  • Transmetalation: The organic moiety from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate "ate" complex.[5][6][7] The choice of base is therefore critical and can dictate the reaction's success.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)(R²)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Trans->Product Product Formation ArX Ar¹-X (Aryl Halide) ArX->OxAdd Electrophile ArB Ar²-B(OR)₂ (Boronic Acid/Ester) ArB->Trans Nucleophile Base Base (e.g., K₃PO₄) Base->Trans Activator

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with 2-Aminopyridine Derivatives

Executing a successful Suzuki coupling with substrates like this compound requires careful consideration of their unique chemical properties.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9][10] This is a primary challenge in heteroaryl coupling. To mitigate this, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are highly recommended. These ligands promote the desired catalytic steps while sterically discouraging catalyst poisoning.[9][11]

  • Substrate Reactivity: As an electrophile, the reactivity of the pyridine halide is crucial. While not part of the title compound, if it were the halide partner, 2-chloropyridines are significantly less reactive than their bromo or iodo counterparts and require highly active catalyst systems.[10] The electron-donating nature of the Boc-amino group can also decrease the reactivity of a C-X bond towards oxidative addition.[9]

  • Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid partner by water or other protic sources, can be a significant side reaction, especially with electron-deficient or heteroaryl boronic acids.[9] Using boronic esters (e.g., pinacol esters) or carefully controlling the amount of water and reaction time can minimize this issue.[9]

  • Functional Group Tolerance: The Boc-carbamate and primary alcohol functionalities are generally stable under standard Suzuki conditions. However, the choice of a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is prudent to avoid potential side reactions with these groups.[8]

Detailed Experimental Protocol

This protocol describes the coupling of this compound (assuming it has been converted to a halide, e.g., 2-bromo-3-(hydroxymethyl)pyridin-2-yl)carbamate, or more practically, coupling a suitable aryl halide with the boronic acid/ester derivative of the title compound) with an arylboronic acid. For this example, we will react 2-Bromo-N-Boc-3-(hydroxymethyl)pyridine with 4-Methoxyphenylboronic acid .

Reaction Scheme: (An image of the reaction scheme would be placed here in a formal document) 2-Bromo-N-Boc-3-(hydroxymethyl)pyridine + 4-Methoxyphenylboronic acid → (in the presence of Pd catalyst, ligand, base) → 2-(4-methoxyphenyl)-N-Boc-3-(hydroxymethyl)pyridine

Materials and Reagents
ReagentM.W.CAS No.EquivalentsAmount (for 0.5 mmol scale)Notes
2-Bromo-N-Boc-3-(hydroxymethyl)pyridine303.16N/A1.0151.6 mgThe limiting reagent. Must be dry.
4-Methoxyphenylboronic acid151.965720-07-01.291.2 mgQuality of boronic acid is key.
XPhos Pd G3 Precatalyst868.581445085-82-40.02 (2 mol%)17.4 mgAir-stable precatalyst, simplifies setup.
Potassium Phosphate (K₃PO₄)212.277778-53-22.0212.3 mgMust be finely ground and anhydrous.
1,4-Dioxane88.11123-91-1-4.0 mLAnhydrous, degassed.
Water18.027732-18-5-1.0 mLDegassed (e.g., by sparging).
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 10 mL reaction tube or vial equipped with a magnetic stir bar, add the 2-Bromo-N-Boc-3-(hydroxymethyl)pyridine (151.6 mg, 0.5 mmol), 4-methoxyphenylboronic acid (91.2 mg, 0.6 mmol), and potassium phosphate (212.3 mg, 1.0 mmol).

    • Add the XPhos Pd G3 precatalyst (17.4 mg, 0.01 mmol).

    • Seal the reaction tube with a septum or a Teflon-lined cap.

  • Inert Atmosphere:

    • Evacuate the sealed tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.[9][12]

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL) to the reaction mixture.

    • Note: Solvents should be degassed by sparging with an inert gas for 15-20 minutes prior to use.

  • Reaction Execution:

    • Place the sealed reaction tube in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up Procedure:

    • Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the tube from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (15 mL).

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for isolating the desired biaryl product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Base, Pd Precatalyst) to oven-dried vial B 2. Seal and Purge (Evacuate/Backfill with Argon x3) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat and Stir (100 °C, 4-12h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E E->D Incomplete F 6. Cool and Dilute (Ethyl Acetate & Water) E->F Complete G 7. Extraction (Separate layers, extract aqueous phase) F->G H 8. Dry and Concentrate (Wash with brine, dry over Na₂SO₄, rotary evaporation) G->H I 9. Purify (Flash Column Chromatography) H->I J Pure Product I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen contamination.[9] 2. Poor quality of boronic acid. 3. Catalyst inhibition by pyridine substrate.[10]1. Ensure thorough degassing of solvents and proper inert atmosphere technique. 2. Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester. 3. Increase catalyst loading slightly (e.g., to 3-4 mol%). Ensure a bulky, electron-rich ligand is used.
Protodeboronation 1. Presence of excess water. 2. Reaction run for too long or at too high a temperature.1. Use anhydrous base and solvents. Reduce the amount of water in the solvent system. 2. Optimize reaction time by monitoring carefully. Consider using a milder base like K₂CO₃.
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst. 2. Incomplete reduction of a Pd(II) precatalyst (less common with modern G3 precatalysts).1. Improve inert atmosphere technique.[10] 2. Ensure the precatalyst is of good quality.
Difficult Purification 1. Close-running impurities. 2. Residual palladium catalyst.1. Optimize chromatography conditions (try different solvent systems). 2. Pass the crude product through a small plug of Celite or silica before full chromatography to remove baseline palladium residues.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile route to valuable biaryl pyridine compounds. By employing modern, air-stable palladium precatalysts with bulky phosphine ligands and carefully controlling the reaction conditions, the challenges associated with heteroaryl substrates can be effectively overcome. The protocol detailed herein offers a reliable and reproducible method for researchers engaged in drug discovery and chemical synthesis, serving as a robust starting point for the synthesis of a wide range of functionalized biaryl molecules.

References

The Strategic Utility of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures with desired pharmacological profiles. Among these, tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a particularly valuable scaffold. This bifunctional molecule, featuring a Boc-protected amine at the 2-position and a primary alcohol at the 3-position of a pyridine ring, offers medicinal chemists a powerful tool for introducing a key structural motif found in a variety of therapeutic agents, most notably in the class of kinase inhibitors. The strategic placement of the protected amine and the reactive hydroxyl group allows for sequential and site-selective modifications, making it an ideal starting point for the construction of diverse compound libraries aimed at structure-activity relationship (SAR) studies.

The carbamate group, specifically the tert-butoxycarbonyl (Boc) group, is a widely employed protecting group for amines due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions[1]. This allows for the unmasking of the amine at a later synthetic stage for further functionalization. The hydroxymethyl group, on the other hand, provides a convenient handle for various chemical transformations, including oxidation, etherification, or conversion to a leaving group for nucleophilic substitution. This dual functionality, embedded within the biologically relevant pyridine core, underpins the significance of this compound as a cornerstone in the synthesis of targeted therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 877593-11-8[2][3][4]
Molecular Formula C₁₁H₁₆N₂O₃[3][4]
Molecular Weight 224.26 g/mol [3][4]
IUPAC Name tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate[3]
Appearance White to off-white solidCommercially available
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral chemical knowledge
Storage Sealed in dry, Room Temperature or 2-8°C[2][4]

Strategic Importance in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly in the realm of kinase inhibitors[5]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.

This compound provides a strategic entry point for the synthesis of a variety of kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.

The utility of this building block can be visualized in the following logical workflow:

G cluster_0 Building Block cluster_1 Key Transformations cluster_2 Therapeutic Target Class A This compound B Derivatization of hydroxymethyl group (e.g., etherification, oxidation) A->B Site-selective modification C Boc Deprotection B->C Sequential reaction D Amine Functionalization (e.g., amidation, coupling) C->D Unmasking for further coupling E Kinase Inhibitors (e.g., BTK inhibitors) D->E Final drug scaffold assembly

Caption: Strategic workflow for the use of the title compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent application in a representative synthetic sequence.

Protocol 1: Synthesis of this compound

This protocol describes the Boc protection of the commercially available (2-aminopyridin-3-yl)methanol. The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is standard for its high efficiency and the mild conditions required for both introduction and removal of the Boc group. A base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is often used to facilitate the reaction.

Materials:

  • (2-Aminopyridin-3-yl)methanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Procedure:

  • To a stirred solution of (2-aminopyridin-3-yl)methanol (1.0 eq.) in anhydrous DCM or THF, add triethylamine (1.5 eq.).

  • Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the reaction mixture at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Self-Validation and Causality:

  • Choice of Solvent: Anhydrous DCM or THF are used as they are inert to the reaction conditions and effectively dissolve the starting materials.

  • Role of Base: Triethylamine acts as a base to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation. DMAP can be used as a nucleophilic catalyst to enhance the reaction rate.

  • Workup: The aqueous workup with NaHCO₃ removes any unreacted (Boc)₂O and acidic byproducts. The brine wash helps to remove water from the organic layer.

  • Purification: Flash chromatography is a standard method for purifying organic compounds of moderate polarity, ensuring the isolation of the high-purity product required for subsequent synthetic steps.

Protocol 2: Application in the Synthesis of a BTK Inhibitor Precursor

This protocol illustrates the use of this compound in a key step towards the synthesis of a Bruton's tyrosine kinase (BTK) inhibitor, as inspired by the patent literature. This example demonstrates the derivatization of the hydroxymethyl group.

Reaction: Mitsunobu reaction for ether formation.

Materials:

  • This compound

  • A suitable phenol (e.g., 4-phenoxyphenol, as a representative coupling partner)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq.), the phenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired ether product.

Self-Validation and Causality:

  • Mitsunobu Reaction: This reaction is a powerful method for the dehydration-based coupling of an alcohol and a pronucleophile (in this case, a phenol) and is known for its mild conditions and broad substrate scope.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of the phosphine reagent and other sensitive intermediates.

  • Reagent Order of Addition: The dropwise addition of the azodicarboxylate at low temperature helps to control the exothermic reaction and minimize side products.

  • Purification: Chromatography is necessary to remove the triphenylphosphine oxide and the reduced azodicarboxylate byproducts from the desired product.

G cluster_0 Synthesis of Building Block cluster_1 Application in Synthesis A (2-Aminopyridin-3-yl)methanol B (Boc)₂O, Base C This compound B->C Boc Protection D Phenol, PPh₃, DIAD E Ether Product D->E Mitsunobu Reaction F Boc Deprotection (Acid) G Free Amine F->G Deprotection H Coupling with Kinase Binding Moiety I Final BTK Inhibitor H->I Final Coupling

Caption: A typical synthetic workflow utilizing the title compound.

Conclusion

This compound is a strategically designed building block that provides a streamlined entry to valuable 2-aminopyridine-based scaffolds in medicinal chemistry. Its bifunctional nature allows for controlled, sequential modifications, making it an indispensable tool in the synthesis of complex drug candidates, particularly kinase inhibitors. The protocols and rationale presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this versatile molecule in their synthetic endeavors.

References

Application Notes and Protocols for the Use of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of pharmacologically active molecules. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of therapeutic agents. Within this class of heterocycles, substituted 2-aminopyridines are of particular interest. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate has emerged as a highly versatile and valuable building block in multi-step organic synthesis. This bifunctional molecule incorporates a Boc-protected amine at the 2-position and a primary alcohol at the 3-position. This arrangement offers a powerful platform for sequential and chemoselective transformations, enabling the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the amino group, allowing for its participation in reactions at a desired stage of a synthetic sequence. Simultaneously, the hydroxymethyl group serves as a versatile precursor for a variety of functional groups, most notably the corresponding aldehyde, which opens the door to a plethora of carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide provides a comprehensive overview of the application of this compound in multi-step synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application.

PropertyValueReference
CAS Number 877593-11-8[1]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Molecular Weight 224.26 g/mol [1]
Appearance White to off-white solidCommercially available
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed.[2]

Synthetic Workflow Overview

The strategic utility of this compound lies in its capacity to undergo a series of sequential transformations. A typical synthetic workflow is outlined below, demonstrating the logical progression from the starting material to more complex derivatives.

G A 2-Amino-3-(hydroxymethyl)pyridine B This compound A->B Boc Protection C 2-(Boc-amino)nicotinaldehyde B->C Oxidation D Substituted Vinylpyridine Derivative C->D Wittig Reaction E Final Deprotected Product D->E Boc Deprotection

Caption: A typical multi-step synthesis workflow utilizing this compound.

Part 1: Synthesis and Protection

Protocol 1: Synthesis of 2-Amino-3-(hydroxymethyl)pyridine

The journey begins with the synthesis of the parent amine, 2-amino-3-(hydroxymethyl)pyridine. A robust method for this transformation is the reduction of 2-aminopyridine-3-carboxylic acid.

Reaction Scheme:

Experimental Protocol:

  • Materials: 2-Aminopyridine-3-carboxylic acid (1 eq.), Red-Al® (70% solution in toluene, 3 eq.), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2-aminopyridine-3-carboxylic acid (e.g., 50 g).

    • Add anhydrous THF (e.g., 150 mL) and stir to form a suspension.

    • Cool the mixture in an ice-salt bath to below 10 °C.

    • Slowly add Red-Al® (e.g., 209 g of a 70% toluene solution) dropwise, maintaining the internal temperature below 10 °C.[1]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 16 hours at room temperature.

    • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Filter the resulting mixture, and wash the filter cake with THF.

    • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-amino-3-(hydroxymethyl)pyridine. A typical yield is around 85%.[1]

Protocol 2: Boc Protection of 2-Amino-3-(hydroxymethyl)pyridine

The subsequent step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis that renders the amine unreactive towards many reagents used in subsequent steps.

Reaction Scheme:

Experimental Protocol:

  • Materials: 2-Amino-3-(hydroxymethyl)pyridine (1 eq.), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.), Triethylamine (Et₃N, 1.2 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-3-(hydroxymethyl)pyridine in DCM in a round-bottom flask.

    • Add triethylamine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Part 2: Functional Group Interconversion and Elaboration

With the bifunctional starting material in hand, the next phase involves the selective transformation of the hydroxymethyl group.

Protocol 3: Oxidation to 2-(Boc-amino)nicotinaldehyde

The oxidation of the primary alcohol to an aldehyde is a pivotal step, as it introduces a highly reactive carbonyl group for further elaboration. Manganese dioxide is a mild and effective reagent for this transformation.

Reaction Scheme:

[Image of the Wittig reaction of 2-(Boc-amino)nicotinaldehyde]

[Image of the Boc deprotection of the vinylpyridine derivative]

Caption: Detailed workflow illustrating the key synthetic transformations.

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a strategically designed building block that facilitates the efficient and controlled synthesis of a wide range of substituted 2-aminopyridine derivatives. Its bifunctional nature, coupled with the robust and well-established chemistry of the Boc protecting group and the hydroxymethyl moiety, provides a reliable and versatile platform for drug discovery and development. The protocols outlined in this guide offer a practical framework for harnessing the synthetic potential of this valuable intermediate, enabling researchers to construct novel and complex molecules with high precision and efficiency.

References

The Strategic Application of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the privileged scaffolds, pyridine derivatives have consistently demonstrated their value, owing to their presence in numerous FDA-approved drugs and their ability to favorably modulate physicochemical properties such as solubility and bioavailability.[1] This guide focuses on a particularly versatile and strategically important building block: tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate . We will provide an in-depth exploration of its application in drug discovery pipelines, with a focus on the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for its utilization.

Core Attributes of the Scaffold: A Gateway to Diverse Chemical Space

This compound, with its CAS Number 877593-11-8, presents a unique combination of functional groups that render it an invaluable asset in a drug discovery campaign.[2] The Boc-protected amine at the 2-position and the hydroxymethyl group at the 3-position of the pyridine ring offer orthogonal reactivity, allowing for sequential and controlled chemical modifications.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₆N₂O₃[2]
Molecular Weight224.26 g/mol [2]
XLogP31.4[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count4[2]

The "Rule of Three" compliant properties of this fragment-like molecule make it an excellent starting point for fragment-based drug discovery (FBDD) campaigns, which prioritize the identification of low-molecular-weight ligands that can be efficiently optimized into potent drug candidates.

Application in Kinase Inhibitor Synthesis: A Privileged Motif for Hinge-Binding

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyridine scaffold is a well-established "hinge-binder" motif, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region. This compound serves as an excellent precursor for the synthesis of a diverse array of kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis:

G A This compound B Oxidation of Primary Alcohol (e.g., Dess-Martin periodinane) A->B Step 1 G Functionalization of Hydroxymethyl Group (e.g., etherification, esterification) A->G Alternative Step 1 C Aldehyde Intermediate B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 E Boc Deprotection (e.g., TFA, HCl) D->E Step 3 F Final Kinase Inhibitor E->F G->D Step 2

Caption: Synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of a Substituted Pyridinyl Kinase Inhibitor Core

This protocol outlines a general strategy for the elaboration of the this compound scaffold into a core structure suitable for targeting the kinase ATP-binding site.

Step 1: Oxidation of the Hydroxymethyl Group

  • Rationale: The primary alcohol is oxidized to an aldehyde to enable subsequent carbon-carbon or carbon-nitrogen bond-forming reactions, allowing for the introduction of diversity elements that can occupy different pockets of the kinase active site.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Palladium-Catalyzed Cross-Coupling

  • Rationale: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions are powerful tools for installing aryl or heteroaryl moieties that can extend into the solvent-exposed regions of the kinase active site, often leading to increased potency and selectivity.[3][4]

  • Procedure (Suzuki Coupling Example):

    • To a degassed solution of the aldehyde from Step 1 (1.0 eq) and a suitable arylboronic acid (1.5 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and heat the mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Step 3: Boc Deprotection and Amide Coupling

  • Rationale: Removal of the Boc protecting group unveils the 2-amino group, which is crucial for hinge-binding. Subsequent acylation or sulfonylation can introduce further points of interaction with the kinase.

  • Procedure:

    • Dissolve the product from Step 2 in DCM and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting amine can be directly used in the next step. For amide coupling, dissolve the amine salt in a suitable solvent like DMF, add a carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base like diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at room temperature overnight. Work-up and purify by standard methods to obtain the final kinase inhibitor.

Application in GPCR Modulator Synthesis: Crafting Allosteric Ligands

G protein-coupled receptors represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological profile.[5][6][7][8] The di-substituted pyridine core of this compound provides a rigid scaffold to which functionalities can be appended to probe allosteric binding pockets.

Workflow for GPCR Allosteric Modulator Synthesis:

G A This compound B Functionalization of Hydroxymethyl Group (e.g., Mitsunobu reaction) A->B Step 1 C Intermediate with Allosteric Moiety B->C D Boc Deprotection (e.g., TFA, HCl) C->D Step 2 E Functionalization of Amino Group (e.g., reductive amination, acylation) D->E Step 3 F Final GPCR Modulator E->F

Caption: Synthetic workflow for GPCR modulators.

Protocol 2: Synthesis of a Pyridine-Based GPCR Allosteric Modulator

This protocol exemplifies the derivatization of the scaffold to introduce functionalities that can interact with allosteric sites on a GPCR.

Step 1: Mitsunobu Reaction for Ether Synthesis

  • Rationale: The Mitsunobu reaction allows for the stereospecific introduction of a variety of substituents at the hydroxymethyl position under mild conditions, enabling the exploration of structure-activity relationships (SAR) for allosteric pocket engagement.

  • Procedure:

    • To a solution of this compound (1.0 eq), a suitable phenol or alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired ether.

Step 2: Boc Deprotection

  • Rationale: As in the kinase inhibitor synthesis, removal of the Boc group is necessary to allow for further functionalization of the 2-amino position.

  • Procedure:

    • Follow the procedure outlined in Protocol 1, Step 3 for Boc deprotection using TFA or HCl in dioxane.

Step 3: Reductive Amination

  • Rationale: Reductive amination of the resulting 2-aminopyridine with an aldehyde or ketone introduces a diverse range of substituents, which can be tailored to interact with specific residues within an allosteric binding site.

  • Procedure:

    • To a solution of the deprotected amine from Step 2 in a solvent such as methanol or dichloroethane, add an aldehyde or ketone (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final GPCR modulator.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the drug discovery pipeline. Its inherent structural features facilitate the efficient synthesis of libraries of compounds for screening against important drug targets such as protein kinases and GPCRs. The orthogonal reactivity of its functional groups allows for a systematic and modular approach to lead optimization. As our understanding of the structural biology of these target classes continues to grow, the strategic application of such well-designed building blocks will be instrumental in the development of the next generation of selective and efficacious medicines.

References

A Scalable Synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a key intermediate in the pharmaceutical industry. The described two-step process, involving the selective reduction of 2-aminonicotinic acid followed by Boc-protection, is optimized for high yield, purity, and operational safety, making it suitable for large-scale production. This guide is intended for researchers, chemists, and process engineers involved in pharmaceutical development and manufacturing.

Introduction: Strategic Importance of a Key Building Block

This compound is a valuable molecular building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its structure, which includes a protected amine and a primary alcohol on a pyridine scaffold, offers significant versatility for further chemical transformations. A robust, scalable, and economically viable synthetic route is therefore essential to ensure a consistent supply of this critical intermediate for drug development and commercial production.

This application note outlines a well-established and efficient two-step synthesis. The initial step involves the selective reduction of the carboxylic acid functionality of 2-aminonicotinic acid to the corresponding alcohol, (2-aminopyridin-3-yl)methanol. The subsequent step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This synthetic strategy is advantageous due to its high overall yield, the use of readily available starting materials, and its amenability to scale-up.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic pathway is illustrated below. The key transformations are the selective reduction of a carboxylic acid in the presence of an amino group and the subsequent protection of that amino group.

G 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Intermediate (2-aminopyridin-3-yl)methanol 2-Aminonicotinic_Acid->Intermediate Reduction Final_Product This compound Intermediate->Final_Product Boc-Protection

Figure 1: High-level overview of the synthetic pathway.

The choice of reducing agent in the first step is crucial for selectivity. While strong reducing agents like lithium aluminum hydride can be used, borane complexes (e.g., BH3-THF) are often preferred for their milder nature and high selectivity for carboxylic acids over other functional groups. The subsequent Boc-protection is a standard and highly efficient method for protecting amines, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][3][4] This reaction is generally high-yielding and proceeds under mild conditions.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of (2-aminopyridin-3-yl)methanol

G A Charge Reactor B Inert Atmosphere & Cool A->B C Slow Addition of Reducing Agent B->C D Reaction at Room Temperature C->D E Reaction Quench D->E F Work-up & Isolation E->F

Figure 2: Workflow for the synthesis of (2-aminopyridin-3-yl)methanol.

Materials:

  • 2-Aminonicotinic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 2-aminonicotinic acid.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the 1 M solution of borane-THF complex via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow dropwise addition of methanol.

  • Work-up: Remove the solvent under reduced pressure. Add saturated aqueous sodium bicarbonate solution to the residue, followed by extraction with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-aminopyridin-3-yl)methanol.[5]

Step 2: Synthesis of this compound

G A Dissolve Starting Material B Add Base A->B C Add Boc Anhydride B->C D Reaction at Room Temperature C->D E Work-up D->E F Purification E->F

Figure 3: Workflow for the Boc-protection of (2-aminopyridin-3-yl)methanol.

Materials:

  • (2-aminopyridin-3-yl)methanol

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve (2-aminopyridin-3-yl)methanol in an appropriate anhydrous solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a suitable base, such as triethylamine.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.[6][7]

Process Optimization and Scalability

For large-scale production, several factors must be considered to ensure safety, efficiency, and cost-effectiveness.

Table 1: Key Parameters for Scalable Synthesis

ParameterLaboratory ScalePilot/Production ScaleRationale for Change
Reduction Reagent BH₃-THFVitride® or other safer alternativesImproved safety profile and handling on a large scale.
Solvent Selection THF, DCMToluene, 2-MeTHFHigher flash points, better recovery, and potentially lower cost.
Purification Column ChromatographyRecrystallization/TriturationMore economical and operationally simpler for large quantities.
Temperature Control Ice BathJacketed Reactor with ChillerPrecise and reliable temperature control is critical for safety and reproducibility.
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing in larger reaction volumes.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Analytical Specifications for Final Product

AnalysisMethodTypical Specification
Appearance VisualWhite to off-white solid
Identity ¹H NMR, ¹³C NMR, Mass SpecConforms to the expected structure
Purity HPLC≥ 98%
Melting Point DSC or Melting Point ApparatusReport Range
Residual Solvents GC-HSComplies with ICH guidelines

Expected ¹H NMR Data (400 MHz, CDCl₃) δ (ppm): ~8.1 (d, 1H), ~7.8 (br s, 1H, NH), ~7.5 (d, 1H), ~7.0 (dd, 1H), ~4.6 (s, 2H, CH₂OH), ~1.5 (s, 9H, C(CH₃)₃).

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the production of high-purity this compound. The process is efficient, utilizes readily available reagents, and can be adapted for large-scale manufacturing with appropriate safety and engineering controls. This key intermediate can thus be produced in a consistent and cost-effective manner to support ongoing pharmaceutical research and development.

References

Application Notes and Protocols for Orthogonal Protection Strategies Involving tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the ability to selectively modify one functional group in the presence of others is paramount. This requirement has led to the development of orthogonal protection strategies, a cornerstone of modern synthetic chemistry. An orthogonal set of protecting groups consists of two or more groups within the same molecule that can be removed under distinct and non-interfering conditions.[1] For instance, one group might be labile to acid, while another is removed by base or through hydrogenolysis, allowing for the sequential unmasking and reaction of different functionalities with precision.[2]

This guide focuses on the utility of tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (Figure 1) as a versatile building block for such strategies. This molecule contains two key functional groups: a primary alcohol and a tert-butoxycarbonyl (Boc)-protected amine, situated on a pyridine scaffold. The Boc group is a well-established, acid-labile protecting group for amines, prized for its stability in a wide range of non-acidic conditions.[3][4] The primary alcohol, conversely, is amenable to a host of transformations such as oxidation, esterification, and etherification under conditions that typically leave the Boc group intact. This inherent dichotomy in reactivity makes this compound an excellent platform for demonstrating and applying orthogonal protection principles.

This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in synthetic routes that leverage the orthogonal nature of its protected amine and free hydroxyl functionalities.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueReference
CAS Number 877593-11-8
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
IUPAC Name tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate
Appearance Solid (Typical)
Solubility Soluble in common organic solvents like CH₂Cl₂, THF, MeOH.

Synthesis of this compound

Protocol 1: Synthesis of this compound

This protocol describes the N-Boc protection of (2-aminopyridin-3-yl)methanol.

Reaction Scheme:

Figure 2: Synthesis of this compound.

Materials:

  • (2-Aminopyridin-3-yl)methanol (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a round-bottom flask, add (2-aminopyridin-3-yl)methanol (1.0 equiv.) and anhydrous THF.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.2 equiv.) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 70 °C.

  • Maintain stirring at 70 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the precipitate by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from dichloromethane to afford the pure this compound as a white solid.

Expected Yield: Based on the analogous reaction with 2-amino-3-methylpyridine, yields are expected to be in the range of 85-95%.[1]

Application in Orthogonal Synthesis: Selective Functionalization

The strategic value of this compound lies in the differential reactivity of its two functional groups. The following protocols illustrate how to selectively modify one group while the other remains protected, and subsequently, how to deprotect the second group.

Strategy 1: O-Functionalization Followed by N-Deprotection

This strategy involves the initial modification of the primary alcohol, followed by the removal of the Boc protecting group to liberate the free amine. This is a common sequence in the synthesis of substituted aminopyridines.

Workflow Diagram:

Orthogonal_Strategy_1 Start This compound O_Func O-Functionalization (e.g., Acylation, Etherification) Start->O_Func Intermediate O-Functionalized Intermediate (N-Boc Protected) O_Func->Intermediate N_Deprotect N-Deprotection (Acidic Conditions) Intermediate->N_Deprotect Final_Product Final Product (O-Functionalized, Free Amine) N_Deprotect->Final_Product

Figure 3: Workflow for O-functionalization followed by N-deprotection.

Protocol 2: Selective O-Acetylation

This protocol demonstrates the esterification of the hydroxyl group. Acylation is a common transformation that is well-tolerated by the Boc group.

Reaction Scheme:

Figure 4: O-Acetylation of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Acetic anhydride (1.5 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 equiv.) followed by the dropwise addition of acetic anhydride (1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the O-acetylated product.

Protocol 3: Selective N-Deprotection of the O-Acetylated Intermediate

This protocol describes the removal of the Boc group under acidic conditions, which are orthogonal to the newly formed ester functionality.

Reaction Scheme:

Figure 5: N-Deprotection of the O-acetylated intermediate.

Materials:

  • O-acetylated this compound (1.0 equiv.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the O-acetylated intermediate (1.0 equiv.) in DCM.

  • Add an equal volume of TFA to the solution (e.g., 5 mL of a DCM solution and 5 mL of TFA).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC. The Boc group is generally sensitive to acids, allowing for selective deprotection.[2]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize residual acid).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, (2-amino-3-pyridinyl)methyl acetate.

Causality and Trustworthiness: The success of this orthogonal strategy hinges on the stability of the ester bond under the acidic conditions required for Boc cleavage. Esters are generally stable to anhydrous acidic conditions used for short periods at room temperature, whereas the Boc group is highly labile.[5] Potential side reactions during Boc deprotection include alkylation of nucleophilic sites by the intermediate t-butyl cation; however, in this substrate, such side reactions are unlikely.[2]

Alternative Orthogonal Strategies

The versatility of this compound allows for other orthogonal manipulations.

Oxidation of the Alcohol

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of reagents (e.g., PCC, DMP, MnO₂) that are compatible with the Boc protecting group. The resulting carbonyl compound can then undergo further transformations before or after the deprotection of the amine.

Mitsunobu Reaction

The hydroxyl group can be converted to other functionalities, such as an azide or a phthalimide (a precursor to a primary amine), via the Mitsunobu reaction.[6] This reaction proceeds under mild, neutral conditions that are fully compatible with the N-Boc group, allowing for the introduction of a nitrogen nucleophile at the C3-methylene position.

Conclusion

This compound is a valuable and versatile building block for synthetic chemists. Its bifunctional nature, combined with the well-defined and distinct reactivity of the N-Boc and hydroxyl groups, provides a robust platform for the application of orthogonal protection strategies. The protocols outlined in this guide offer a practical framework for the synthesis and manipulation of this intermediate, enabling the efficient construction of complex, substituted pyridine derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols: Strategic Derivatization of the Hydroxymethyl Group in tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The compound tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate is a pivotal building block in modern drug discovery and development.[1][2] As a derivative of 2-amino-3-pyridinemethanol, it incorporates a Boc-protected amine and a primary alcohol on a pyridine core—a privileged scaffold in medicinal chemistry.[3] The true synthetic power of this molecule lies in the strategic modification of its primary hydroxymethyl group. This functional group serves as a versatile handle for introducing a diverse array of chemical moieties, enabling systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of four robust and widely applicable methods for the derivatization of this hydroxymethyl group: Oxidation , Esterification , Etherification , and the Mitsunobu Reaction . Each section explains the underlying chemical principles, offers field-tested protocols, and discusses critical parameters for success, empowering researchers to leverage this scaffold to its full potential.

Strategic Overview of Derivatization Pathways

The reactivity of the hydroxymethyl group in this compound is influenced by the adjacent bulky tert-butoxycarbonyl (Boc) protecting group and the electronic nature of the pyridine ring. Successful derivatization requires careful selection of reagents and conditions to ensure high chemoselectivity and avoid unwanted side reactions. The four primary pathways discussed herein offer access to distinct and synthetically valuable functional groups.

Derivatization_Pathways start tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate oxidation Oxidation start->oxidation [O] esterification Esterification start->esterification R'COOH etherification Etherification start->etherification R'X, Base mitsunobu Mitsunobu Rxn start->mitsunobu Nu-H, PPh₃/DEAD aldehyde Aldehyde Derivative (R-CHO) oxidation->aldehyde ester Ester Derivative (R-COOR') esterification->ester ether Ether Derivative (R-CH₂OR') etherification->ether mitsunobu_prod Diverse Functionalities (e.g., R-CH₂-N₃, R-CH₂-SPh) mitsunobu->mitsunobu_prod

Figure 1: Key derivatization pathways for the hydroxymethyl group.

Comparative Analysis of Derivatization Strategies

The selection of a synthetic route is governed by the desired final functional group and the overall synthetic strategy. The table below provides a comparative overview to guide experimental design.

Reaction TypeTarget Functional GroupKey ReagentsTypical ConditionsAdvantagesLimitations
Oxidation AldehydeDess-Martin periodinane (DMP), SO₃•Py, or Swern reagentsAnhydrous, low temp. (-78 °C to RT)High yields, mild conditions, aldehyde is a versatile intermediate.Reagents can be moisture-sensitive; risk of over-oxidation to carboxylic acid.
Esterification EsterCarboxylic acid, coupling agents (EDC, DCC), DMAPAnhydrous, RTBroad substrate scope, mild conditions, reliable.Requires stoichiometric coupling agents; purification from byproducts can be tedious.
Etherification EtherStrong base (NaH), alkyl/benzyl halideAnhydrous, 0 °C to RTForms stable C-O bonds, good for introducing non-labile linkers.Requires strong base which can have compatibility issues; limited to non-hindered halides.
Mitsunobu Esters, Ethers, Azides, Thioethers, etc.PPh₃, DIAD/DEAD, Nucleophile (Nu-H)Anhydrous, 0 °C to RTExtremely versatile, mild conditions, broad nucleophile scope.[4][5][6]Generates stoichiometric phosphine oxide byproduct; nucleophile pKa should generally be < 13.[4]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Oxidation to tert-Butyl (3-formylpyridin-2-yl)carbamate via Swern Oxidation

Scientific Rationale: The Swern oxidation is a reliable method for converting primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.[7] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt. The alcohol attacks this species, and subsequent deprotonation by a hindered base, such as triethylamine (TEA), triggers an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon monoxide/dioxide. The low reaction temperature (-78 °C) is critical to control the stability of the intermediate species.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq)

  • Oxalyl Chloride (1.5 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Argon or Nitrogen gas supply

  • Standard glassware with magnetic stirrer, dropping funnel, and thermometer

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.1 M solution relative to the starting material) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at -78 °C and stir for 45 minutes.

  • Elimination: Slowly add triethylamine (5.0 eq) to the flask. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde product.

Protocol 2: Esterification using EDC/DMAP Coupling

Scientific Rationale: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. A catalytic amount of 4-Dimethylaminopyridine (DMAP) then reacts with this intermediate to form an even more reactive acyl-pyridinium species.[8] This species is readily attacked by the hydroxymethyl group of the substrate to form the desired ester, regenerating the DMAP catalyst. The primary byproduct, an N-acylurea, is typically water-soluble, facilitating purification.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of choice (e.g., Acetic Acid, Benzoic Acid) (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the selected carboxylic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.2 M solution).

  • Coupling: Add EDC (1.5 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.

Protocol 3: Etherification via Williamson Synthesis

Scientific Rationale: The Williamson ether synthesis is a classic and effective method for forming ethers.[9] The reaction proceeds via an Sₙ2 mechanism. A strong base, typically sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent sodium alkoxide nucleophile. This alkoxide then displaces a halide from an alkyl halide (e.g., benzyl bromide) to form the ether linkage. The use of an anhydrous polar aprotic solvent like tetrahydrofuran (THF) is crucial to prevent quenching of the base and to solvate the cation.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: To a flame-dried, two-necked flask under a nitrogen atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

  • Substrate Addition: Add anhydrous THF to the flask, followed by a solution of this compound (1.0 eq) in anhydrous THF, added dropwise at 0 °C (ice bath).

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 2-16 hours).

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired ether.

Protocol 4: Functional Group Interconversion via the Mitsunobu Reaction

Scientific Rationale: The Mitsunobu reaction is a powerful tool for converting a primary alcohol into a wide range of other functional groups under mild, neutral conditions.[6][10] The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to form a betaine intermediate.[4] This intermediate deprotonates the acidic nucleophile (e.g., a phenol, thiol, or phthalimide). The resulting anion and the protonated betaine then react with the alcohol to form a key oxyphosphonium salt, which activates the hydroxyl group as an excellent leaving group. Finally, the conjugate base of the acidic nucleophile displaces the triphenylphosphine oxide in an Sₙ2 fashion.[5]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=N-CO₂Et] PPh3->Betaine + DEAD DEAD DEAD IonPair Ion Pair [Ph₃P⁺-NH-N=N-CO₂Et] Nu⁻ Betaine->IonPair + Nu-H NucH Nucleophile (Nu-H) NucH->IonPair Oxyphosphonium Oxyphosphonium Salt [R-CH₂-O-P⁺Ph₃] Nu⁻ IonPair->Oxyphosphonium + R-CH₂OH Alcohol R-CH₂OH Alcohol->Oxyphosphonium Product Product (R-CH₂-Nu) Oxyphosphonium->Product Sₙ2 Attack Ph3PO Byproduct (Ph₃P=O) Oxyphosphonium->Ph3PO

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Materials:

  • This compound (1.0 eq)

  • Nucleophile of choice (e.g., Phthalimide, Thiophenol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the chosen nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a milky white or yellow suspension) is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (typically complete in 2-24 hours).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Purifying Mitsunobu reactions can be challenging due to the phosphine oxide byproduct. Several strategies can be employed:

    • Direct Chromatography: For many products, direct flash column chromatography is sufficient.

    • Precipitation: In some cases, the phosphine oxide can be precipitated by adding a non-polar solvent like diethyl ether and filtering.

    • Azeotropic Removal: Toluene can be added and removed under reduced pressure to help co-distill some byproducts. The purified product is obtained after column chromatography (eluent: hexane/ethyl acetate gradient).

Conclusion

The hydroxymethyl group of this compound is a highly valuable and synthetically tractable handle for molecular elaboration. The protocols detailed in this application note—oxidation, esterification, etherification, and the Mitsunobu reaction—provide a robust toolkit for accessing a wide chemical space from this common intermediate. Careful consideration of the reaction mechanism and optimization of reaction and work-up conditions, as outlined herein, will enable researchers to efficiently and reliably generate diverse libraries of pyridine-based compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of pyridinylcarbamates

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the successful deprotection of a tert-butyloxycarbonyl (Boc) group from a pyridinylcarbamate is a critical step in many synthetic pathways. However, this seemingly straightforward transformation can be fraught with challenges, from sluggish or incomplete reactions to unexpected side products. The unique electronic nature of the pyridine ring—its basicity and aromaticity—introduces complexities not always encountered with aliphatic or other aromatic amines.

This technical support guide is designed to provide you with a systematic approach to troubleshooting these issues. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.

Technical Support Center: Pyridinylcarbamate Deprotection

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete or not starting. What are the fundamental reasons this might be happening?

A1: An incomplete Boc deprotection of a pyridinylcarbamate almost always traces back to insufficient or ineffective acidic conditions at the reaction site. Several factors, unique to the pyridine scaffold, contribute to this challenge:

  • Acid Sequestration: The pyridine nitrogen is basic and will be protonated by the acid catalyst (e.g., Trifluoroacetic Acid - TFA). This non-productive protonation consumes the acid, reducing the amount available to catalyze the deprotection of the carbamate itself. Substituted pyridines with electron-donating groups are more basic and will exacerbate this effect.

  • Insufficient Acid Strength: The cleavage is an acid-catalyzed process that proceeds via protonation of the carbamate.[1][2] The reaction rate has been shown to have a second-order dependence on the acid concentration, meaning that even a small drop in effective acidity can dramatically slow the reaction.[3][4]

  • Steric Hindrance: Bulky substituents on the pyridine ring, particularly at positions ortho to the carbamate group (positions 2 or 6 for a 3- or 4-aminopyridine derivative), can physically block the approach of the acid to the carbamate's carbonyl oxygen.[3][5]

  • Poor Solubility: For the reaction to proceed, both the substrate and the acid must be well-solvated. If your pyridinylcarbamate has poor solubility in the chosen solvent (e.g., Dichloromethane - DCM), the reaction will be slow or incomplete.[3][6]

Q2: How does the acid-catalyzed deprotection mechanism work, and why is the pyridine ring a special case?

A2: The deprotection follows a well-established three-step mechanism. Understanding this process is key to effective troubleshooting.

  • Protonation: The acid first protonates the carbonyl oxygen of the Boc group. This is the rate-limiting step and is crucial for activating the group.

  • Fragmentation: The protonated carbamate is unstable and fragments, eliminating a highly stable tert-butyl cation and forming a carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine product.[2] Under the acidic conditions, this amine is typically protonated, forming its corresponding salt (e.g., a trifluoroacetate salt).

The pyridine ring interferes primarily with Step 1. Because the pyridine nitrogen is a competing site for protonation, you must add enough acid to protonate both the ring nitrogen and the carbamate to drive the reaction forward.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation Boc_Pyr Boc-NH-Pyridine Protonated_Boc Protonated Boc-NH-Pyridine Boc_Pyr->Protonated_Boc Reversible H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Rate-Determining tBu_cation t-Bu⁺ Protonated_Boc->tBu_cation Free_Amine H₃N⁺-Pyridine (Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism for Boc deprotection of a pyridinylcarbamate.

Q3: How can I reliably monitor the reaction to know if it's truly stalled?

A3: Visual inspection is not enough. You must use analytical techniques to get a clear picture of the reaction's progress.

  • Thin-Layer Chromatography (TLC): This is the fastest method. The deprotected aminopyridine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with ninhydrin is highly effective, as it produces a distinct color (often purple or yellow) with the newly formed free amine, while the starting material remains invisible to this stain.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation. You should monitor for the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which will be 100.12 g/mol lower.[6]

  • ¹H NMR Spectroscopy: This is a quantitative method. The most obvious change is the complete disappearance of the sharp, nine-proton singlet corresponding to the tert-butyl group, typically found around 1.4-1.5 ppm.[9]

Protocol: Reaction Monitoring by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 10% Methanol in DCM or 20% Ethyl Acetate in Hexane, adjust as needed).

  • Before adding the acid, spot the starting material on the TLC plate as a reference (SM).

  • After the reaction has proceeded for 30 minutes, carefully withdraw a small aliquot (~5 µL) and quench it in a vial containing a few drops of saturated NaHCO₃ solution and ~0.5 mL of ethyl acetate.

  • Vortex the vial, then spot the organic layer on the TLC plate next to the starting material.

  • Develop the plate, dry it, and visualize under a UV lamp.

  • Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until color develops.

  • Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower-Rf spot that turns color with ninhydrin. An incomplete reaction will show both spots.

Troubleshooting Guide: From Diagnosis to Solution

Q4: My TLC analysis confirms the reaction is incomplete. What is the logical workflow to solve this?

A4: Follow this systematic approach. Do not change multiple variables at once.

Troubleshooting Workflow Start Incomplete Deprotection Confirmed (by TLC, LC-MS) Step1 Increase Acid Concentration (e.g., 25% -> 50% TFA in DCM) Start->Step1 Step2 Extend Reaction Time (Monitor every 2-4 hours) Step1->Step2 If still incomplete Success Reaction Complete Proceed to Work-up Step1->Success If complete Step3 Increase Temperature (Warm to 30-40°C, use caution) Step2->Step3 If still incomplete Step2->Success If complete Step4 Change Acid/Solvent System (e.g., 4M HCl in Dioxane) Step3->Step4 If still incomplete Step3->Success If complete Step4->Success If complete Failure Still Incomplete: Consider Alternative Methods Step4->Failure If still incomplete

Caption: A systematic workflow for troubleshooting incomplete Boc deprotection.

  • Increase Acid Concentration: This is the most common solution. If you are using 20-25% TFA in DCM, increase it to 50% or even use neat TFA.[3][10] For every equivalent of your pyridinylcarbamate, you need at least one equivalent of acid to protonate the pyridine ring before you have catalytic amounts for the deprotection.

  • Extend Reaction Time: Some sterically hindered or electronically deactivated substrates simply react slower. Allow the reaction to proceed overnight if necessary, monitoring periodically.[8]

  • Increase Temperature: Gently warming the reaction to 30-40°C can often drive a sluggish reaction to completion. Use caution if your molecule contains other temperature-sensitive functional groups.[8]

  • Change the Acid System: If TFA is ineffective, a stronger acid system may be required. A solution of 4M HCl in 1,4-dioxane is a common and highly effective alternative.[3][11][12]

Table 1: Common Acidic Deprotection Conditions
Reagent SystemConcentrationTypical SolventTemperature (°C)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to 25Most common starting point.[13]
Trifluoroacetic Acid (TFA)95-100% (Neat)None25For resistant substrates. Scavengers are crucial.[3]
Hydrochloric Acid (HCl)4 M1,4-Dioxane25Stronger, effective alternative to TFA.[11][12]
Hydrochloric Acid (HCl)1-2 MEthyl Acetate / MeOH25Useful if dioxane is not preferred.[14]

Q5: I'm observing new spots on my TLC, and my mass spec shows masses higher than my starting material. What is causing these side reactions?

A5: This is almost certainly due to tert-butylation . The tert-butyl cation (t-Bu⁺) generated in Step 2 of the mechanism is a potent electrophile. If other nucleophilic sites exist in your molecule (or the solvent), this cation can alkylate them, leading to undesired byproducts.[3][15]

Common sites for tert-butylation include:

  • Electron-rich aromatic rings (including other pyridine or indole rings in the molecule).

  • Thiol (cysteine) and thioether (methionine) side chains.

  • The nitrogen of guanidinium groups (arginine).

To prevent this, you must add a scavenger to your reaction. A scavenger is a nucleophile that is added in excess to "scavenge" or trap the tert-butyl cation before it can react with your product.

Table 2: Common Scavengers for Boc Deprotection
ScavengerTypical Conc. (v/v)PurposeReference
Triisopropylsilane (TIS) 2.5 - 5%General purpose, reduces the cation to isobutane. Very effective.[3]
Anisole 2.5 - 5%Traps cations via Friedel-Crafts alkylation. Good for protecting Trp.[16]
Water 2.5 - 5%Traps the cation to form tert-butanol.[16]
Thiophenol / Thioanisole 2.5 - 5%Protects sulfur-containing residues like Met and Cys.[16]

Q6: My molecule contains other acid-sensitive groups (e.g., t-butyl esters, acetals). Standard TFA or HCl conditions will destroy it. What are my options?

A6: When strong acid is not an option, you must turn to alternative, milder deprotection methods. The choice depends on the overall stability of your substrate.

Caption: Decision tree for selecting a suitable Boc deprotection method.

  • Oxalyl Chloride in Methanol: This is an exceptionally mild and effective method for deprotecting N-Boc groups on aromatic and heterocyclic systems.[17][18] The reaction proceeds at room temperature and tolerates a wide variety of functional groups. It is believed to proceed via a mechanism that does not involve simple in-situ generation of HCl.[17]

  • Thermal Deprotection: For robust molecules, simply refluxing in water can be a surprisingly effective and "green" method for Boc removal.[19] This avoids all acidic and corrosive reagents.

  • Lewis Acids: Reagents like ZnBr₂ in DCM can sometimes selectively cleave Boc groups under non-protic conditions.[20]

Protocol: Boc Deprotection using Oxalyl Chloride
  • Dissolve the Boc-pyridinylcarbamate (1 equiv.) in anhydrous methanol (to a concentration of ~0.1 M) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0°C).

  • Slowly add oxalyl chloride (2-3 equiv.) dropwise via syringe. Caution: The reaction can be exothermic and may bubble.[17]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The product is typically obtained as the hydrochloride salt.

Q7: How should I properly work up my reaction and isolate the final free amine product?

A7: A proper work-up is critical to remove the acid and isolate your product in a usable form.

Protocol: Standard TFA Work-up and Neutralization
  • Remove Volatiles: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the bulk of the DCM and TFA.[3]

  • Azeotropic Removal of TFA: Add toluene (~10x the initial reaction volume) to the residue and concentrate again on the rotary evaporator. Repeat this step 2-3 times to ensure all residual TFA is removed.[3] The product at this stage is the trifluoroacetate salt.

  • Neutralization (for free amine): If the free amine is required for the next step, dissolve the crude salt in an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Transfer the solution to a separatory funnel and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[14]

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free aminopyridine.

For highly polar or water-soluble aminopyridines, extraction can be difficult. In these cases, using a basic ion-exchange resin (e.g., Amberlyst A21) or purification via reverse-phase chromatography may be necessary.[14]

References

Technical Support Center: Synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for the synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. As a key intermediate in numerous drug development programs, achieving a clean and high-yield synthesis of this molecule is often critical. However, the inherent functionalities of the starting material, (2-aminopyridin-3-yl)methanol, present specific challenges that can lead to a range of side reactions and purification difficulties.

This guide is structured from an application-focused perspective, moving beyond simple procedural outlines. We will delve into the mechanistic underpinnings of why certain side reactions occur and provide logical, field-tested strategies to mitigate them. Our goal is to empower you with the expertise to not only troubleshoot your current synthesis but also to proactively design more robust and efficient reaction protocols.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during the N-Boc protection of (2-aminopyridin-3-yl)methanol. Each entry is formatted as a question-and-answer to directly resolve specific experimental observations.

Q1: My TLC/LC-MS shows a significant, less polar byproduct. What is it and how can I prevent its formation?

Answer: The most common less-polar byproduct is the N,O-bis-Boc protected species, tert-butyl (3-(((tert-butoxycarbonyl)oxy)methyl)pyridin-2-yl)carbamate. This occurs when the hydroxyl group, in addition to the primary amine, reacts with the Boc-anhydride (Boc₂O).

Causality & Mechanism: While the amine is significantly more nucleophilic than the primary alcohol, several factors can promote this undesired O-acylation:

  • Excess Reagents: Using a large excess of Boc₂O increases the statistical probability of the less reactive hydroxyl group being acylated, especially as the concentration of the more reactive amine diminishes.

  • Catalyst Choice: Strong acylation catalysts, particularly 4-(dimethylamino)pyridine (DMAP), are highly effective at promoting the reaction of alcohols with anhydrides. While sometimes used to accelerate sluggish N-Boc protections, DMAP can be too effective here, leading to poor selectivity.

  • Reaction Time & Temperature: Prolonged reaction times or elevated temperatures, intended to push a sluggish N-acylation to completion, can provide the necessary energy and opportunity for the slower O-acylation to occur.

Preventative Strategies:

  • Stoichiometry Control: Limit the amount of Boc₂O to 1.05 - 1.2 equivalents. This provides a slight excess to drive the primary reaction to completion without leaving a large surplus to react with the alcohol.

  • Avoid DMAP: For this specific substrate, avoid using DMAP as a catalyst. If the reaction is sluggish, it is preferable to optimize other parameters like solvent or base.

  • Moderate Conditions: Conduct the reaction at room temperature or 0 °C. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.

G SM SM Product_side Product_side

Q2: The reaction is very slow or stalls, leaving significant unreacted starting material. What are the primary causes?

Answer: Sluggish reactivity is a known issue for this substrate, primarily due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the adjacent 2-amino group.[1]

Causality & Troubleshooting:

  • Insufficient Basicity: The reaction generates tert-butanol and CO₂, and the initial amine proton needs to be removed.[2] While some Boc protections can proceed without a base, the reduced nucleophilicity of this substrate often requires one. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to facilitate the reaction.

  • Solvent Effects: The choice of solvent can dramatically impact reaction rates.

    • Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective choices. They solubilize the reagents well and do not interfere with the reaction.

    • Protic Solvents: Using alcohols like methanol can slow the reaction, as the solvent can compete in hydrogen bonding and potentially react with the Boc-anhydride under certain conditions.

  • Reagent Quality: Boc-anhydride (Boc₂O) can hydrolyze over time if exposed to atmospheric moisture. Ensure you are using a fresh or properly stored bottle of the reagent.

Recommended Adjustments:

  • Introduce a Base: Add 1.5 equivalents of a non-nucleophilic base like TEA or DIPEA to the reaction mixture.

  • Optimize Solvent: Switch to a dry aprotic solvent such as THF or DCM.

  • Check Reagent Purity: If issues persist, consider titrating your Boc₂O or using a fresh bottle.

Q3: My product appears unstable during acidic workup or purification on silica gel. Why is this happening?

Answer: The Boc protecting group is notoriously labile under acidic conditions.[3][4] Exposure to even mild acids can lead to premature deprotection, regenerating the starting amine.

Causality & Mechanism: The mechanism of Boc deprotection involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3]

  • Aqueous Acidic Wash: Washing the organic layer with an acidic solution (e.g., 1M HCl, citric acid) during workup is a common cause of product loss.

  • Silica Gel: Standard silica gel is slightly acidic and can cause streaking and partial deprotection of the product on the column, leading to lower isolated yields.

  • Chlorinated Solvents: Older or unstabilized chlorinated solvents like DCM can contain trace amounts of HCl, which can catalyze deprotection over time.

Solutions:

  • Neutral Workup: Wash the reaction mixture with water and brine only. Avoid any acidic washes.

  • Neutralized Silica Gel: For column chromatography, pre-treat the silica gel by slurrying it in the eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites and prevent on-column deprotection.

  • Use Fresh Solvents: Always use fresh, stabilized grades of solvents for both the reaction and chromatography.

Frequently Asked Questions (FAQs)

Question Answer
What is the recommended starting protocol for a clean synthesis? Dissolve (2-aminopyridin-3-yl)methanol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add a solution of Boc₂O (1.1 eq) in DCM dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is highly effective. Use a moderately polar eluent system like 50-70% Ethyl Acetate in Hexanes. The starting material will be at the baseline, the desired product will have a moderate Rf, and the N,O-bis-Boc byproduct will have a high Rf.
What are the best practices for purifying the final product? Flash column chromatography on neutralized silica gel (see Q3 above) is the preferred method. A gradient elution from 30% to 80% Ethyl Acetate in Hexanes typically provides excellent separation of the product from unreacted starting material and the di-Boc byproduct.
Can I use a different Boc-protection reagent? While Boc₂O is the most common and cost-effective reagent, other reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can sometimes offer different selectivity profiles, but are generally not necessary if the standard protocol is optimized.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask charged with a magnetic stir bar, add (2-aminopyridin-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Add triethylamine (TEA, 1.5 eq) to the suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirring reaction mixture over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 3-16 hours, monitoring the consumption of the starting material by TLC (Eluent: 70% EtOAc/Hexanes).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

G start Dissolve SM & TEA in DCM cool Cool to 0 °C start->cool add_boc Add Boc₂O Solution Dropwise cool->add_boc stir_cold Stir at 0 °C for 1h add_boc->stir_cold stir_rt Stir at RT (3-16h) stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor monitor->stir_rt Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in the starting eluent (e.g., 30% EtOAc/Hexanes) containing 1% triethylamine.

  • Pack the column with the neutralized slurry.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the dry-loaded sample onto the top of the packed column.

  • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., 30% -> 80%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

References

Technical Support Center: Navigating the Purification of Boc-Protected Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of Boc-protected aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these crucial building blocks. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common purification hurdles, ensuring the integrity and purity of your compounds.

The Challenge at Hand: Why Are Boc-Protected Aminopyridines Tricky to Purify?

The purification of Boc-protected aminopyridines is often complicated by a combination of factors inherent to their molecular structure. The presence of the basic pyridine nitrogen, coupled with the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, creates a delicate balancing act during purification. Standard purification techniques, particularly silica gel chromatography, can lead to undesired deprotection, low recovery, and co-elution with closely-related impurities. Understanding these underlying chemical principles is the first step toward developing a robust purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the purification of Boc-protected aminopyridines in a practical question-and-answer format.

Issue 1: My compound is degrading on the silica gel column, leading to low yields.

Q: I'm observing streaking on my TLC plate and recovering a mixture of my desired product and the deprotected aminopyridine after column chromatography. What's causing this and how can I prevent it?

A: This is a classic problem stemming from the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can create a localized acidic environment, which is sufficient to cleave the acid-sensitive Boc protecting group.[1] This on-column deprotection results in the free aminopyridine, which, being more polar, often streaks or elutes much more slowly than the parent compound, leading to poor separation and reduced yields of your target molecule.

Solutions:

  • Deactivation of Silica Gel with Triethylamine (TEA): The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier like triethylamine into your eluent system.

    • Protocol for Silica Gel Deactivation:

      • Prepare your desired eluent (e.g., a mixture of ethyl acetate and hexanes).

      • Add 0.5-2% triethylamine to the eluent mixture. The exact amount may require some optimization based on the sensitivity of your compound.[2]

      • Use this amine-modified eluent to slurry pack your column and as the mobile phase during chromatography.

      • For streaky amines, adding 0.5% Et3N to the eluting solvent can also be effective.

  • Use of Alternative Stationary Phases: If your compound is exceptionally acid-sensitive, consider using a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of amines.[3]

    • Amine-functionalized Silica: This specialized stationary phase has a basic surface, which can significantly improve the chromatography of basic compounds.[3]

Issue 2: I'm struggling to separate my Boc-protected aminopyridine from reaction byproducts, especially the di-Boc species.

Q: My reaction has produced both the desired mono-Boc-protected aminopyridine and the di-Boc byproduct. They have very similar Rf values on TLC, making separation by flash chromatography difficult. What solvent systems are recommended?

A: Co-elution of mono- and di-Boc protected species is a common challenge, as their polarities can be quite similar. The key is to find a solvent system that maximizes the small differences in their polarity.

Recommended Solvent Systems for Flash Chromatography:

Solvent SystemRatio (v/v)Comments
Ethyl Acetate / Hexanes10-50% EtOAc in HexanesA standard system for compounds of moderate polarity. A shallow gradient can be effective.[4]
Dichloromethane / Methanol2-10% MeOH in DCMA more polar system suitable for more polar aminopyridines. Use with caution as methanol can sometimes dissolve silica.[2]
Diethyl Ether / Hexanes20-60% Ether in HexanesCan offer different selectivity compared to ethyl acetate systems.
With TriethylamineAdd 0.5-1% TEAEssential for preventing on-column deprotection and reducing tailing.[2]

Pro-Tip: Run a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute the less polar di-Boc byproduct, followed by your more polar mono-Boc product.

Issue 3: My purified Boc-protected aminopyridine is an oil and won't crystallize.

Q: After chromatography, I've isolated my product as a thick oil, but I need a solid for the next step. How can I induce crystallization?

A: "Oiling out" is a frequent issue with Boc-protected compounds. Several techniques can be employed to induce crystallization.

Crystallization Strategies:

  • Trituration: Dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or pentane) with vigorous stirring until the solution becomes cloudy. Continue stirring, and the product may precipitate as a solid.

  • Solvent Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial. This gradual increase in concentration can promote crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[5]

  • Cooling: Dissolve your compound in a minimal amount of a hot solvent and then cool the solution slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Common Recrystallization Solvent Systems:

  • Ethyl Acetate / Hexanes

  • Dichloromethane / Hexanes

  • Toluene / Heptane

  • Ethanol / Water

Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to purify my Boc-protected aminopyridine?

A1: Yes, but with extreme caution. The basicity of the pyridine nitrogen allows for extraction into an acidic aqueous solution. However, the Boc group is labile to strong acids. If you choose this method, you must use a mild acid and carefully control the pH.

  • Underlying Principle: The pyridine nitrogen can be protonated by an acid, forming a water-soluble salt. The Boc-protected amino group is significantly less basic and will remain unprotonated under mildly acidic conditions.

  • pKa Considerations:

    Compound pKa of Conjugate Acid
    2-Aminopyridine 6.86[6]
    3-Aminopyridine 6.03[6]

    | 4-Aminopyridine | 9.17[7] |

    The Boc group lowers the basicity of the exocyclic amine, making the pyridine nitrogen the primary site of protonation. A dilute solution of a weak acid like citric acid or acetic acid can be used to selectively extract the Boc-protected aminopyridine into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer with a mild base (e.g., sodium bicarbonate) will deprotonate the pyridine nitrogen, allowing for re-extraction into an organic solvent.

Q2: What is the role of scavenger resins in the purification of Boc-protected aminopyridines?

A2: Scavenger resins are a powerful tool for purification, especially in a high-throughput setting. These are solid-supported reagents designed to react with and remove specific impurities. For example, an isocyanate-based scavenger resin can be used to remove any unreacted starting aminopyridine from the reaction mixture. The resin is simply added to the reaction mixture, stirred for a period, and then filtered off, leaving the purified Boc-protected product in solution.

Q3: How can I monitor the progress of my purification effectively?

A3: Thin-Layer Chromatography (TLC) is your most valuable tool.

  • Staining: Use a potassium permanganate (KMnO4) stain, which is effective for visualizing a wide range of organic compounds.

  • Co-spotting: Always run a co-spot of your crude reaction mixture with your starting material to accurately track the consumption of the starting material and the formation of the product.

  • Assessing Purity: After purification, run a TLC of your combined fractions against the crude material to confirm the removal of impurities. For a more quantitative assessment of purity, HPLC or LC-MS is recommended.

Visualized Workflow: Selecting Your Purification Strategy

The following decision tree provides a logical workflow for choosing the most appropriate purification method for your Boc-protected aminopyridine.

Purification_Decision_Tree start Crude Boc-Protected Aminopyridine is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Column Chromatography is_solid->chromatography No (Oil) final_purity_check Assess Purity (TLC, LC-MS) recrystallize->final_purity_check acid_sensitive Is the compound acid-sensitive? chromatography->acid_sensitive deactivate_silica Use Deactivated Silica (add 0.5-2% TEA to eluent) acid_sensitive->deactivate_silica Yes standard_silica Use Standard Silica Gel acid_sensitive->standard_silica No deactivate_silica->final_purity_check standard_silica->final_purity_check pure_product Pure Product final_purity_check->pure_product Purity >95% impure_product Repurify or Consider Alternative Method final_purity_check->impure_product Purity <95%

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field experience. Our goal is to empower you to optimize your reaction yield, minimize impurities, and confidently address challenges that may arise during your experiment.

I. Foundational Protocol: A Validated Starting Point

The synthesis of this compound involves the selective protection of the primary amino group of (2-aminopyridin-3-yl)methanol using di-tert-butyl dicarbonate (Boc₂O). The primary challenge in this synthesis is achieving high chemoselectivity for the amine over the primary alcohol. The following protocol represents a robust starting point.

Experimental Protocol: N-Boc Protection
  • Reaction Setup: To a solution of (2-aminopyridin-3-yl)methanol (1.0 eq) in an appropriate solvent (e.g., Tetrahydrofuran [THF] or Dichloromethane [DCM], 10 mL/mmol), add di-tert-butyl dicarbonate (1.1-1.2 eq).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature (20-25°C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

II. Visualizing the Reaction Landscape

Understanding the potential reaction pathways is critical for effective troubleshooting. The following diagram illustrates the desired reaction versus the primary competing side reaction.

reaction_pathway SM (2-aminopyridin-3-yl)methanol (Starting Material) Product This compound (Desired N-Boc Product) SM->Product  More Nucleophilic Amine  Favored at lower temp. SideProduct tert-Butyl (2-amino-3-pyridyl)methyl carbonate (O-Boc Side Product) SM->SideProduct  Less Nucleophilic Alcohol  Reaction accelerated by DMAP Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Boc2O->SideProduct Base Base (e.g., TEA) Base->Product DMAP_catalysis DMAP (Acyl-Transfer Catalyst) DMAP_catalysis->SideProduct Strongly Catalyzes

Caption: Desired N-Boc protection vs. competing O-Boc side reaction.

III. Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: My reaction yield is low, and TLC shows multiple spots.

Question: I followed the protocol, but my final yield of the desired product is below 50%. My TLC plate (visualized with UV and/or ninhydrin) shows a significant amount of a byproduct with a different Rf value, in addition to some unreacted starting material. What is happening?

Answer: The Culprit is Likely O-Protection.

The most probable cause for low yield and multiple products is the lack of chemoselectivity, leading to the formation of the O-Boc protected isomer, and potentially an N,O-di-Boc protected species. The starting material possesses two nucleophilic sites: the 2-amino group and the 3-hydroxymethyl group. While the amine is inherently more nucleophilic than the alcohol, the alcohol can still react with Boc₂O, especially under certain conditions.[2][3]

Causality Explained:

  • Role of DMAP: If you used 4-(Dimethylamino)pyridine (DMAP) as a base or catalyst, it is a highly efficient acyl-transfer catalyst.[2][3] It reacts with Boc₂O to form a highly reactive intermediate that accelerates the acylation of both amines and alcohols, often reducing the selectivity for the more nucleophilic amine.

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the selectivity barrier, leading to increased formation of the thermodynamically stable, but kinetically slower-forming, O-protected byproduct.

  • Excess Boc₂O: Using a large excess of Boc₂O can drive the reaction to protect both functional groups, resulting in the di-protected species.

Solutions & Optimization Protocol:

  • Re-evaluate Your Base:

    • AVOID DMAP: For this specific substrate, avoid using DMAP, even in catalytic amounts, if selectivity is an issue.

    • Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These bases are sufficient to scavenge the acid byproduct without acting as acyl-transfer catalysts.

  • Control the Temperature:

    • Run the reaction cold. Start the reaction at 0°C and allow it to slowly warm to room temperature. This will favor the kinetically preferred attack by the more nucleophilic amine.

  • Optimize Stoichiometry:

    • Use a modest excess of Boc₂O (1.1 equivalents). This ensures complete consumption of the starting material without excessively promoting side reactions.

Optimized Protocol for Selectivity:

ParameterStandard ProtocolHigh-Selectivity ProtocolRationale
Base TEA or DMAPTEA or DIPEAAvoids catalytic O-protection.
Temperature Room Temperature0°C to Room Temp.Favors kinetic N-protection.
Boc₂O (eq.) 1.1 - 1.51.05 - 1.1Minimizes di-protection.
Solvent THF, DCMTHF, AcetonitrileStandard aprotic solvents work well.
Problem 2: The reaction is very slow or stalls completely.

Question: I've been monitoring my reaction for over 24 hours, and there is still a significant amount of starting material present. Why won't my reaction go to completion?

Answer: This points to insufficient activation or poor nucleophilicity.

Aminopyridines can be less nucleophilic than their aniline counterparts due to the electron-withdrawing nature of the pyridine ring.[4] If the conditions are too mild, the reaction may not proceed at a reasonable rate.

Causality Explained:

  • Weakly Nucleophilic Substrate: The electronics of the pyridine ring decrease the electron density on the amino group, slowing its attack on the Boc₂O.

  • Solvent Effects: While common, solvents like DCM or THF are purely spectators. In some cases, a solvent that can participate in the transition state can be beneficial.

  • Inadequate Mixing: If the starting material has low solubility in the chosen solvent, the reaction will be limited by the dissolution rate.

Solutions & Optimization Protocol:

  • Leverage Solvent Effects:

    • Consider using an alcohol like methanol as a solvent or co-solvent. Alcohols can stabilize the transition state of N-Boc protection for aromatic amines through hydrogen bonding, significantly accelerating the reaction rate, often without the need for a base.[4]

  • Ensure Homogeneity:

    • If solubility is an issue, try a more polar aprotic solvent like acetonitrile or add a co-solvent to fully dissolve the starting material.

  • Slightly Increase Temperature:

    • If selectivity is not an issue (i.e., you are using a non-nucleophilic base), gently warming the reaction to 40°C can help drive it to completion.[5]

Troubleshooting Flowchart

troubleshooting_flowchart Start Reaction Issue Detected Problem_LowYield Low Yield / Multiple Spots? Start->Problem_LowYield Problem_SlowRxn Slow / Stalled Reaction? Start->Problem_SlowRxn Problem_LowYield->Problem_SlowRxn No Cause_O_Protect Probable Cause: O-Boc Protection Side Reaction Problem_LowYield->Cause_O_Protect Yes Cause_Nucleo Probable Cause: Low Nucleophilicity / Poor Solubility Problem_SlowRxn->Cause_Nucleo Yes Solution_Base Solution 1: Replace DMAP with TEA/DIPEA Cause_O_Protect->Solution_Base Solution_Temp Solution 2: Run reaction at 0°C Cause_O_Protect->Solution_Temp Solution_Stoich Solution 3: Use only 1.1 eq. Boc₂O Cause_O_Protect->Solution_Stoich Solution_Solvent Solution 1: Use MeOH as solvent/co-solvent Cause_Nucleo->Solution_Solvent Solution_Heat Solution 2: Warm reaction to 40°C (if selective) Cause_Nucleo->Solution_Heat

Caption: A decision-making flowchart for troubleshooting common issues.

IV. Analytical Guidance

Properly identifying your products and byproducts is key. Use the following table as a guide for interpreting your TLC and ¹H NMR data.

CompoundExpected TLC RfKey ¹H NMR Signals (Approx. δ, CDCl₃)
Starting Material LowPyridine protons (7-8 ppm), -CH₂OH singlet (~4.7 ppm), -NH₂ broad singlet, -OH broad singlet.
N-Boc Product (Desired) MediumPyridine protons, -CH₂OH singlet (~4.8 ppm), -NH-Boc singlet, Boc singlet (9H, ~1.5 ppm).
O-Boc Byproduct HighPyridine protons, -CH₂-O-Boc singlet (~5.2 ppm), -NH₂ broad singlet, Boc singlet (9H, ~1.5 ppm).
N,O-di-Boc Byproduct HighestPyridine protons, -CH₂-O-Boc singlet, -NH-Boc singlet, Two Boc singlets (18H total, ~1.5 ppm).

Note: The -NH and -OH protons may be broad or exchange with D₂O. The Boc group provides a very distinct, large singlet integrating to 9 protons.

V. Frequently Asked Questions (FAQs)

  • Q1: Why is Boc protection of the amine necessary in the first place? The tert-butoxycarbonyl (Boc) group is an essential protecting group in multi-step organic synthesis.[6] It masks the nucleophilicity and basicity of the amine, preventing it from participating in subsequent reactions where it might be incompatible (e.g., reactions with strong electrophiles or bases).[7] The Boc group is robust to many reaction conditions but can be easily removed later under moderately acidic conditions (like TFA or HCl) that often leave other functional groups intact.[5]

  • Q2: What is the mechanism of Boc₂O hydrolysis during workup? Any excess Boc₂O is readily hydrolyzed. During the aqueous workup, water or hydroxide can attack one of the carbonyl carbons of the anhydride. The resulting intermediate collapses, releasing tert-butanol, carbon dioxide, and another molecule of tert-butanol, which are easily removed.

  • Q3: Can I use a different base, like pyridine? While pyridine is a base, it can also act as a nucleophilic catalyst, similar to DMAP, though it is less effective. To maximize N-selectivity, a sterically hindered, non-nucleophilic base like TEA or DIPEA is a safer choice.[8]

  • Q4: How should I store di-tert-butyl dicarbonate (Boc₂O)? Boc₂O is a low-melting solid (m.p. 22-24 °C) and is sensitive to moisture and heat. It should be stored in a tightly sealed container in a refrigerator to prevent hydrolysis and thermal decomposition.[9]

References

Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Boc protection of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial transformation in organic synthesis. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure the successful and efficient protection of your aminopyridine substrates.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My Boc protection reaction is sluggish or not going to completion. What are the primary causes and how can I fix it?

A1: Incomplete conversion is a frequent challenge, often stemming from the reduced nucleophilicity of the exocyclic amino group on the pyridine ring. The electron-withdrawing nature of the pyridine ring deactivates the amino group, making it a poorer nucleophile compared to aliphatic or even anilinic amines.[1][2]

Troubleshooting Steps:

  • Catalyst Addition (DMAP): The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3][4] DMAP acts as a nucleophilic catalyst by first reacting with di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive intermediate, which is then more readily attacked by the less nucleophilic aminopyridine.[3][5] Be cautious with the amount of DMAP, as excessive amounts can sometimes promote side reactions.[3]

  • Choice of Base: While some Boc protections can proceed without a base, for weakly nucleophilic aminopyridines, a base is often essential to deprotonate the aminopyridine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.[6][7]

    • Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[3][7]

    • Stronger Bases: For particularly unreactive aminopyridines, stronger bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) in an anhydrous aprotic solvent like THF or DMF can be effective.[8][9] However, these require strict anhydrous conditions.

  • Solvent Selection: The choice of solvent can influence reaction rates and solubility of reagents.

    • Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are standard choices.[10]

    • Biphasic Systems: A mixture of chloroform and water with a base like sodium bicarbonate can also be effective.[10]

  • Temperature: While many Boc protections are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can often drive a sluggish reaction to completion.[10][11]

Q2: I am observing the formation of a di-Boc protected product. How can I prevent this side reaction?

A2: The formation of a di-Boc product, where two Boc groups are attached to the amino nitrogen, can occur, especially with less sterically hindered aminopyridines or under forcing conditions.[12][13]

Preventative Measures:

  • Control Stoichiometry: Carefully control the stoichiometry of Boc₂O. Using a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess can drive the formation of the di-Boc product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and excessive heating.

  • Method Modification: A patent describes a method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base, which is claimed to provide high selectivity for the mono-Boc product.[12][13]

Q3: My aminopyridine starting material has poor solubility in common organic solvents. What can I do?

A3: Poor solubility, especially with aminopyridines containing polar functional groups, can hinder the reaction.[14]

Solubility Enhancement Strategies:

  • Solvent Mixtures: Using a mixture of solvents can improve solubility. For example, a combination of THF and water or methanol and water can be effective.[10][11]

  • Basic Aqueous Conditions: For substrates that are zwitterionic or have acidic protons, running the reaction in an aqueous solution with a base like sodium hydroxide or sodium bicarbonate can improve solubility and facilitate the reaction.[14]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be mindful that their high boiling points can make product isolation more challenging.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Aminopyridines using DMAP

This protocol is a good starting point for most aminopyridine substrates.

Materials:

  • Aminopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aminopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add DMAP to the mixture.

  • Slowly add Boc₂O to the reaction mixture. A slight exotherm and gas evolution (CO₂) may be observed.[3][5]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection of Poorly Nucleophilic Aminopyridines using a Strong Base

This protocol is suitable for electron-deficient or sterically hindered aminopyridines.

Materials:

  • Aminopyridine (1.0 eq)

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1 M solution in THF)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the aminopyridine in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the NaHMDS solution dropwise. Stir the mixture at 0 °C for 15-30 minutes.

  • Add a solution of Boc₂O in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Reaction and Troubleshooting

Mechanism of DMAP Catalysis

The following diagram illustrates the catalytic cycle of DMAP in the Boc protection of an amine.

DMAP_Catalysis Boc2O Boc₂O Active_Intermediate N-tert-butoxycarbonyl- pyridinium salt Boc2O->Active_Intermediate + DMAP DMAP DMAP Product Boc-Aminopyridine Active_Intermediate->Product + Aminopyridine Byproduct t-BuO⁻ + CO₂ Active_Intermediate->Byproduct releases Amine Aminopyridine Product->DMAP releases DMAP

Caption: Catalytic cycle of DMAP in Boc protection.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting common issues in the Boc protection of aminopyridines.

Troubleshooting_Workflow Start Reaction Incomplete? Check_Nucleophilicity Is the aminopyridine electron-deficient? Start->Check_Nucleophilicity Yes DiBoc_Formation Di-Boc Product Observed? Start->DiBoc_Formation No Add_DMAP Add catalytic DMAP Check_Nucleophilicity->Add_DMAP No Use_Strong_Base Use a strong base (e.g., NaH, NaHMDS) Check_Nucleophilicity->Use_Strong_Base Yes Increase_Temp Increase Temperature (40-50 °C) Add_DMAP->Increase_Temp Check_Solubility Is the starting material soluble? Use_Strong_Base->Check_Solubility Increase_Temp->Check_Solubility Change_Solvent Try solvent mixture (e.g., THF/H₂O) or polar aprotic solvent Check_Solubility->Change_Solvent No Success Successful Protection Check_Solubility->Success Yes Change_Solvent->Success Control_Stoichiometry Reduce Boc₂O (1.1-1.2 eq) DiBoc_Formation->Control_Stoichiometry Yes DiBoc_Formation->Success No Monitor_Reaction Monitor reaction closely and stop at completion Control_Stoichiometry->Monitor_Reaction Monitor_Reaction->Success

Caption: Decision tree for troubleshooting Boc protection.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Boc protection of different aminopyridine isomers.

Aminopyridine IsomerRelative ReactivityRecommended BaseCatalystTypical YieldKey Challenges
2-Aminopyridine ModerateTEADMAP (optional)Good to ExcellentPotential for lower reactivity due to intramolecular H-bonding.
3-Aminopyridine HighestTEANot always necessaryExcellentGenerally the most straightforward.
4-Aminopyridine HighTEANot always necessaryExcellentProne to di-alkylation in other reactions, but generally well-behaved for Boc protection.[8]
Electron-deficient Aminopyridines (e.g., nitro-substituted) LowNaH, NaHMDSDMAPVariableLow nucleophilicity requires more forcing conditions.[2]

References

Technical Support Center: Removal of Di-tert-butyl Dicarbonate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of compounds following tert-butoxycarbonyl (Boc) protection. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing excess di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a Boc protection reaction?

The main byproducts generated during a Boc protection reaction are tert-butanol and carbon dioxide.[1] Additionally, unreacted di-tert-butyl dicarbonate often remains in the reaction mixture and is a common impurity that needs to be removed.[1]

Q2: How can I detect the presence of unreacted Boc-anhydride in my product?

The presence of unreacted Boc-anhydride can be identified through several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a characteristic singlet peak.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1][2] A distinct odor can also indicate its presence.[1]

Q3: Is Boc-anhydride stable during aqueous workups?

Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions, though it is generally stable to neutral water washes.[1][3] Vigorous washing with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[1][4]

Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?

Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1][4] This method is particularly suitable for non-volatile products.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1][5]

Troubleshooting Guides: Strategies for Purification

The optimal method for removing Boc-anhydride and its byproducts is highly dependent on the physical and chemical properties of the desired product. Below are detailed troubleshooting guides for various scenarios.

Purification Strategy Decision Matrix

The following diagram outlines a decision-making process to help you select the most appropriate purification strategy.

Purification Strategy start Reaction Complete product_properties Assess Product Properties: - Volatility - Solubility - Stability (Acid/Base) start->product_properties volatile_product Is the product volatile? product_properties->volatile_product evaporation High Vacuum / Rotovap (for non-volatile products) volatile_product->evaporation No chromatography Flash Column Chromatography volatile_product->chromatography Yes solid_product Is the product a solid? acid_stable Is the product stable to dilute acid? solid_product->acid_stable No crystallization Crystallization / Recrystallization solid_product->crystallization Yes base_stable Is the product stable to base? acid_stable->base_stable No scavenger Chemical Quench (e.g., Imidazole) acid_stable->scavenger Yes base_stable->chromatography No workup Aqueous Workup (e.g., NaHCO3 wash) base_stable->workup Yes evaporation->solid_product

Caption: Decision matrix for selecting a purification method.

Method 1: Chemical Quenching and Extractive Workup

This is often the first and most effective line of defense, particularly when dealing with non-volatile products. The principle is to convert the excess Boc-anhydride into a more water-soluble species that can be easily removed by washing.

Causality: Boc-anhydride, while reactive towards amines, can also react with other nucleophiles. By introducing a "scavenger" nucleophile post-reaction, the excess anhydride is consumed.

Recommended Scavenger: Imidazole

Imidazole is an excellent choice as it reacts with Boc-anhydride to form 1-Boc-imidazole.[6] This intermediate is readily hydrolyzed and removed by a dilute acid wash.[6]

Detailed Protocol: Imidazole Quench
  • Reaction Completion: Once your primary amine protection is complete (as monitored by TLC or LC-MS), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]

  • Stirring: Stir the mixture at room temperature for 1-2 hours.[1] The reaction of imidazole with Boc-anhydride can be slow, but is often complete within this timeframe.[6]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][7]

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid (e.g., <0.5M HCl).[1][6] This step removes the imidazole and its Boc-adduct.

  • Base Wash: Subsequently, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and hydrolyze any lingering Boc-anhydride.[1]

  • Brine Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][7]

Method 2: Flash Column Chromatography

When other methods fail or when the product requires a high degree of purification, flash column chromatography is a reliable option.

Key Consideration: Boc-anhydride and tert-butanol can sometimes co-elute with the desired product, especially if the product has a similar polarity.

Protocol and Optimization Tips
  • Solvent System Selection: Carefully select a solvent system using TLC that provides good separation between your product and the impurities. A common starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate.

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. It is often beneficial to adsorb the crude product onto a small amount of silica gel before loading it onto the column.[1]

  • Column Packing: Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[1]

  • Elution: Load the adsorbed product onto the column and elute with your chosen solvent system.[1]

Method 3: High Vacuum Evaporation

For products that are non-volatile solids or high-boiling oils, extended exposure to a high vacuum can be a simple and effective method for removing the more volatile Boc-anhydride and tert-butanol.

Step-by-Step Procedure
  • Initial Concentration: After the reaction, concentrate the crude mixture on a rotary evaporator to remove the bulk of the solvent.

  • High Vacuum: Attach the flask to a high vacuum line, preferably with a cold trap (using dry ice/acetone or a cryocooler).

  • Duration: Leave the mixture under high vacuum for an extended period (several hours to overnight).[5] Gentle heating (30-40°C) can accelerate the removal of impurities.

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Chemical Quench & Workup Conversion of Boc-anhydride to a water-soluble byproduct.High removal efficiency, scalable.[1]Requires product stability to acidic and basic washes.Most non-volatile, acid/base stable products.
Flash Chromatography Separation based on polarity differences.Provides high purity product.Can be time-consuming and solvent-intensive; co-elution is possible.Products that are difficult to purify by other means.
High Vacuum Evaporation Removal of volatile impurities by sublimation/evaporation.Simple, requires no additional reagents.Only effective for non-volatile products; can be slow.[1]High-melting solids or high-boiling oils.
Crystallization/Recrystallization Purification based on differential solubility.Can yield very pure material.Product must be a solid; yield can be variable.Crystalline solid products.
Concluding Remarks

The successful removal of di-tert-butyl dicarbonate and its byproducts is a critical step in ensuring the purity of Boc-protected compounds. By understanding the underlying chemical principles and carefully selecting the purification method based on the properties of the target molecule, researchers can overcome common purification challenges and achieve high-quality results.

References

Stability issues of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (CAS 877593-11-8).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under the acidic conditions frequently used for Boc-group removal. Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to anticipate and resolve challenges encountered during its use.

Part 1: Understanding the Core Instability

This section delves into the fundamental chemical principles governing the stability of the Boc protecting group on this specific pyridine derivative.

Q1: Why is this compound sensitive to acidic conditions?

A1: The instability is inherent to the tert-butyloxycarbonyl (Boc) protecting group, which is designed for removal under acidic conditions.[3][4] The deprotection process is an acid-catalyzed elimination reaction.

The mechanism proceeds via several key steps:

  • Protonation: The acid (e.g., TFA, HCl) protonates the carbonyl oxygen of the Boc group. This initial step makes the carbamate a better leaving group.[5][6]

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl C-O bond, which is driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation).[6][7]

  • Carbamic Acid Formation: This cleavage results in the formation of an unstable carbamic acid intermediate and the tert-butyl cation.

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine (2-amino-3-(hydroxymethyl)pyridine) and carbon dioxide gas.[7][8]

The formation of gaseous byproducts (isobutylene from the cation and CO2 from the carbamic acid) provides a strong thermodynamic driving force for the reaction.[5]

Boc_Deprotection cluster_0 Acid-Catalyzed Deprotection Mechanism Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation C-O Cleavage Products Free Amine + CO₂ Carbocation->Products Decarboxylation Isobutylene Isobutylene Carbocation->Isobutylene - H⁺

Caption: General mechanism for acid-catalyzed Boc deprotection.

Part 2: Troubleshooting Common Experimental Issues

Researchers often face challenges beyond simple deprotection. This section addresses the most common problems and their underlying causes.

Q2: My deprotection reaction is sluggish or incomplete. What factors could be responsible?

A2: Incomplete deprotection is a common issue that can typically be traced back to the reaction conditions.

  • Insufficient Acid: The cleavage of the Boc group is acid-catalyzed.[9] Ensure you are using a sufficient molar excess of the acid. For strong acids like TFA, a concentration of 20-50% in an inert solvent like dichloromethane (DCM) is standard.[10] For HCl, a 4M solution in dioxane is commonly employed.[10]

  • Low Temperature: While lower temperatures can help control side reactions, they also slow down the rate of deprotection. If the reaction is proceeding cleanly but slowly at 0 °C, consider allowing it to warm to room temperature.

  • Presence of Basic Moieties: The pyridine nitrogen in the substrate is basic and will consume one equivalent of acid. Ensure your acid stoichiometry accounts for both the Boc group deprotection and the protonation of the pyridine ring.

  • Solvent Choice: The reaction rate can be solvent-dependent. While DCM and dioxane are common, ensure they are anhydrous, as water can sometimes interfere with certain acid systems, though aqueous acids like phosphoric acid can also be used effectively.[11]

Q3: I've successfully removed the Boc group, but my sample is contaminated with a new impurity with a mass +56 Da higher than my product. What is this side product?

A3: This is a classic sign of tert-butylation . The +56 Da mass shift corresponds to the addition of a tert-butyl group (C₄H₈) to your molecule.

The highly reactive tert-butyl cation generated during deprotection is a potent electrophile.[12][13] It can attack any nucleophilic site on your target molecule, leading to unwanted alkylation.[12]

Potential sites for tert-butylation on 2-amino-3-(hydroxymethyl)pyridine include:

  • The Pyridine Ring: Although the ring is somewhat deactivated by the protonated nitrogen, it remains susceptible to electrophilic attack, especially if deprotection is run under conditions where a significant portion of the pyridine nitrogen is not protonated.

  • The Hydroxymethyl Group: The oxygen of the alcohol can be alkylated to form a tert-butyl ether.

  • The Deprotected Amino Group: The newly formed primary amine can be alkylated to form a secondary amine, although this is generally less common than attack on other sites.

Side_Reactions cluster_1 Formation of Byproducts Carbocation tert-Butyl Cation (t-Bu⁺) (Reactive Intermediate) DesiredProduct Desired Product (Free Amine) Byproduct1 t-Bu Ether Byproduct (+56 Da) Carbocation->Byproduct1 Attacks -OH group Byproduct2 Ring-Alkylated Byproduct (+56 Da) Carbocation->Byproduct2 Attacks Pyridine Ring

Caption: Potential side reactions caused by the t-butyl cation.

Part 3: Protocols and Mitigation Strategies

This section provides actionable protocols and best practices for achieving clean and efficient deprotection.

Q4: What is a reliable, standard protocol for the deprotection of this compound?

A4: The following protocol using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is a robust starting point.

Experimental Protocol: Standard TFA Deprotection

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize potential side reactions.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 5-10 equiv., or as a 25% v/v solution in DCM) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is fully consumed.[10]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: The resulting crude product (often as a TFA salt) can be purified by an appropriate method, such as silica gel chromatography, reverse-phase HPLC, or by performing an aqueous workup with a mild base (e.g., NaHCO₃) followed by extraction.

Q5: How can I prevent the formation of tert-butylated (+56 Da) byproducts?

A5: The most effective strategy is to use a "scavenger." Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[11][12][13]

Scavenger Mechanism of Action Typical Use Case & Concentration
Triethylsilane (TES) A hydride donor that reduces the tert-butyl cation to isobutane.Very effective for preventing alkylation of sensitive groups. Use 2-5 equivalents.
Thioanisole The electron-rich aromatic ring acts as a nucleophilic trap for the cation.Commonly used in peptide synthesis, effective at preventing modifications on tryptophan and methionine. Use 2-5 equivalents.[13]
Water Reacts with the tert-butyl cation to form tert-butanol.A simple and "green" option. Can be included as 1-5% of the total reaction volume.
Thiophenol A highly nucleophilic thiol that readily traps the cation.Very effective but has a strong, unpleasant odor. Use with caution in a fume hood.[11]

To implement: Simply add the chosen scavenger to your reaction mixture in DCM before adding the acid.

Q6: Standard TFA/DCM conditions are causing degradation of other functional groups on my molecule. What milder acidic conditions can I explore?

A6: If your substrate contains other acid-sensitive groups, switching to a milder or different acid system is a key troubleshooting step.

Condition Typical Protocol Pros Cons Citation
HCl in Dioxane/MeOH 4M HCl in Dioxane or freshly prepared Acetyl Chloride in Methanol.Often provides cleaner reactions; HCl is less oxidizing than TFA.Dioxane is a peroxide-former and has health concerns.[14][15]
Aqueous Phosphoric Acid 85% H₃PO₄ in an aqueous solution.Environmentally benign, effective, and selective for Boc groups over many other protecting groups.Requires aqueous workup; may not be suitable for water-insoluble substrates.[11]
Lewis Acids (e.g., ZnBr₂) Zinc Bromide in DCM.Can offer different selectivity compared to Brønsted acids.Metal contamination is possible; may require specialized workup.[4][8]
Thermal Deprotection Heating in a high-boiling solvent like methanol or TFE at 150°C.Avoids the use of strong acids entirely, useful for highly acid-sensitive molecules.Requires high temperatures which can degrade thermally labile compounds.[16]

When testing new conditions, always start on a small scale and carefully monitor the reaction for both the disappearance of starting material and the appearance of new, unknown impurities.

References

Alternative workup procedures for tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the workup and purification of this important building block. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure the successful isolation of your target compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses common queries regarding the reaction and its workup, focusing on the underlying chemical principles.

Q1: Why is the workup for this specific Boc protection often problematic?

A1: The difficulty in the workup of this compound arises from the molecule's trifunctional nature. It possesses:

  • A lipophilic tert-Butoxycarbonyl (Boc) group , which imparts organic solubility.

  • A hydrophilic primary alcohol (-CH₂OH) , which increases water solubility.

  • A basic pyridine ring , which can be protonated in acidic conditions, rendering the molecule highly water-soluble as a salt.

This amphiphilic character can lead to poor phase separation during aqueous extractions, formation of emulsions, and significant product loss to the aqueous layer, especially if the pH is not carefully controlled.

Q2: My reaction appears complete by TLC, but after a standard aqueous workup, I recover very little product. Where is it going?

A2: The most likely culprit is unintended protonation of the pyridine nitrogen during the workup. The reaction between an amine and di-tert-butyl dicarbonate ((Boc)₂O) produces tert-butanol and CO₂, and the reaction mixture can be slightly acidic. If any acidic byproducts are present, or if an acidic quench (e.g., NH₄Cl) is used, the pyridine nitrogen becomes protonated.[1] The resulting pyridinium salt is highly polar and will partition into the aqueous layer during extraction.

Q3: What are the main impurities I should expect, and how can I identify them by TLC?

A3: Besides unreacted starting material, (2-amino-3-(hydroxymethyl)pyridine), the most common impurities are:

  • Di-tert-butyl dicarbonate ((Boc)₂O): A non-polar impurity with a high Rf value in most solvent systems. It can be visualized with a potassium permanganate stain.

  • tert-Butanol: A byproduct of the reaction. It is quite volatile but may be present if not fully removed under vacuum. It has a moderate Rf.

  • Di-Boc protected product: In some cases, over-protection can occur, leading to a bis-Boc species. This is less common for heteroaromatic amines but possible under forcing conditions.[2] This byproduct would be significantly less polar than the desired product.

A typical TLC analysis in 30-50% Ethyl Acetate in Hexanes would show the (Boc)₂O near the solvent front, the desired product at a moderate Rf, and the polar starting material near the baseline.

Part 2: Troubleshooting Guide: Isolating Your Product

This section provides direct answers to specific experimental issues.

Issue 1: A persistent, non-polar impurity remains after aqueous workup.

  • Diagnosis: This is almost certainly residual (Boc)₂O. Its volatility is low, making it difficult to remove completely by rotary evaporation alone.

  • Solution 1: Chemical Quench. After the reaction is complete, add a primary or secondary amine, such as a small amount of N,N-dimethylethylenediamine or piperidine, to the reaction mixture and stir for 1-2 hours. These amines will react with the excess (Boc)₂O to form a more polar urea or carbamate, which can then be easily removed by an acidic wash.

  • Solution 2: Scavenger Resin. Use a polymer-supported amine resin, such as Tris-(2-aminoethyl)amine on polystyrene (Si-Trisamine).[2] After the reaction is complete, the mixture can be passed through a cartridge containing this resin, which will covalently bind the unreacted (Boc)₂O. See Protocol 1 for a detailed procedure.

Issue 2: Significant product loss during liquid-liquid extraction.

  • Diagnosis: The product is partitioning into the aqueous phase due to its polarity and the basicity of the pyridine ring.

  • Solution 1: pH Control. Ensure the aqueous wash solutions are neutral or slightly basic (pH 7-8). Use a saturated sodium bicarbonate (NaHCO₃) solution for the initial washes to neutralize any acidic species and ensure the pyridine nitrogen remains in its free base form.[1] Avoid acidic washes like NH₄Cl.

  • Solution 2: Salting Out. Use brine (saturated NaCl solution) for the final aqueous wash. The high ionic strength of the brine decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase.

  • Solution 3: Solvent Choice. Switch from Dichloromethane (DCM) to a less water-miscible solvent like Ethyl Acetate (EtOAc) for the extraction. If the product has significant water solubility, continuous liquid-liquid extraction may be required for high recovery.

Issue 3: The purified product is a persistent oil or waxy solid that is difficult to handle.

  • Diagnosis: This can be due to residual solvents or the intrinsic physical properties of the compound. The presence of even minor impurities can inhibit crystallization.

  • Solution 1: High Vacuum Drying. Dry the sample under high vacuum for an extended period (12-24 hours) to remove all volatile residues. Gentle heating (30-40 °C) can aid this process.

  • Solution 2: Trituration. If the material is semi-solid, attempt trituration. This involves stirring the crude material as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane). The pure product should remain as a solid that can be collected by filtration.

  • Solution 3: Recrystallization. If a solid can be obtained, recrystallization is an excellent final purification step. See Protocol 3 for a suggested method.

Workflow for Workup and Purification

The following diagram illustrates the decision-making process for selecting an appropriate workup and purification strategy.

G RM Reaction Mixture (TLC Confirmed Completion) Check_Boc Excess (Boc)₂O Present? RM->Check_Boc Scavenger Use Scavenger (e.g., Si-Trisamine) (Protocol 1) Check_Boc->Scavenger Yes Workup Standard Aqueous Workup (Sat. NaHCO₃, Brine) Check_Boc->Workup No Scavenger->Workup Extract Extract with EtOAc Workup->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Crude Crude Product Dry->Crude Check_Purity Purity >95%? Crude->Check_Purity Purify Further Purification Required Check_Purity->Purify No Final Pure Product Check_Purity->Final Yes Column Column Chromatography (Protocol 2) Purify->Column Recrystal Recrystallization (Protocol 3) Purify->Recrystal Column->Final Recrystal->Final

Caption: Decision workflow for workup and purification.

Part 3: Detailed Experimental Protocols

Protocol 1: Workup Using a Scavenger Resin for (Boc)₂O Removal

This protocol is ideal for reactions where a significant excess of (Boc)₂O was used.

Materials:

  • Reaction mixture in an organic solvent (e.g., THF, DCM).

  • Si-Trisamine scavenger resin (typically loaded at ~4 mmol/g).

  • Methanol (MeOH).

  • Solid-phase extraction (SPE) cartridge or a fritted funnel.

Procedure:

  • Once the reaction is complete by TLC, add the Si-Trisamine resin to the reaction mixture (use ~3 equivalents of resin relative to the excess (Boc)₂O).

  • Stir the resulting slurry at room temperature for 2-3 hours.

  • Monitor the disappearance of the (Boc)₂O spot by TLC.

  • Filter the mixture through a fritted funnel or a cotton plug, washing the resin thoroughly with the reaction solvent followed by methanol.

  • Combine the filtrates. The solution now contains the desired product, free of (Boc)₂O.[2]

  • Proceed with a standard aqueous workup (washing with brine) followed by drying and concentration.

Protocol 2: Purification by Flash Column Chromatography

This is the most robust method for obtaining high-purity material.

Materials:

  • Silica gel (230-400 mesh).

  • Crude this compound.

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA).

Procedure:

  • Prepare the Column: Dry-pack a glass column with silica gel. Wet the silica with the starting eluent (e.g., 10% EtOAc in Hexane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, create a dry-load by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel and then evaporating the solvent to dryness.

  • Load the Column: Carefully add the sample to the top of the silica bed.

  • Elute: Begin elution with a low-polarity mobile phase (e.g., 10-20% EtOAc in Hexane). It is highly recommended to add 0.5% TEA to the eluent system. The basic TEA will de-activate the acidic sites on the silica gel, preventing the basic pyridine product from streaking and improving peak shape.

  • Gradually increase the polarity of the mobile phase (gradient elution) to 30%, 40%, and 50% EtOAc in Hexane.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Troubleshooting Chromatography

The following diagram outlines a troubleshooting process for common column chromatography issues.

G Start Column Chromatography Issue Problem Problem Start->Problem Identify Problem Sol_Streak Add 0.5% TEA to eluent to neutralize silica Problem->Sol_Streak Product Streaking? Sol_NoElute Increase eluent polarity (e.g., add MeOH to EtOAc) Problem->Sol_NoElute Product not eluting? Sol_PoorSep Use a shallower gradient or an isocratic elution Problem->Sol_PoorSep Poor Separation? End Problem Resolved Sol_Streak->End Sol_NoElute->End Sol_PoorSep->End

Caption: Troubleshooting common column chromatography issues.

Protocol 3: Purification by Recrystallization

This method is effective if the product can be isolated as a solid and is of reasonable purity (>90%).

Materials:

  • Crude solid product.

  • Recrystallization solvents (e.g., Ethyl Acetate, Hexane, Toluene).

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the product is soluble (e.g., Ethyl Acetate or Toluene). Add just enough to fully dissolve the solid.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent or a non-solvent (like hexane).

  • Dry the crystals under vacuum to obtain the pure product.

Data Summary: Purification Method Comparison
MethodPrincipleProsConsBest For
Scavenger Resin Covalent trapping of impurities.[2]High selectivity for (Boc)₂O; simple filtration workup.Cost of resin; only removes specific impurities.Removing excess electrophilic reagents.
Column Chromatography Differential partitioning between stationary and mobile phases.High resolution for multiple impurities; widely applicable.Time-consuming; requires significant solvent; potential for product loss on silica.Complex mixtures or when very high purity is required.
Recrystallization Difference in solubility of product and impurities at different temperatures.Can provide very high purity material; cost-effective.Requires a solid product; potential for low recovery; finding a suitable solvent can be difficult.Final purification step for crude solids (>90% purity).
Acid/Base Extraction Partitioning based on the acidic/basic nature of the molecule.Good for separating acidic, basic, and neutral compounds.Not suitable for this product due to its amphiphilic nature causing partitioning issues.Separating simple mixtures with distinct pKa values.

References

Technical Support Center: Managing Impurities in Large-Scale Production of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and purification of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. This critical intermediate, widely used in the synthesis of various pharmaceutical agents, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of managing impurities during large-scale production.

Drawing from extensive experience in process chemistry and robust analytical validation, this document provides a comprehensive, question-and-answer-based resource. We will delve into the mechanistic origins of common impurities, offer validated troubleshooting strategies, and present detailed protocols to ensure the highest standards of scientific integrity and product quality.

Section 1: Frequently Asked Questions (FAQs) - Impurity Profiling and Identification

Q1: What are the most common impurities observed during the synthesis of this compound, and what are their likely origins?

A1: Based on the typical synthetic routes, several process-related impurities and degradation products can arise. Understanding their formation is the first step in effective control.

Common Impurities and Their Formation Mechanisms:

Impurity NameStructureLikely Origin
Impurity A: 2-Amino-3-(hydroxymethyl)pyridineStructure of 2-Amino-3-(hydroxymethyl)pyridineUnreacted starting material or deprotection of the final product under acidic or harsh thermal conditions.
Impurity B: Di-tert-butyl dicarbonate (Boc Anhydride)Structure of Boc AnhydrideExcess reagent from the Boc-protection step.
Impurity C: tert-ButanolStructure of tert-ButanolByproduct of the Boc-protection reaction or degradation of the Boc group.
Impurity D: Over-alkylation/Dimerization ProductsVariesSide reactions occurring under basic conditions, particularly if reactive intermediates are present.

The primary synthetic route involves the protection of 2-amino-3-(hydroxymethyl)pyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The formation of these impurities is often linked to incomplete reactions, excess reagents, or side reactions influenced by temperature, reaction time, and the choice of base.

Q2: We are observing an unknown peak in our HPLC analysis. What is the recommended workflow for identifying this impurity?

A2: A systematic approach is crucial for the identification of unknown impurities. The following workflow provides a robust framework for characterization.

impurity_identification_workflow start Unknown Peak Detected in HPLC lcms LC-MS Analysis (Determine Molecular Weight) start->lcms hrms High-Resolution Mass Spectrometry (HRMS) (Determine Elemental Composition) lcms->hrms nmr Isolation & NMR Spectroscopy (1H, 13C, COSY, HSQC) (Structural Elucidation) hrms->nmr synthesis Synthesize Proposed Structure (Confirmation) nmr->synthesis end Impurity Identified synthesis->end

Caption: Workflow for the Identification of an Unknown Impurity.

Step-by-Step Protocol for Impurity Identification:

  • LC-MS Analysis: The initial step is to perform Liquid Chromatography-Mass Spectrometry to determine the molecular weight of the unknown impurity. This provides the first crucial piece of information for postulating potential structures.

  • High-Resolution Mass Spectrometry (HRMS): To gain further confidence, HRMS analysis should be conducted. This will provide the exact mass and allow for the determination of the elemental composition, significantly narrowing down the possible molecular formulas.

  • Isolation and NMR Spectroscopy: The impurity should then be isolated, typically using preparative HPLC. Once a pure sample is obtained, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC) should be performed to elucidate the complete chemical structure.

  • Confirmation by Synthesis: To unequivocally confirm the structure, the proposed impurity should be independently synthesized. A comparison of the retention time and spectral data of the synthesized standard with the isolated impurity provides definitive proof of its identity.

Section 2: Troubleshooting Guide - Process Optimization and Impurity Control

Q3: Our large-scale batches show inconsistent levels of Impurity A (unreacted starting material). What process parameters should we investigate?

A3: Inconsistent levels of starting material in the final product typically point to issues with reaction kinetics or mass transfer, which are more pronounced at scale.

Troubleshooting Decision Tree for High Levels of Unreacted Starting Material:

starting_material_troubleshooting start High Levels of Unreacted 2-Amino-3-(hydroxymethyl)pyridine reagent_stoichiometry Verify Stoichiometry of Boc Anhydride start->reagent_stoichiometry reaction_time Investigate Reaction Time (In-Process Control Monitoring) start->reaction_time mixing_efficiency Evaluate Mixing Efficiency (Agitator Speed, Baffle Design) start->mixing_efficiency temperature_control Check Temperature Homogeneity (Hot Spot Formation) start->temperature_control solution Increase Reagent Equivalents, Optimize Reaction Time, Improve Agitation reagent_stoichiometry->solution reaction_time->solution mixing_efficiency->solution temperature_control->solution

Caption: Decision tree for troubleshooting high levels of unreacted starting material.

Causality-Driven Experimental Choices:

  • Reagent Stoichiometry: On a large scale, minor weighing errors can lead to significant stoichiometric imbalances. Ensure accurate charging of Boc anhydride. A slight excess (1.1-1.2 equivalents) is often employed to drive the reaction to completion.

  • Reaction Time and In-Process Control (IPC): A fixed reaction time may not be sufficient for every batch. Implement IPC checks using HPLC to monitor the disappearance of the starting material and ensure the reaction has reached completion before quenching.

  • Mixing Efficiency: Poor mixing can create localized areas of low reagent concentration, leading to an incomplete reaction. Evaluate the agitator speed and vessel geometry to ensure adequate mass transfer.

  • Temperature Control: Exothermic reactions can create hot spots within the reactor, which can affect reaction rates and potentially lead to side reactions. Ensure the reactor's cooling system is sufficient and that the temperature is uniform throughout the vessel.

Q4: We are struggling with the removal of excess Boc anhydride (Impurity B) during work-up. What are the recommended purification strategies?

A4: The removal of unreacted Boc anhydride is a common challenge. Several strategies can be employed, each with its own advantages and considerations.

Comparison of Purification Strategies for Boc Anhydride Removal:

StrategyMechanismAdvantagesDisadvantages
Aqueous Work-up with a Mild Base Hydrolysis of Boc anhydride to tert-butanol and CO₂.Simple, cost-effective.Can be slow; may require elevated temperatures which could degrade the product.
Reactive Quenching Addition of a nucleophilic amine (e.g., a small amount of N,N-dimethylethylenediamine) to react with the excess Boc anhydride.Fast and efficient.Introduces a new impurity that must be removed in a subsequent step.
Crystallization Selective precipitation of the desired product, leaving the more soluble Boc anhydride in the mother liquor.Can provide very high purity in a single step.Requires careful solvent selection and optimization of crystallization conditions.

Recommended Protocol for Reactive Quenching:

  • Upon reaction completion (as determined by IPC), cool the reaction mixture to 0-5 °C.

  • Slowly add 0.1 equivalents of N,N-dimethylethylenediamine.

  • Stir the mixture for 1-2 hours at 0-5 °C.

  • Proceed with the standard aqueous work-up.

This approach rapidly consumes the excess Boc anhydride, forming a water-soluble carbamate that is easily removed during the aqueous extraction phase.

Section 3: Analytical Methodologies and Validation

Q5: What is a suitable HPLC method for the routine analysis of this compound and its potential impurities?

A5: A robust, stability-indicating HPLC method is essential for accurate quantification of the main component and its impurities.

Recommended HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for the moderately polar analyte and its impurities.

  • Formic Acid in Mobile Phase: Improves peak shape and provides a source of protons for mass spectrometry if an LC-MS interface is used.

  • Gradient Elution: Necessary to resolve impurities with a wide range of polarities, from the polar starting material to the less polar dimeric byproducts.

  • UV Detection at 270 nm: This wavelength provides a good response for the pyridine chromophore present in the main component and most related impurities.

This method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Validation & Comparative

A Comparative Spectroscopic Guide to tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate and its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. For researchers working with substituted pyridine intermediates, such as tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this target compound, placed in context with its structural isomers and related analogues. By understanding the subtle yet significant differences in their spectral fingerprints, researchers can accelerate their development timelines and ensure the structural integrity of their compounds.

The choice of analytical technique is driven by the need for unambiguous structural confirmation. NMR spectroscopy provides this through the detailed electronic environment of each proton and carbon atom. The following sections will delve into a comparative analysis, underpinned by a mix of predicted and experimental data, to illuminate the key structural nuances of these important synthetic building blocks.

Spectral Analysis of this compound

Due to the absence of publicly available, citable experimental spectra for the target compound, a high-quality prediction was generated using the NMRDB.org online tool, which employs a combination of HOSE codes and neural network algorithms for its predictions. This provides a robust foundation for understanding the expected spectral features.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum reveals a distinct set of signals corresponding to the unique proton environments within the molecule.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H-47.42dd
H-56.91t
H-68.08dd
-CH₂OH4.49s
-NH8.87s
-OH4.90s
-C(CH₃)₃1.45s
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum complements the proton data, providing insight into the carbon framework.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2152.1
C-3134.1
C-4133.5
C-5117.8
C-6148.0
-CH₂OH59.9
-C(CH₃)₃81.1
-C(CH₃)₃28.1
C=O154.5

Comparative NMR Analysis with Structural Isomers

A meaningful way to understand the NMR spectrum of our target compound is to compare it with its structural isomers. For this purpose, we will examine the experimental data for tert-butyl (pyridin-2-ylmethyl)carbamate and tert-butyl (pyridin-3-ylmethyl)carbamate.

Experimental NMR Data for Comparative Compounds

The following table summarizes the experimental ¹H and ¹³C NMR data for two key structural isomers, as reported in the literature[1].

CompoundProton AssignmentChemical Shift (ppm)MultiplicityCarbon AssignmentChemical Shift (ppm)
tert-butyl (pyridin-2-ylmethyl)carbamate H-37.17dC-2157.65
H-47.65dC-3121.56
H-57.27dC-4136.66
H-68.52sC-5122.10
-NH5.89bsC-6148.95
-CH₂-4.45s-CH₂-45.68
-C(CH₃)₃1.46s-C(CH₃)₃79.29
-C(CH₃)₃28.34
C=O156.05
tert-butyl (pyridin-3-ylmethyl)carbamate H-2, H-68.52-8.49mC-2148.80
H-47.64dC-3134.70
H-57.28-7.25mC-4135.30
-NH5.18bsC-5123.50
-CH₂-4.33sC-6148.50
-C(CH₃)₃1.45s-CH₂-42.10
-C(CH₃)₃79.80
-C(CH₃)₃28.30
C=O155.90

Key Spectral Differences and Structural Insights

The comparison of the predicted spectrum of the target compound with the experimental spectra of its isomers reveals several key distinguishing features:

  • Hydroxymethyl Group (-CH₂OH): The presence of the hydroxymethyl group directly on the pyridine ring at the 3-position in the target compound is expected to deshield the adjacent protons and carbons. The predicted chemical shift of the -CH₂OH protons (4.49 ppm) is in a similar region to the -CH₂- protons of the isomers. However, the predicted chemical shift of the carbon of this group (59.9 ppm) is significantly different from the methylene carbons in the isomers (45.68 and 42.10 ppm), reflecting the direct attachment to the aromatic ring and the presence of the hydroxyl group.

  • Pyridine Ring Protons: The substitution pattern on the pyridine ring dramatically influences the chemical shifts and coupling patterns of the ring protons. In the target compound, the arrangement of the carbamate and hydroxymethyl groups is expected to lead to a unique set of doublet of doublets and a triplet for H-4, H-6, and H-5, respectively. This contrasts with the simpler patterns observed for the 2- and 3-substituted isomers.

  • Carbamate Group (-NH and C=O): The chemical shift of the carbamate proton (-NH) is sensitive to its local environment and hydrogen bonding. The predicted value of 8.87 ppm for the target compound is notably downfield, suggesting a potential intramolecular hydrogen bond with the pyridine nitrogen. The carbonyl carbon (C=O) chemical shifts are all within a relatively narrow range (154.5-156.05 ppm) but can be influenced by the electronic effects of the pyridine ring substitution.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To ensure high-quality, reproducible NMR data for this class of compounds, the following protocol is recommended.

Materials and Reagents
  • Target compound (or analogue)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

  • NMR tubes (5 mm)

  • Pipettes and vials

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Add the internal standard (TMS) to the solution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on concentration)

    • Process the spectrum and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Molecular Structure and Workflow

To further clarify the structural assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add TMS Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_C13->process reference Reference Spectra process->reference analyze Analyze and Assign Peaks reference->analyze

Caption: General workflow for NMR analysis.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra for this compound, in conjunction with a comparison to the experimental data of its structural isomers, provides a valuable resource for researchers. The distinct chemical shifts and coupling patterns serve as a reliable fingerprint for the identification and differentiation of these closely related compounds. By following the outlined experimental protocol, scientists and drug development professionals can ensure the acquisition of high-quality NMR data, thereby upholding the scientific integrity of their work and facilitating the advancement of their research endeavors.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecules is paramount. For researchers working with N-heterocyclic compounds, tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate stands as a key building block. Its structural elucidation via mass spectrometry, while seemingly straightforward, presents nuances that warrant a deeper, comparative exploration. This guide provides an in-depth analysis of its expected mass spectrometric behavior, grounded in the fundamental principles of ionization and fragmentation, and benchmarked against logical alternatives.

Foundational Understanding: The Analyte's Structure

Before delving into the mass spectrometry data, a clear understanding of the analyte's structure is crucial. This compound (Molecular Formula: C₁₁H₁₆N₂O₃, Exact Mass: 224.1161 Da) incorporates three key functional groups that will dictate its fragmentation pattern: a pyridine ring, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protecting group.[1] Each of these moieties exhibits characteristic behavior under various ionization conditions.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in any mass spectrometry workflow. For a molecule like this compound, with its moderate polarity and thermal lability of the Boc group, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most pertinent soft ionization techniques.

Ionization TechniquePrincipleExpected Adducts for Target MoleculeSuitability
Electrospray Ionization (ESI) Ionization from solution via a high voltage, producing multiply charged ions.[M+H]⁺, [M+Na]⁺High
Atmospheric Pressure Chemical Ionization (APCI) Ionization in the gas phase through corona discharge, typically producing singly charged ions.[M+H]⁺Moderate to High
Electron Ionization (EI) High-energy electron bombardment in a high vacuum, leading to extensive fragmentation.M⁺• and numerous fragment ionsLow (due to thermal lability)

Expert Insight: While EI can provide detailed structural information through extensive fragmentation, the thermal lability of the Boc protecting group makes it less suitable for initial molecular weight determination of this compound. ESI is generally preferred for its gentle nature, which is more likely to preserve the molecular ion.

Predicted Fragmentation Patterns: A Structural Dissection

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Below, we predict the primary fragmentation pathways for this compound under positive ion ESI-MS/MS conditions.

The Signature of the Boc Group

The most characteristic fragmentation of a Boc-protected amine is the loss of isobutylene (56 Da) or the entire Boc group.[2][3][4][5]

  • Loss of Isobutylene (-56 Da): A neutral loss of C₄H₈ from the protonated molecular ion (m/z 225.1) would result in a fragment at m/z 169.1. This is a hallmark of the Boc group.

  • Loss of the tert-butyl group (-57 Da): Cleavage of the C-O bond can lead to the loss of a tert-butyl radical, though less common than the loss of isobutylene.

  • Loss of CO₂ from the carbamic acid intermediate (-44 Da): Following the loss of isobutylene, the resulting carbamic acid is unstable and readily loses carbon dioxide.

Fragmentation of the Pyridine Core

The pyridine ring itself is relatively stable, but the substituents offer sites for fragmentation.[6][7][8]

  • Loss of the hydroxymethyl group (-31 Da): Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group can result in the loss of a CH₂OH radical.

  • Loss of water (-18 Da): The hydroxymethyl group can readily lose a molecule of water, particularly after protonation.

A Visual Representation of Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule.

fragmentation M_H [M+H]⁺ m/z 225.1 frag1 [M+H - C₄H₈]⁺ m/z 169.1 M_H->frag1 - 56 Da (Isobutylene) frag2 [M+H - H₂O]⁺ m/z 207.1 M_H->frag2 - 18 Da (Water) frag3 [M+H - C₄H₈ - CO₂]⁺ m/z 125.1 frag1->frag3 - 44 Da (CO₂)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparative Analysis with Structural Isomers

To further enhance our understanding, let's compare the expected fragmentation of our target molecule with its structural isomers. The position of the hydroxymethyl group can significantly influence the fragmentation pattern.

CompoundKey Differentiating Fragmentations
This compound The proximity of the carbamate and hydroxymethyl groups may lead to unique rearrangement and fragmentation pathways, potentially involving intramolecular interactions.
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate) With greater distance between the functional groups, fragmentation is more likely to occur independently at each site, leading to a "cleaner" spectrum dominated by the characteristic losses from the Boc and hydroxymethyl groups.
tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate) [9]Similar to the 5-substituted isomer, independent fragmentation is expected. However, subtle differences in ion stability due to the electronic effects of the substituent positions may be observable.

Experimental Protocol: A Self-Validating Workflow

For researchers aiming to acquire mass spectrometry data for this compound, the following protocol provides a robust starting point.

Objective: To obtain accurate mass and fragmentation data for this compound using LC-MS/MS.

Materials:

  • This compound

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (for positive ion mode)

  • Ammonium hydroxide (for negative ion mode, if desired)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): Scan from m/z 50-500 to identify the protonated molecular ion.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the precursor ion (m/z 225.1) using a collision energy ramp (e.g., 10-40 eV) to observe the key fragment ions.

Workflow Diagram:

workflow cluster_prep Sample Preparation cluster_lc UHPLC cluster_ms Mass Spectrometry stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution injection Inject 2 µL working->injection separation C18 Column Separation injection->separation esi ESI+ Ionization separation->esi ms1 Full Scan (MS1) Identify m/z 225.1 esi->ms1 ms2 Tandem MS (MS/MS) Fragment m/z 225.1 ms1->ms2

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a prime example of how a foundational understanding of chemical structure and ionization principles can lead to accurate and insightful characterization. The predictable fragmentation of the Boc group, coupled with the behavior of the substituted pyridine core, provides a unique spectral fingerprint. By comparing this predicted data with that of its structural isomers and employing a robust, self-validating experimental workflow, researchers can confidently identify and characterize this important chemical entity. Future studies could involve isotopic labeling to further confirm fragmentation pathways and the use of ion mobility mass spectrometry to distinguish between isomers.

References

A Strategic Guide to 2-Aminopyridine Scaffolds: Comparing tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate with Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridine Building Blocks in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] The strategic choice of a functionalized pyridine building block is therefore a critical decision in the early stages of a drug discovery campaign, profoundly influencing the synthetic routes available and the ultimate biological activity of the target molecules.

This guide provides an in-depth comparison of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate , a versatile and strategically designed building block, against two primary alternatives: the unprotected parent amine, (2-Aminopyridin-3-yl)methanol , and the halogenated analogue, 2-Chloro-3-(hydroxymethyl)pyridine . We will explore how the choice between these scaffolds dictates entirely different synthetic strategies and provides distinct advantages depending on the desired molecular architecture. Through an examination of their differential reactivity, supported by experimental data and detailed protocols, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical and Strategic Comparison

The fundamental differences between these three building blocks lie in the nature and reactivity of the functional groups at the 2- and 3-positions of the pyridine ring. The choice of which to use is a strategic one, based on the planned sequence of synthetic transformations.

Building BlockStructureMolecular Weight ( g/mol )Key Reactive Sites & StrategyPrimary Application
This compound this compound224.26[4]Orthogonal Functionalization: The Boc-protected amine is inert, allowing for selective chemistry at the hydroxymethyl group (e.g., oxidation). Subsequent deprotection reveals the amine for further coupling.Sequential, multi-step synthesis requiring selective modification of the C3 side chain before amine functionalization.
(2-Aminopyridin-3-yl)methanol (2-Aminopyridin-3-yl)methanol124.14Nucleophilic Amine & Hydroxyl: The primary amine is the most reactive site for nucleophilic attack (e.g., acylation, alkylation). Potential for competing side reactions at the hydroxyl group.Direct functionalization of the 2-amino group when modification of the C3 side chain is not required or desired last.
2-Chloro-3-(hydroxymethyl)pyridine 2-Chloro-3-(hydroxymethyl)pyridine143.57Electrophilic Halogen: The chloro group serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.C-C or C-N bond formation at the 2-position as the key complexity-building step.

Part 1: The Orthogonal Strategy with this compound

The primary strategic advantage of this building block is the presence of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality. This renders the otherwise highly nucleophilic amine inert to a wide range of reaction conditions, thereby enabling selective chemistry to be performed on the hydroxymethyl group at the 3-position. This "orthogonal" approach is invaluable for building complex molecules where the C3 side chain must be elaborated before the introduction of substituents on the nitrogen atom.

Workflow: Oxidation Followed by Amide Coupling

A common and powerful sequence involves the initial oxidation of the hydroxymethyl group to an aldehyde, followed by further transformations (e.g., reductive amination, Wittig reaction) or subsequent deprotection of the amine and coupling.

G cluster_0 Strategy 1: Orthogonal Functionalization A This compound B Oxidation (e.g., MnO2, DMP) A->B C tert-Butyl (3-formylpyridin-2-yl)carbamate B->C D Acidic Deprotection (e.g., TFA, HCl) C->D E 2-Amino-3-formylpyridine D->E F Amide Coupling / Other Rxn E->F G Final Complex Target F->G

Caption: Synthetic workflow using the Boc-protected building block.

Experimental Protocol 1: Oxidation of the Hydroxymethyl Group

The selective oxidation of the activated hydroxymethyl group can be achieved under mild conditions, preserving the acid-labile Boc group. Manganese dioxide (MnO₂) is a cost-effective and highly selective reagent for the oxidation of benzylic and allylic (including heteroaromatic) alcohols.[5][6][7] Alternatively, Dess-Martin Periodinane (DMP) offers a very mild, high-yielding, and rapid conversion.[8][9][10]

Reagents:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of this compound in dichloromethane (approx. 0.1 M), add activated manganese dioxide.[5]

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield crude tert-butyl (3-formylpyridin-2-yl)carbamate, which can be purified by silica gel chromatography.

    • Expected Yield: High (typically >85%). The product is a known intermediate in various synthetic applications.[3]

Part 2: The Direct Approach with (2-Aminopyridin-3-yl)methanol

Using the unprotected building block is a more direct and atom-economical approach when the primary synthetic goal is to functionalize the 2-amino group. However, this strategy comes with inherent challenges related to selectivity.

The Challenge of Selectivity: N- vs. O-Alkylation

The 2-aminopyridine scaffold contains two primary nucleophilic sites: the exocyclic amino group and the hydroxyl group. The nitrogen of the amino group is generally a stronger nucleophile than the hydroxyl oxygen.[11] Consequently, in reactions like alkylation with an alkyl halide, the major product will be the N-alkylated species. However, obtaining exclusive selectivity can be challenging, and mixtures of N-alkylated, O-alkylated, and even N,O-dialkylated products are possible, complicating purification.[12][13]

G cluster_1 Strategy 2: Direct Functionalization & Selectivity Challenge A (2-Aminopyridin-3-yl)methanol B Alkylation (R-X, Base) A->B C N-Alkylated Product (Major) B->C D O-Alkylated Product (Minor) B->D E N,O-Dialkylated Product (Side Product) B->E F Complex Mixture C->F D->F E->F

Caption: Potential outcomes of direct alkylation on the unprotected scaffold.

Causality: The Boc-protected building block completely circumvents this issue. By masking the highly reactive amine, it forces reactions to occur exclusively at other sites, providing clean and predictable outcomes. This is a classic example of how protecting group strategy is fundamental to achieving high-fidelity synthesis.

Part 3: The Cross-Coupling Strategy with 2-Chloro-3-(hydroxymethyl)pyridine

This building block is designed for a fundamentally different synthetic approach: building the core of the molecule through carbon-carbon or carbon-nitrogen bond formation at the 2-position, catalyzed by a transition metal. The chloro substituent serves as an excellent electrophilic handle for powerful reactions like the Suzuki-Miyaura coupling.[14][15]

Workflow: Suzuki-Miyaura Cross-Coupling

This strategy is ideal when a key fragment, such as an aryl or heteroaryl ring, needs to be installed at the 2-position of the pyridine. The hydroxymethyl group is generally stable to these conditions and can be carried through the reaction or oxidized later.

G cluster_2 Strategy 3: Cross-Coupling A 2-Chloro-3-(hydroxymethyl)pyridine C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid (Ar-B(OH)2) B->C D 2-Aryl-3-(hydroxymethyl)pyridine C->D E Further Functionalization D->E F Final Complex Target E->F

Caption: Synthetic workflow using the chloro-pyridine building block.

Experimental Protocol 2: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl systems. The conditions can be tuned based on the specific substrates, but a general protocol provides a reliable starting point.

Reagents:

  • 2-Chloro-3-(hydroxymethyl)pyridine (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a reaction vessel, add 2-chloro-3-(hydroxymethyl)pyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system (dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting chloride (typically 4-16 hours).[16]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

    • Expected Yield: Good to excellent (typically 70-95%), depending on the coupling partners.[17]

Conclusion and Strategic Recommendations

The choice between this compound and its alternatives is not a matter of which is "better," but which is strategically optimal for a given synthetic plan.

  • Choose this compound when: Your synthesis requires sequential, orthogonal functionalization . This building block is ideal if you need to modify the C3-hydroxymethyl group (e.g., via oxidation to an aldehyde for subsequent reactions) before manipulating the C2-amino group. The Boc group provides robust protection, ensuring clean, high-yielding transformations on the C3 side chain without interference from the nitrogen nucleophile.

  • Choose (2-Aminopyridin-3-yl)methanol when: Your primary goal is the direct and rapid functionalization of the 2-amino group (e.g., acylation, sulfonylation) and you are prepared to manage potential selectivity issues with the hydroxyl group. This is the most atom-economical choice if the C3-hydroxymethyl group is desired in its final form.

  • Choose 2-Chloro-3-(hydroxymethyl)pyridine when: The core of your strategy involves building a C-C or C-N bond at the 2-position via transition-metal catalysis. This reagent is the premier choice for accessing 2-aryl or 2-alkyl pyridine derivatives through powerful and reliable methods like the Suzuki-Miyaura cross-coupling reaction.

By understanding the distinct reactivity and strategic implications of each building block, researchers can design more efficient, selective, and successful synthetic routes toward novel and complex pyridine-containing molecules.

References

A Senior Application Scientist's Guide to Alternative Protecting Groups for 2-Amino-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful molecular synthesis. The bifunctional nature of 2-amino-3-(hydroxymethyl)pyridine, a valuable scaffold in medicinal chemistry, presents a classic challenge: how to selectively modify one reactive site in the presence of another. This guide provides an in-depth comparison of alternative protecting groups for both the amino and hydroxyl functionalities of this versatile building block. Moving beyond the conventional, we will explore a range of protective strategies, supported by experimental data, to empower you with the knowledge to make informed decisions in your synthetic endeavors.

The Strategic Imperative for Protection

The nucleophilic 2-amino group and the primary hydroxyl group in 2-amino-3-(hydroxymethyl)pyridine necessitate a carefully planned protection strategy to avoid unwanted side reactions during multi-step syntheses. The choice of protecting groups is dictated by their stability under various reaction conditions and the feasibility of their selective removal, a concept known as orthogonality.[1][2] A well-designed orthogonal protection scheme allows for the sequential deprotection and functionalization of the amino and hydroxyl groups, providing precise control over the synthetic route.

Protecting the 2-Amino Group: Beyond the Standard Carbamates

The 2-amino group of the pyridine ring, while nucleophilic, can be challenging to protect due to the electronic influence of the pyridine nitrogen. While tert-Butoxycarbonyl (Boc) is a workhorse, its acid-lability may not be suitable for all synthetic pathways. Here, we compare Boc with alternative strategies that offer different deprotection conditions.

The Ubiquitous Boc Group

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of introduction and clean, acid-mediated removal.[3]

Protection Protocol: A solution of 2-amino-3-methylpyridine (a close analog) and di-tert-butyl dicarbonate in a suitable solvent like tetrahydrofuran can be heated to afford the N-Boc protected product in high yield.[4] For 2-aminopyridine, the reaction with di-tert-butyl dicarbonate in dichloromethane in the presence of DMAP and TEA provides the protected product in 90% yield within 2 hours.[1]

Deprotection Protocol: The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[5] For instance, N-Boc protected amines can be deprotected using a solution of 4M HCl in dioxane.[6]

Alternative Amino Protecting Groups
Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsKey Advantages & Considerations
Boc (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF)Strong Acid (e.g., TFA, HCl in dioxane)Widely used, stable to base and hydrogenation, acid-labile.[3]
Cbz Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and base, orthogonal to Boc and Fmoc.[3]
Fmoc 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)Base (e.g., 20% Piperidine in DMF)Base-labile, orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[3]
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride, Base (e.g., Pyridine)Thiolate (e.g., thiophenol, K₂CO₃)Stable to acid, offers orthogonality to Boc and Cbz. Deprotection is mild.

Protecting the 3-(Hydroxymethyl) Group: Silyl Ethers and Beyond

The primary hydroxyl group in 2-amino-3-(hydroxymethyl)pyridine offers a site for various synthetic transformations. Its protection is crucial to prevent unwanted reactions during manipulations of the amino group or the pyridine ring.

The Robust TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting primary alcohols due to its steric bulk, which confers high stability.[7]

Protection Protocol: The hydroxyl group can be protected by reacting the substrate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an anhydrous solvent such as DMF.[2]

Deprotection Protocol: TBDMS ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[7] They are also susceptible to cleavage under acidic conditions, although they are generally more stable than TMS ethers.[7]

Alternative Hydroxyl Protecting Groups
Protecting GroupProtection Reagents & ConditionsDeprotection ConditionsKey Advantages & Considerations
TBDMS TBDMS-Cl, Imidazole, DMFTBAF in THF; or Acidic conditionsVery stable, good for multi-step synthesis, orthogonal to many N-protecting groups.[7]
Trityl (Tr) Trityl chloride (Tr-Cl), PyridineMild Acid (e.g., 80% Acetic Acid)Sterically bulky, selective for primary alcohols, stable to base and hydrogenation.[8]
TBDPS TBDPS-Cl, Imidazole, DMFTBAF in THF; more acid-stable than TBDMSOffers greater stability towards acidic conditions compared to TBDMS.[9]
Photolabile Groups e.g., Pixyl chloride, PyridineUV lightAllows for spatially and temporally controlled deprotection.[10]

Crafting Orthogonal Protection Strategies

The true power of protecting groups lies in their combined use to achieve selective transformations. An orthogonal strategy allows for the deprotection of one group without affecting the other.

Illustrative Orthogonal Strategy:

A common and effective orthogonal strategy for 2-amino-3-(hydroxymethyl)pyridine involves the use of a Boc group for the amine and a TBDMS group for the alcohol.

Caption: Orthogonal protection and deprotection of 2-amino-3-(hydroxymethyl)pyridine.

This strategy allows for the selective functionalization of either the hydroxyl or the amino group. For instance, after full protection, treatment with a fluoride source like TBAF will selectively cleave the TBDMS ether, leaving the Boc group intact and allowing for modification of the hydroxyl group.[2] Conversely, treatment with a strong acid like TFA will remove the Boc group while the TBDMS ether remains, enabling functionalization of the amino group.[5]

Experimental Protocols

N-Boc Protection of 2-Amino-3-(hydroxymethyl)pyridine (General Procedure)
  • Dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base such as triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected product.

O-TBDMS Protection of N-Boc-2-amino-3-(hydroxymethyl)pyridine (General Procedure)
  • Dissolve N-Boc-2-amino-3-(hydroxymethyl)pyridine (1.0 eq) and imidazole (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the product by flash column chromatography.

Conclusion

The selection of an appropriate protecting group strategy is a critical decision that can significantly impact the efficiency and success of a synthetic route. For a molecule as versatile as 2-amino-3-(hydroxymethyl)pyridine, having a diverse toolkit of protecting groups is essential. By understanding the nuances of alternative protecting groups and their orthogonality, researchers can design more elegant and robust synthetic pathways. This guide serves as a starting point for exploring these alternatives, encouraging a thoughtful and strategic approach to the art of organic synthesis.

References

A Comparative Guide to HPLC and TLC for Purity Analysis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. The presence of impurities, even in minute quantities, can have unforeseen consequences on the compound's reactivity, stability, and pharmacological profile. This guide provides an in-depth, comparative analysis of two widely employed chromatographic techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for methodological choices. We will explore the strengths and limitations of each technique in the context of analyzing this compound, supported by experimental protocols and comparative data to facilitate informed decisions in your analytical workflow.

Understanding the Analyte and Potential Impurities

Before delving into the analytical methodologies, it is crucial to understand the chemical nature of this compound and the potential impurities that may arise during its synthesis.

A plausible synthetic route involves the reduction of 2-aminopyridine-3-carboxylic acid to yield (2-aminopyridin-3-yl)methanol, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride)[1].

Based on this synthesis, potential impurities could include:

  • Starting Materials: Unreacted 2-aminopyridine-3-carboxylic acid.

  • Intermediate: Unreacted (2-aminopyridin-3-yl)methanol.

  • Reagent-Related Impurities: Di-tert-butyl dicarbonate and its byproducts, such as tert-butanol and di-tert-butyl carbonate[2][3].

  • Side-Reaction Products: Impurities arising from incomplete reactions or side reactions.

  • Degradation Products: The pyridine ring and carbamate functional group may be susceptible to degradation under stress conditions such as acid, base, oxidation, and heat[4][5][6][7].

A robust analytical method must be able to separate the main compound from all these potential impurities, demonstrating its specificity.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is a cornerstone of modern pharmaceutical analysis, renowned for its high resolution, sensitivity, and quantitative accuracy[8][9]. It is the preferred method for the stringent purity control required in drug development[9].

The Rationale Behind the HPLC Method Design

For a molecule like this compound, which possesses both polar (hydroxymethyl, carbamate) and non-polar (tert-butyl, pyridine ring) characteristics, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A gradient elution, where the composition of the mobile phase is changed over time, is employed to ensure the elution of compounds with a wide range of polarities. We start with a highly polar mobile phase to elute any polar impurities and gradually increase the organic solvent concentration to elute the main compound and any non-polar impurities. The addition of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of the basic pyridine nitrogen, leading to better peak shape and reproducibility.

Experimental Protocol: HPLC Purity of this compound

This protocol outlines a stability-indicating RP-HPLC method designed for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine chromophore).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. System Suitability (as per USP <621>):

Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose.

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main compound. For higher accuracy, relative response factors for known impurities should be determined.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool

TLC is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of compounds[10]. While it may lack the high resolution and quantitative precision of HPLC, its ability to screen multiple samples simultaneously makes it an invaluable tool for reaction monitoring and preliminary purity checks.

The Rationale Behind the TLC Method Design

For the separation of this compound and its potential impurities, a normal-phase TLC approach is suitable. A polar stationary phase, such as silica gel, is used in conjunction with a mobile phase of optimized polarity. The choice of the mobile phase is critical to achieving good separation. A mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol) is commonly used. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the main compound, typically between 0.3 and 0.5, to ensure good separation from impurities at higher and lower Rf values.

Visualization of the separated spots is another key aspect. Since the target compound contains a pyridine ring, it should be UV active and can be visualized under a UV lamp at 254 nm. For impurities that may not be UV active, various staining reagents can be employed. A potassium permanganate stain is a good general-purpose oxidizing stain that can visualize many organic compounds. For more specific detection of the carbamate group, a furfural/sulfuric acid spray can be used[11].

Experimental Protocol: TLC Purity of this compound

1. Materials and Method:

  • TLC Plates: Silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate:Methanol (9:1, v/v). The ratio may need to be optimized.

  • Developing Chamber: A standard glass chamber with a lid.

  • Sample Application: Use a capillary tube to spot the sample and standard solutions onto the TLC plate.

  • Visualization:

    • UV light at 254 nm.

    • Potassium permanganate stain (prepare by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water).

    • Furfural/sulfuric acid spray (Solution I: 1% furfural in acetone; Solution II: 10% sulfuric acid in acetone. Spray with I, then II)[11].

2. Sample Preparation:

  • Prepare concentrated solutions (e.g., 5-10 mg/mL) of the sample and reference standard in a suitable solvent like methanol or dichloromethane.

3. Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Using a capillary tube, apply small spots of the sample and standard solutions to the baseline of the TLC plate.

  • Place the spotted plate in the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

4. Visualization and Analysis:

  • Visualize the plate under UV light at 254 nm and circle any dark spots.

  • Subsequently, dip the plate in the potassium permanganate stain or spray with the furfural/sulfuric acid reagents and gently heat to visualize the spots.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Compare the Rf value of the main spot in the sample to that of the reference standard. The presence of additional spots indicates impurities.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis spot Spot Sample on TLC Plate develop Develop Plate in Mobile Phase spot->develop chamber Equilibrate Developing Chamber chamber->develop dry Dry the Plate develop->dry uv UV Light (254 nm) dry->uv stain Chemical Staining uv->stain calculate Calculate Rf Values stain->calculate

Caption: Workflow for TLC Purity Analysis.

Comparative Analysis: HPLC vs. TLC

The choice between HPLC and TLC depends on the specific requirements of the analysis. Below is a comparative summary of the two techniques for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Partition chromatographyAdsorption chromatography
Resolution HighModerate to Low
Sensitivity High (ng to pg level)Lower (µg to ng level)
Quantification Highly accurate and preciseSemi-quantitative to qualitative
Analysis Time Longer per sample (typically 15-30 min)Faster for multiple samples (can run several samples simultaneously)
Cost High initial instrument cost and ongoing solvent/column costsLow cost of plates and solvents
Solvent Consumption Higher per analysisLower per sample
Automation Fully automated systems are commonLess amenable to full automation
Application Official purity testing, stability studies, quantitative analysisReaction monitoring, preliminary purity screening, qualitative identification
Hypothetical Comparative Data

To illustrate the differences in performance, consider the analysis of a batch of this compound containing two known impurities: (2-aminopyridin-3-yl)methanol (Impurity A) and di-tert-butyl dicarbonate (Impurity B).

HPLC Results:

CompoundRetention Time (min)Area (%)
Impurity A3.50.25
Main Compound 12.8 99.50
Impurity B18.20.20
Unknown Impurity15.10.05
Total Purity 99.50%

TLC Results:

SpotRf ValueObservation
Impurity A0.15Faint spot under UV and with stain
Main Compound 0.45 Major, dark spot under UV
Impurity B0.80Visible with stain, faint under UV

The HPLC data provides precise quantitative information about the purity and the levels of specific impurities. The TLC results, while confirming the presence of impurities, offer a less precise, more qualitative picture.

Conclusion and Recommendations

Both HPLC and TLC are valuable tools in the purity analysis of this compound, each with its own distinct advantages.

  • HPLC is the unequivocal choice for the definitive, quantitative determination of purity. Its high resolution and sensitivity are essential for meeting the stringent requirements of regulatory bodies like the ICH and USP[4][12][13][14]. The stability-indicating nature of the developed HPLC method ensures that any degradation products formed during storage or under stress conditions can be detected and quantified.

  • TLC serves as an excellent complementary technique. Its speed, low cost, and simplicity make it ideal for in-process control during synthesis, for rapid screening of different batches, and for preliminary assessment of purity before committing to a more time-consuming HPLC analysis.

For a comprehensive quality control strategy, a synergistic approach is recommended. TLC can be employed for routine, rapid checks, while the validated HPLC method should be used for final product release and for stability testing. This dual-pronged approach ensures both efficiency and the high level of scientific rigor demanded in modern pharmaceutical development.

References

Cost-benefit analysis of using tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Benefit Analysis of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate in Synthesis

For the modern researcher in synthetic and medicinal chemistry, the choice of starting materials is a critical decision point, balancing cost, efficiency, and strategic value. This compound has emerged as a valuable building block, offering a pre-functionalized 2-aminopyridine scaffold. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with viable alternatives and offering practical, data-driven insights for drug development and complex molecule synthesis.

This compound, with the molecular formula C11H16N2O3, is a bifunctional molecule featuring a tert-butoxycarbonyl (Boc) protected amine and a primary alcohol on a pyridine core.[1] This specific arrangement offers significant strategic advantages:

  • Orthogonal Functionality : The Boc-protected amine and the hydroxymethyl group allow for selective chemical manipulation. The Boc group is stable under a wide range of conditions but can be readily removed with acid, while the alcohol can be oxidized, esterified, or converted into a leaving group without affecting the protected amine.

  • Reduced Step Count : Incorporating this building block can dramatically shorten synthetic pathways that would otherwise require the sequential introduction of amino and hydroxymethyl groups onto a pyridine ring, often involving challenging regioselectivity issues.

  • Versatility in Derivatization : It serves as a versatile precursor for a wide array of more complex molecules. The hydroxymethyl group is a handle for creating ethers and esters, while the protected amine, once deprotected, is a key site for amidation, alkylation, or participation in cyclization reactions.[2][3]

This utility is visually summarized in the workflow below, illustrating the divergent synthetic possibilities stemming from this single reagent.

G cluster_0 Hydroxymethyl Group Reactions cluster_1 Boc-Amine Reactions cluster_2 Pyridine Ring Reactions main tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate oxidation Oxidation (e.g., PCC, DMP) main->oxidation etherification Etherification (e.g., Williamson) main->etherification esterification Esterification (e.g., Acyl Chloride) main->esterification deprotection Boc Deprotection (e.g., TFA, HCl) main->deprotection coupling Cross-Coupling (e.g., Suzuki, Buchwald) main->coupling aldehyde Corresponding Aldehyde oxidation->aldehyde ether Ether Derivatives etherification->ether ester Ester Derivatives esterification->ester amine 2-Amino-3-(hydroxymethyl)pyridine deprotection->amine coupled Aryl/Alkyl Substituted Pyridines coupling->coupled acid Carboxylic Acid aldehyde->acid amide Amide Derivatives amine->amide G cluster_A Building Block Approach cluster_B Linear Synthesis Approach A1 tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate A2 Target Molecule A1->A2 1-2 Steps A_Cost High Reagent Cost Low Process Cost B1 2-Amino-3-methylpyridine B2 Boc Protection B1->B2 B3 Side-Chain Oxidation (e.g., SeO2, KMnO4) B2->B3 B4 Target Molecule B3->B4 B_Cost Low Reagent Cost High Process Cost

References

A Researcher's Guide to the Analytical Cross-Verification of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal identification and purity assessment of chemical intermediates are paramount. This guide provides an in-depth technical framework for the analytical cross-referencing of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 877593-11-8), a key building block in the synthesis of complex molecules. While this compound is commercially available, a consolidated, peer-reviewed publication detailing its complete analytical data is not readily found.[1][2] This reality underscores the critical need for researchers to independently verify the structure and purity of such reagents.

This document serves as a practical guide for researchers, outlining the expected analytical data based on the compound's structure and providing standardized protocols for data acquisition. By cross-referencing experimentally obtained data with these expected values, scientists can proceed with confidence in their synthetic endeavors.

The Imperative of Analytical Verification

In multi-step syntheses, the purity and identity of each intermediate directly impact the outcome of subsequent reactions. The presence of impurities can lead to unforeseen side reactions, reduced yields, and difficulties in the purification of the final product. Therefore, a rigorous analytical workflow is not merely a quality control step but a foundational element of reproducible and reliable research. For a molecule like this compound, with its multiple functional groups (a Boc-protected amine, a primary alcohol, and a pyridine ring), a multi-technique approach is essential for unambiguous characterization.

The workflow for such a verification process is systematic, beginning with the acquisition of the material and proceeding through a series of analytical tests.

G cluster_0 Phase 1: Material Acquisition & Initial Checks cluster_1 Phase 2: Spectroscopic & Spectrometric Analysis cluster_2 Phase 3: Data Cross-Referencing & Validation A Obtain Compound (CAS: 877593-11-8) B Visual Inspection (Physical State, Color) A->B C Melting Point Determination B->C D ¹H NMR Spectroscopy C->D Proceed if initial checks pass E ¹³C NMR Spectroscopy D->E F Mass Spectrometry (MS) E->F G Compare Experimental Data with Expected Values F->G Compile all data H Assess Purity G->H I Decision: Proceed with Synthesis H->I

Caption: Workflow for Analytical Verification of a Chemical Intermediate.

Comparative Analysis of Expected Analytical Data

The following tables summarize the expected analytical data for this compound, derived from its chemical structure and comparison with similar compounds found in the literature.[3][4] These values serve as a benchmark for researchers to compare against their own experimental data.

Table 1: Physical and Mass Spectrometric Data

ParameterExpected ValueRationale
Molecular FormulaC₁₁H₁₆N₂O₃Based on the chemical structure.[5]
Molecular Weight224.26 g/mol Calculated from the molecular formula.[5]
Exact Mass [M+H]⁺225.12337 DaThe protonated molecule's exact mass is a key value for high-resolution mass spectrometry (HRMS) confirmation.[5]
Melting PointNot available in literatureTo be determined experimentally. A sharp melting point range is indicative of high purity.
AppearanceWhite to off-white solidTypical appearance for this class of organic compounds.

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~8.20d1HPyridine-H6The proton at position 6 is ortho to the ring nitrogen, leading to a downfield shift.
~7.85t1HPyridine-H4The proton at position 4 is coupled to the protons at positions 3 and 5.
~7.40d1HPyridine-H5The proton at position 5 is coupled to the proton at position 4.
~7.50br s1HNHThe carbamate proton signal is often broad and its position can vary with concentration.
~4.70s2H-CH₂OHThe methylene protons of the hydroxymethyl group are adjacent to an aromatic ring.
~3.50br s1H-OHThe hydroxyl proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration.
1.55s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~153.0C=O (carbamate)The carbonyl carbon of the carbamate group is expected in this region.
~152.0Pyridine-C2The carbon atom bearing the carbamate group is shifted downfield.
~148.0Pyridine-C6The carbon atom ortho to the ring nitrogen.
~138.0Pyridine-C4Aromatic CH carbon.
~125.0Pyridine-C3The carbon atom bearing the hydroxymethyl group.
~120.0Pyridine-C5Aromatic CH carbon.
~81.0-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~62.0-C H₂OHThe carbon of the hydroxymethyl group.
28.3-C(C H₃)₃The methyl carbons of the tert-butyl group.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data for cross-referencing, the following detailed protocols are provided. The choice of solvents and instrument parameters is critical for obtaining clean, interpretable results.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice of deuterated chloroform (CDCl₃) as the solvent is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Determine the accurate mass of the most intense peak corresponding to the molecular ion. Compare this experimental value to the theoretical exact mass calculated for the protonated molecular formula (C₁₁H₁₇N₂O₃⁺). The difference should be within 5 ppm for confirmation.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a quick and straightforward indication of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C), whereas impurities will broaden and depress the melting range.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry solid sample.

  • Apparatus: Use a calibrated melting point apparatus.

  • Measurement:

    • Pack a small amount of the powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Conclusion

The rigorous analytical characterization of this compound is a non-negotiable step for any researcher utilizing this intermediate. This guide provides a comprehensive framework for this process, from expected spectral data to standardized acquisition protocols. By systematically acquiring and cross-referencing their own analytical data with the benchmarks provided, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Efficacy Blueprint: A Comparative Analysis of Kinase Inhibitors Derived from a Pyridinyl Carbamate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the privileged pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has rendered it a valuable starting point for medicinal chemists. This guide delves into a comparative efficacy analysis of kinase inhibitors synthesized from a common chemical precursor: tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. We will explore the synthetic rationale, comparative biological activity, and the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of these derivative compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor research.

Introduction: The Versatility of the 2-Aminopyridine-3-methanol Backbone

The choice of this compound as a foundational building block is predicated on several key chemical features. The 2-amino group, protected as a tert-butyl carbamate (Boc), provides a stable yet readily deprotectable handle for subsequent diversification. The vicinal 3-hydroxymethyl group offers a strategic point for modification, allowing for the introduction of various pharmacophoric elements that can probe different regions of the kinase active site. The pyridine ring itself serves as a crucial hinge-binding motif, a common feature in many potent kinase inhibitors.

This guide will focus on a comparative analysis of two classes of kinase inhibitors derived from this versatile scaffold: IRAK4 inhibitors and BTK inhibitors. Both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bruton's Tyrosine Kinase (BTK) are critical nodes in inflammatory and B-cell signaling pathways, respectively, making them high-value targets for therapeutic intervention in autoimmune diseases and B-cell malignancies.

Comparative Efficacy of Derived Kinase Inhibitors

The derivatization of the this compound core has led to the development of potent inhibitors against distinct kinase targets. Below is a summary of the in vitro efficacy of representative compounds against IRAK4 and BTK.

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)
Pyrrolopyrimidine DerivativesIRAK4Compound 1 15
Imidazopyridine DerivativesBTKCompound 2 36[1]

Table 1: In vitro half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors derived from the pyridinyl carbamate scaffold.

The data clearly indicates that modifications to the core structure can dramatically shift target specificity and potency. The pyrrolopyrimidine derivatives show promising activity against IRAK4, a serine/threonine kinase, while the imidazopyridine series demonstrates potent inhibition of BTK, a tyrosine kinase. This highlights the plasticity of the initial scaffold in accommodating the distinct topographies of different kinase active sites.

Delving into the Mechanism: Key Signaling Pathways

To fully appreciate the therapeutic potential of these inhibitors, it is essential to understand the signaling cascades in which their targets operate.

The IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response[2]. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.

Figure 1: Simplified IRAK4 Signaling Pathway.
The BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling[1]. Activation of the BCR leads to the recruitment and phosphorylation of BTK, which then activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This signaling cascade is essential for B-cell development, proliferation, and survival. Consequently, inhibitors of BTK are effective in treating B-cell malignancies.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add 5 µL compound to 384-well plate Compound_Prep->Add_Compound Kinase_Prep Prepare 3X kinase/ antibody solution Add_Kinase Add 5 µL kinase/ antibody mixture Kinase_Prep->Add_Kinase Tracer_Prep Prepare 3X tracer solution Add_Tracer Add 5 µL tracer to initiate Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate for 60 min at room temperature Add_Tracer->Incubate Read_Plate Read FRET signal Incubate->Read_Plate Calculate_IC50 Calculate % inhibition and determine IC50 Read_Plate->Calculate_IC50

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding the disposal of this chemical is its classification as a carbamate derivative. The U.S. Environmental Protection Agency (EPA) regulates wastes generated from the production of carbamates as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Therefore, tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate must be managed as a regulated hazardous waste from its point of generation to its final disposal.

Part 1: Hazard Assessment and Personal Protection

Before handling or preparing for disposal, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this specific molecule is not fully available, data from structurally similar carbamate compounds provides a strong basis for hazard assessment and precautionary measures.

1.1 Hazard Identification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards[4][5]:

Hazard ClassificationGHS Hazard CodeDescription
Harmful if SwallowedH302May cause harm if ingested.[4]
Skin IrritationH315Causes skin irritation upon contact.[4][5]
Serious Eye IrritationH319Causes serious and potentially damaging eye irritation.[4][5]
Respiratory IrritationH335May cause irritation to the respiratory tract upon inhalation of dust.[4][5]
Signal Word Warning

Furthermore, thermal decomposition can lead to the release of hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

1.2 Required Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier between the researcher and the chemical. Use of the following PPE is mandatory when handling this compound for any purpose, including disposal preparation[4][7]:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8] This is critical to prevent contact with the eyes, which can cause serious irritation.[4][5]

  • Hand Protection: Wear impervious gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of after handling the waste in accordance with good laboratory practices.[7] This prevents direct skin contact, a primary route of exposure causing irritation.[4]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin exposure.[4] Contaminated clothing must be removed immediately and washed before reuse.[8]

  • Respiratory Protection: All handling of the solid material that may generate dust, as well as the preparation of waste, should be conducted in a certified chemical fume hood or a well-ventilated area to prevent respiratory tract irritation.[4][8]

Part 2: Waste Classification and Segregation

Proper classification is the foundational step for compliant disposal. As a carbamate, this compound falls under specific federal regulations.

2.1 Regulatory Framework: RCRA and Carbamate Wastes

The EPA lists wastes from the production of carbamates as hazardous, assigning them specific waste codes (e.g., K156, K157).[3] Unused chemical products containing carbamates intended for discard are also subject to these stringent regulations.[3] Consequently, this compound must never be disposed of in standard laboratory trash or discharged into the sewer system.[4][7]

2.2 On-Site Segregation Protocol

To ensure safety and compliance, the waste must be segregated at the point of generation.

  • Step 1: Identify as Hazardous Waste: Immediately upon deciding to discard the material (whether unused, off-specification, or residual), it must be classified as hazardous chemical waste.

  • Step 2: Maintain Chemical Separation: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be near the point of generation and under the control of laboratory personnel.

  • Step 3: Avoid Incompatibilities: Do not mix this waste with other chemical waste streams. It is particularly important to keep it segregated from strong oxidizing agents, acids, and acid chlorides.[6][10] Unintentional mixing can lead to hazardous reactions.[11]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the physical steps for preparing the waste for collection by a licensed disposal service.

3.1 Waste Containerization

  • Select an Appropriate Container: Use a leak-proof, sealable container made of a material compatible with the chemical.[9] An empty reagent bottle of the same or a similar chemical is often a suitable choice, provided it is clean and its original label has been fully defaced or removed.[9]

  • Ensure Secure Closure: The container must have a tightly fitting screw cap. Open containers or bags are not acceptable.[9]

  • Prevent Overfilling: Leave at least 5% of the container volume as empty headspace to allow for thermal expansion of the contents.[9]

3.2 Waste Labeling

Proper labeling is a critical compliance and safety requirement. The container must be clearly marked with a hazardous waste label that includes the following information[9]:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • CAS Number: 877593-11-8

  • Hazard Identification: Clearly list the associated hazards (e.g., "Harmful if Swallowed," "Skin and Eye Irritant").

  • Generator Information: Laboratory name, principal investigator, and room number.

3.3 Storage and Collection

  • Store in Satellite Accumulation Area (SAA): Keep the labeled, sealed container in your designated SAA. The SAA must be at or near the point of waste generation.[9]

  • Adhere to Quantity Limits: Do not accumulate more than 55 gallons of total hazardous waste in a single SAA.[9]

  • Arrange for Professional Disposal: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[12] Do not attempt to transport the waste yourself.

  • Final Disposal Method: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method for carbamate wastes is typically high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[7][12]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation cluster_contain Phase 2: Containerization & Storage cluster_disposal Phase 3: Final Disposal gen Waste Generation (Unused, Residual, Contaminated) assess Hazard Assessment - Identify as Carbamate Waste - Review SDS/Hazards gen->assess Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Step 2 segregate Segregate Waste - Keep separate from incompatibles (e.g., strong oxidizers) ppe->segregate Step 3 containerize Containerize Waste - Use compatible, sealed container - Leave 5% headspace segregate->containerize label_waste Apply Hazardous Waste Label - Full Chemical Name & CAS - Hazards & Accumulation Date containerize->label_waste Step 4 store Store in Satellite Accumulation Area (SAA) - Near point of generation - Adhere to volume limits label_waste->store Step 5 contact_ehs Contact EHS or Licensed Waste Disposal Vendor store->contact_ehs pickup Professional Waste Pickup (by trained personnel) contact_ehs->pickup Step 6 transport Transport to Permitted TSDF pickup->transport incinerate Final Disposal (High-Temperature Incineration) transport->incinerate

Caption: Workflow for the compliant disposal of this compound.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

4.1 Spill Response

For small, manageable spills in a well-ventilated area:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear all required PPE, including respiratory protection if dust is airborne.

  • Contain and Clean: Cover the spill with an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials.

  • Collect Waste: Carefully sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.

4.2 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

  • In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation develops or persists.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[4][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.